molecular formula C9H9Cl B174688 1-Chloro-3-cyclopropylbenzene CAS No. 19714-74-0

1-Chloro-3-cyclopropylbenzene

Cat. No.: B174688
CAS No.: 19714-74-0
M. Wt: 152.62 g/mol
InChI Key: DMNVVDKAAZRUGR-UHFFFAOYSA-N
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Description

1-Chloro-3-cyclopropylbenzene is a valuable chemical building block in organic synthesis. Its structure, featuring a cyclopropane ring adjacent to a chlorinated benzene, makes it a versatile precursor for constructing complex molecules. A prominent application is its use in ring-opening 1,3-functionalization reactions of arylcyclopropanes. These reactions leverage the ring strain of the cyclopropane group to facilitate transformations that are otherwise challenging. For instance, it serves as a substrate in metal-free 1,3-arylboration reactions using BCl 3 , enabling the synthesis of 3,3-diarylpropyl boronic esters . These boronic esters are highly useful intermediates that can be further derivatized into various functional groups, providing a pathway to formal 1,3-oxyarylation and 1,3-aminoarylation products . This reactivity is particularly significant for synthesizing 3,3-diarylpropylamine motifs, which are structural components found in certain pharmaceuticals . The compound is also relevant in the study of novel catalytic methods, including electrochemical cyclopropanation mediated by vitamin B 12 derivatives, highlighting its role in exploring sustainable and efficient chemical processes . Researchers value this compound for its utility in method development and as a key intermediate for accessing structurally diverse compounds in medicinal and materials chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-cyclopropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNVVDKAAZRUGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500842
Record name 1-Chloro-3-cyclopropylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19714-74-0
Record name 1-Chloro-3-cyclopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Chloro-3-cyclopropylbenzene: An In-depth Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

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This technical guide offers a comprehensive overview of 1-Chloro-3-cyclopropylbenzene, a chemical compound of increasing importance in the fields of pharmaceutical development and materials science. Designed for researchers, chemists, and drug development professionals, this document details the molecule's core chemical properties, structural characteristics, synthesis, and reactivity, providing a foundational understanding for its application in advanced scientific research.

Core Chemical and Physical Properties

This compound is an aromatic hydrocarbon with the chemical formula C₉H₉Cl.[1] It presents as a colorless to yellow, sticky oil or semi-solid at room temperature. The unique combination of a halogen atom and a strained cyclopropyl ring on the benzene core imparts specific physical and chemical characteristics that are pivotal to its utility in organic synthesis.

A summary of its key physical properties is presented below:

PropertyValueReference
Molecular Formula C₉H₉Cl[1][2]
Molecular Weight 152.62 g/mol [1][2]
CAS Number 19714-74-0[1][2]
Appearance Colorless to Yellow Sticky Oil to Semi-Solid[3]
LogP 3.21740[2]

Note: Physical properties such as boiling and melting points are not consistently reported across publicly available sources and should be determined empirically for specific applications.

Molecular Structure and Spectroscopic Profile

The structure of this compound features a benzene ring substituted with a chlorine atom and a cyclopropyl group at the meta-position. This arrangement dictates the molecule's electronic properties and reactivity. The cyclopropyl group, due to the high p-character of its C-C bonds, acts as an electron-donating group, influencing the aromatic system.[4]

Structural Identifiers:

  • IUPAC Name: this compound[1]

  • SMILES: C1CC1C2=CC(=CC=C2)Cl[1]

  • InChI: InChI=1S/C9H9Cl/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2[1]

Caption: 2D structure of this compound.

Spectroscopic analysis is essential for the verification of the structure and purity of this compound. While specific spectral data can vary, typical characterization would involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the connectivity and elemental composition.

Synthesis and Reactivity

The synthesis of this compound can be approached through various synthetic routes. A common strategy in multistep aromatic synthesis involves the careful sequencing of reactions to achieve the desired substitution pattern. For a meta-substituted product like this, one effective method involves Friedel-Crafts acylation followed by chlorination and then reduction.

Illustrative Synthetic Pathway

A logical synthetic sequence starting from benzene is outlined below. This approach leverages the directing effects of the intermediate functional groups to achieve the desired 1,3-substitution pattern.

SynthesisWorkflow Benzene Benzene Propionylbenzene Propionylbenzene Benzene->Propionylbenzene Propionyl chloride, AlCl3 (Friedel-Crafts Acylation) 1-(3-chlorophenyl)propan-1-one 1-(3-chlorophenyl)propan-1-one Propionylbenzene->1-(3-chlorophenyl)propan-1-one Cl2, FeCl3 (Chlorination) 1-Chloro-3-propylbenzene 1-Chloro-3-propylbenzene 1-(3-chlorophenyl)propan-1-one->1-Chloro-3-propylbenzene H2NNH2, KOH (Wolff-Kishner Reduction) This compound This compound 1-Chloro-3-propylbenzene->this compound Further Cyclization Steps (Conceptual)

Caption: Conceptual synthetic workflow for this compound from benzene.

Expert Commentary on the Synthesis: The initial Friedel-Crafts acylation introduces a propionyl group, which is a meta-director. This is a critical step that dictates the regioselectivity of the subsequent chlorination, directing the chlorine atom to the meta-position.[5] The final step in this conceptual pathway would involve the reduction of the ketone and subsequent cyclization to form the cyclopropyl ring, although direct cyclopropanation methods on substituted styrenes could also be explored.

Chemical Reactivity

The reactivity of this compound is governed by the electronic effects of its substituents.

  • Cyclopropyl Group: This group is activating and ortho-, para-directing in electrophilic aromatic substitution reactions.[4] This is due to the ability of the strained ring's Walsh orbitals to donate electron density to the benzene ring.[4]

  • Chloro Group: The chlorine atom is deactivating due to its inductive electron-withdrawing effect, yet it is also an ortho-, para-director because of the resonance donation of its lone pairs.

The interplay of these two groups makes the prediction of substitution patterns in further reactions complex, often resulting in a mixture of products. The chlorine atom also provides a handle for various cross-coupling reactions, enabling the formation of C-C and C-N bonds, which is highly valuable in the synthesis of complex molecules.

Applications in Drug Discovery and Medicinal Chemistry

The presence of a chlorine atom is a common feature in many FDA-approved drugs.[6] Halogen atoms, including chlorine, can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. They can influence metabolic stability, binding affinity, and membrane permeability. The "magic chloro" effect in drug discovery highlights the profound and sometimes serendipitous benefits of incorporating a chlorine atom into a drug candidate.[7]

The cyclopropyl group is often used as a bioisostere for other functional groups, such as a phenyl ring or a double bond. Its rigid structure can help to lock a molecule into a specific conformation, which can be advantageous for binding to a biological target. The combination of these two moieties in this compound makes it a valuable scaffold for the development of novel therapeutic agents.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment such as gloves, safety glasses, and a lab coat should be worn.

Conclusion

This compound is a molecule with significant potential in synthetic chemistry, particularly in the realms of drug discovery and materials science. Its unique structural and electronic properties, stemming from the combination of a chloro and a cyclopropyl substituent, provide a versatile platform for the design and synthesis of novel compounds. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for any researcher looking to utilize this compound in their work.

References

  • PubChem. This compound | C9H9Cl | CID 12509712. Available from: [Link]

  • Organic Syntheses. cyclopropylbenzene. Available from: [Link]

  • Chemsrc. BENZENE, 1-CHLORO-3-CYCLOPROPYL- | CAS#:19714-74-0. Available from: [Link]

  • Quora. What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?. Available from: [Link]

  • Quora. How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors?. Available from: [Link]

  • Cheméo. Chemical Properties of Benzene, 1-chloro-3-ethyl- (CAS 620-16-6). Available from: [Link]

  • NIST. Benzene, (3-chloropropyl)-. Available from: [Link]

  • PubChem. 1-Chloro-2-cyclopropylbenzene | C9H9Cl | CID 12227329. Available from: [Link]

  • PubChem. 1-Chloro-3-cyclopropylcyclohexane | C9H15Cl | CID 64514461. Available from: [Link]

  • Quora. How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors?. Available from: [Link]

  • NIST. Benzene, (3-chloropropyl)-. Available from: [Link]

  • Lumen Learning. 15.5 Multistep synthesis with aromatics | Organic Chemistry II. Available from: [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

  • Chegg. Question: Which sequence of reactions would transform benzene into 1- chloro-3-propylbenzene in good yield. Available from: [Link]

  • ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Available from: [Link]

  • MilliporeSigma. This compound | 19714-74-0. Available from: [Link]

Sources

Spectroscopic Blueprint of 1-Chloro-3-cyclopropylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 1-Chloro-3-cyclopropylbenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers an in-depth interpretation of predicted spectral features, grounded in fundamental principles and comparative data from analogous structures. The causality behind spectral patterns is explained, providing a robust framework for the structural elucidation and quality control of this and related substituted cyclopropylbenzene compounds. Each section includes detailed, field-proven experimental protocols and visual aids to bridge theory with practical application.

Introduction: The Structural Significance of this compound

This compound (C₉H₉Cl) is a substituted aromatic hydrocarbon featuring two distinct and electronically influential moieties: a deactivating, meta-directing chloro group and a weakly activating cyclopropyl group. The cyclopropyl ring, with its unique sp²-hybridized character in its C-C bonds, engages electronically with the benzene ring, while the electronegative chlorine atom withdraws electron density inductively. This electronic interplay creates a unique spectroscopic fingerprint, crucial for its unambiguous identification and for understanding its chemical behavior in synthetic and biological contexts.

The molecular weight of this compound is 152.62 g/mol , with a monoisotopic mass of approximately 152.039 Da. This guide will predict and dissect its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing the rationale behind the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is paramount for defining the number of distinct proton environments and their connectivity. The spectrum of this compound is predicted to be a composite of signals from the cyclopropyl substituent and the disubstituted aromatic ring.

Predicted ¹H NMR Spectrum and Interpretation

The analysis begins with the known spectrum of the parent compound, cyclopropylbenzene, which shows aromatic protons from δ 7.03-7.21 ppm and highly shielded cyclopropyl protons from δ 0.66-1.84 ppm.[1][2] The pronounced upfield shift of the cyclopropyl protons is a diagnostic feature, resulting from the magnetic anisotropy of the three-membered ring, which generates a shielding cone.[1]

The introduction of a chlorine atom at the meta-position induces predictable changes:

  • Aromatic Region (δ 7.0-7.3 ppm): The chlorine atom is an electron-withdrawing group, which generally deshields aromatic protons.[3][4] However, its effect is most pronounced at the ortho and para positions. For a meta-substituent, the changes are more subtle. We expect four distinct signals in the aromatic region, reflecting the loss of symmetry.

    • H-2: This proton is ortho to the chlorine and will be the most deshielded, appearing as a sharp singlet or a triplet with very small coupling.

    • H-4 & H-6: These protons are ortho and para to the cyclopropyl group and meta to the chlorine. They will be slightly deshielded relative to benzene but shielded relative to H-2 and H-5. They will likely appear as a complex multiplet.

    • H-5: This proton, flanked by two carbons, is meta to both substituents and will likely be a triplet.

  • Aliphatic Region (δ 0.5-2.0 ppm): The cyclopropyl protons will remain significantly shielded. The electron-withdrawing nature of the chloro-substituted phenyl ring may cause a slight downfield shift for all cyclopropyl protons compared to unsubstituted cyclopropylbenzene.[1]

    • Methine Proton (CH): A multiplet around δ 1.8-2.0 ppm.

    • Methylene Protons (CH₂): Two distinct multiplets for the diastereotopic methylene protons, expected around δ 0.6-1.1 ppm.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2~7.25t (or s)J ≈ 1-2
H-4~7.10m-
H-5~7.15tJ ≈ 7.6
H-6~7.05m-
Cyclopropyl CH~1.90m-
Cyclopropyl CH₂ (diastereotopic)~1.00 & ~0.70m-
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the CDCl₃ and properly shimmed to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30 or zg) experiment.[5]

    • Acquisition Time (AQ): ~3.0 seconds.[5]

    • Relaxation Delay (D1): 1.5 - 5.0 seconds. A longer delay is necessary for accurate integration if quantitation is required.

    • Number of Scans (NS): 8 to 16 scans for a routine spectrum.[6]

    • Spectral Width (SW): 16 ppm, centered around 7 ppm.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

¹H NMR Structural Relationship Diagram

G cluster_aromatic Aromatic Region (~7.0-7.3 ppm) cluster_aliphatic Aliphatic Region (~0.5-2.0 ppm) H2 H-2 ~7.25 ppm t H5 H-5 ~7.15 ppm t H4 H-4 ~7.10 ppm m H5->H4 Jmeta H6 H-6 ~7.05 ppm m H5->H6 Jortho H4->H2 Jortho H6->H2 Jpara CH Cyclopropyl CH ~1.90 ppm m CH2 Cyclopropyl CH₂ ~0.7-1.0 ppm m

Caption: Predicted ¹H NMR signal regions and key coupling relationships.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides critical information on the number of unique carbon environments and their electronic state. For this compound, nine distinct signals are expected.

Predicted ¹³C NMR Spectrum and Interpretation

We reference the ¹³C NMR data for cyclopropylbenzene: C1 (ipso) at δ 143.0, C2/C6 (ortho) at δ 125.8, C3/C5 (meta) at δ 128.3, C4 (para) at δ 125.5, Cα (methine) at δ 15.9, and Cβ (methylene) at δ 9.9 ppm. The introduction of chlorine has additive effects on chemical shifts that can be used for prediction.[7]

  • Aromatic Region (δ 125-145 ppm):

    • C1 (C-Cl): The direct attachment to the electronegative chlorine will cause a significant downfield shift, but this is counteracted by the "heavy atom effect." The signal is predicted around δ 134 ppm.

    • C3 (C-cyclopropyl): This ipso-carbon attached to the cyclopropyl group will be the most downfield aromatic carbon, predicted around δ 145 ppm.

    • Other Aromatic Carbons: The remaining four aromatic carbons (C2, C4, C5, C6) will appear between δ 125-130 ppm. The specific shifts are influenced by their position relative to both substituents.

  • Aliphatic Region (δ 10-20 ppm):

    • Methine Carbon (Cα): Expected around δ 15-16 ppm.

    • Methylene Carbons (Cβ): Expected to remain highly shielded, around δ 9-11 ppm. Electron-withdrawing groups on the phenyl ring are known to cause a downfield shift in the cyclopropyl carbons.[8]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C3 (ipso-cyclopropyl)~145Attachment to π-donating cyclopropyl group
C1 (ipso-Cl)~134Attachment to electronegative Cl
C5~130Meta to cyclopropyl, ortho to Cl
C2, C4, C6~125-128Remaining aromatic carbons
Cα (Methine)~16Benzylic-like carbon of cyclopropyl ring
Cβ (Methylene)~10Shielded cyclopropyl methylene carbons
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer, locked and shimmed as per the ¹H experiment.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Acquisition Time (AQ): ~1.0-1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS): 256 to 1024 scans, depending on concentration.

    • Spectral Width (SW): ~220-240 ppm, centered around 100 ppm.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of ~1 Hz. Phase correct the spectrum and reference it to the CDCl₃ solvent peak at δ 77.16 ppm.

¹³C NMR Chemical Shift Regions Diagram

G Aromatic Aromatic Carbons (δ 125-145 ppm) C_ipso_cPr C3 (ipso-cPr) ~145 ppm Aromatic->C_ipso_cPr C_ipso_Cl C1 (ipso-Cl) ~134 ppm Aromatic->C_ipso_Cl Aliphatic Aliphatic Carbons (δ 10-20 ppm) C_CH Cα (CH) ~16 ppm Aliphatic->C_CH C_CH2 Cβ (CH₂) ~10 ppm Aliphatic->C_CH2

Caption: Predicted ¹³C NMR chemical shift regions for key carbon types.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a powerful tool for functional group identification.[9]

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will display characteristic absorptions for an aromatic ring, a cyclopropyl group, and a C-Cl bond.

  • Aromatic C-H Stretch: A sharp, medium-intensity band is expected just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹.[10]

  • Aliphatic C-H Stretch: Absorptions from the cyclopropyl C-H bonds will appear just below 3000 cm⁻¹, in the 2850-3000 cm⁻¹ range.

  • Aromatic C=C Overtones: Weak bands in the 1660-2000 cm⁻¹ region are characteristic of aromatic substitution patterns.[11] The pattern for meta-disubstitution is often distinct.[12][13]

  • Aromatic C=C Stretch: Medium-to-strong intensity bands in the 1450-1600 cm⁻¹ region are due to the stretching of the carbon-carbon bonds within the benzene ring.[11]

  • C-H Out-of-Plane Bending: The position of strong absorptions in the 650-900 cm⁻¹ region is highly diagnostic of the benzene ring substitution pattern.[10] For meta-disubstitution, two strong bands are typically observed: one between 810-750 cm⁻¹ and another near 690 cm⁻¹.[12]

  • C-Cl Stretch: A strong absorption for the carbon-chlorine stretch is expected in the fingerprint region, typically between 800-600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
3030-3100MediumAromatic C-H Stretch
2850-3000MediumCyclopropyl C-H Stretch
1660-2000WeakAromatic Overtone Bands
1450-1600Medium-StrongAromatic C=C Ring Stretch
810-750 & ~690StrongAromatic C-H Out-of-Plane Bend (meta)
800-600StrongC-Cl Stretch
Experimental Protocol: ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) of the FTIR spectrometer is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[14]

  • Sample Application: Place one to two drops of neat liquid this compound directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[15]

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after analysis.

IR Spectroscopy Workflow Diagram

G Start Start Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum (Air) Clean->Background Sample Apply Liquid Sample to Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Generate Absorbance Spectrum Acquire->Process End Analyze Spectrum Process->End

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry (MS) provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common, high-energy technique that induces reproducible fragmentation.[16][17]

Predicted Mass Spectrum and Interpretation
  • Molecular Ion (M⁺): The molecular ion peak is expected to be prominent due to the stable aromatic ring.[18] A characteristic isotopic pattern will be observed due to the presence of chlorine. The M⁺ peak will appear at m/z 152, and the M+2 peak (due to the ³⁷Cl isotope) will appear at m/z 154 with a relative abundance of approximately one-third that of the M⁺ peak.[3]

  • Key Fragmentation Pathways:

    • Loss of Cl: Fragmentation of the C-Cl bond would lead to a C₉H₉⁺ fragment at m/z 117.

    • Benzylic-type Cleavage: Alkyl-substituted benzenes commonly fragment at the benzylic carbon.[18] Loss of an ethylene molecule (C₂H₄) from the cyclopropyl ring after rearrangement is plausible, leading to a fragment at m/z 124. A more dominant fragmentation pathway for alkylbenzenes is the formation of the tropylium ion (C₇H₇⁺) at m/z 91.[19]

    • Loss of Propene: Cleavage of the entire cyclopropyl group as propene (C₃H₅ radical loss) would result in a chlorophenyl cation at m/z 111.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/zIon FormulaIdentityNotes
154[C₉H₉³⁷Cl]⁺Molecular Ion (M+2)Isotopic peak, ~32% of M⁺
152[C₉H₉³⁵Cl]⁺Molecular Ion (M⁺)Base peak or prominent
117[C₉H₉]⁺[M - Cl]⁺Loss of chlorine radical
111[C₆H₄Cl]⁺[M - C₃H₅]⁺Loss of cyclopropyl radical
91[C₇H₇]⁺Tropylium IonCommon rearrangement fragment
77[C₆H₅]⁺Phenyl CationFrom further fragmentation
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: If the sample is sufficiently volatile and thermally stable, it can be introduced via a Gas Chromatography (GC-MS) system for separation and analysis, or via a direct insertion probe.[16]

  • Ionization: The sample molecules in the gas phase enter the ion source, which is maintained under high vacuum. A filament emits electrons that are accelerated to a standard energy of 70 eV.[16] These high-energy electrons bombard the sample molecules, causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.

  • Data Processing: The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Plausible Mass Spectrometry Fragmentation Pathway

G M [C₉H₉Cl]⁺˙ m/z 152/154 F117 [C₉H₉]⁺ m/z 117 M->F117 - •Cl F111 [C₆H₄Cl]⁺ m/z 111 M->F111 - •C₃H₅ F91 [C₇H₇]⁺ m/z 91 F117->F91 - C₂H₂

Caption: A simplified diagram of potential EI fragmentation pathways.

Conclusion

The structural identity of this compound can be confidently established through a synergistic application of NMR, IR, and MS techniques. The ¹H NMR spectrum is defined by its characteristic highly shielded cyclopropyl proton signals and a complex aromatic region indicative of meta-disubstitution. The ¹³C NMR spectrum will confirm the presence of nine unique carbon atoms, with distinct chemical shifts for the ipso-carbons and the aliphatic ring. IR spectroscopy serves as a rapid check for the key functional groups, with out-of-plane bending vibrations providing clear evidence for the meta-substitution pattern. Finally, mass spectrometry confirms the molecular weight and chlorine isotopic distribution while offering structural clues through predictable fragmentation pathways, most notably the formation of ions at m/z 117 and 111. Together, these spectroscopic methods provide a self-validating system for the comprehensive characterization of this molecule.

References

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  • Sci-Hub. (1980). Carbon‐13 nuclear magnetic resonance spectroscopy. Substituent‐induced chemical shift effects on cyclopropyl carbons of 4‐substituted cyclopropylbenzenes. Organic Magnetic Resonance. [Link][8]

  • PubMed Central (PMC). (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures. [Link][6]

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  • Spiesecke, H., & Schneider, W. G. (n.d.). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics. [Link]

  • Whitman College. (n.d.). GCMS Section 6.9.5 - Fragmentation of Aromatics. [Link][19]

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  • MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link][7]

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  • J-Stage. (1986). Mass Spectra of 1,2-Dimethoxybenzene Derivatives. Mass Spectroscopy. [Link]

  • Spectra Analysis. (n.d.). Determining benzene ring substitution patterns from IR spectra. [Link][13]

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  • University of Babylon. (n.d.). Experiment- 6: Infrared Spectroscopy. [Link]

  • WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy. [Link][9]

  • Emerald Cloud Lab. (2025). ExperimentIRSpectroscopy Documentation. [Link][14]

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  • NIST WebBook. (n.d.). Benzene, cyclopropyl-. [Link]

  • SpectraBase. (n.d.). [(1R,2S)-2-[(E)-prop-1-enyl]cyclopropyl]benzene - Optional[Vapor Phase IR] - Spectrum. [Link]

  • SpectraBase. (n.d.). (3-Cyclopropylpropyl)benzene - Optional[13C NMR] - Chemical Shifts. [Link]

  • Fluorine Notes. (n.d.). ION SERIES OF MASS SPECTRA OF BENZENE. [Link]

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  • University of Wisconsin-Madison. (n.d.). Exp 8 - Infrared Spectroscopy. [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]

  • MIT. (n.d.). Infrared Spectroscopy (IR) - Experimental Design. [Link][15]

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An In-Depth Technical Guide to tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: Initial searches for CAS number 19714-74-0 revealed conflicting data, with some sources associating it with 1-Chloro-3-cyclopropylbenzene. However, for the compound relevant to drug development and opioid synthesis, the correct and universally recognized identifier is CAS Number 125541-22-2 . This guide will exclusively focus on the latter, commonly known as 1-Boc-4-AP or 4-Anilino-1-Boc-piperidine.

Introduction

tert-butyl 4-(phenylamino)piperidine-1-carboxylate, widely referred to in scientific and regulatory literature as 1-Boc-4-AP, is a synthetic chemical intermediate of significant interest to researchers, forensic chemists, and drug development professionals.[1][2] Its core structure, featuring a piperidine ring with a Boc-protected nitrogen and a 4-anilino substituent, makes it a critical precursor in the synthesis of a range of potent synthetic opioids, most notably fentanyl and its analogues.[1][2] The Boc (tert-butyloxycarbonyl) protecting group plays a crucial role in synthetic pathways, enabling controlled reactions at other sites of the molecule.[3][4] Due to its direct application in the illicit manufacture of controlled substances, 1-Boc-4-AP is a regulated substance in many jurisdictions, including being classified as a DEA List 1 Chemical in the United States.[1][5] This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, analytical characterization, and its pivotal role as a precursor in the synthesis of fentanyl-related compounds.

Physicochemical Properties

1-Boc-4-AP is typically a white crystalline solid.[6] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueSource(s)
Systematic Name tert-butyl 4-(phenylamino)piperidine-1-carboxylate[7][8]
Common Synonyms 1-Boc-4-AP, 4-Anilino-1-Boc-piperidine, 4-ANBocP, N-Boc-4-AP[6]
CAS Number 125541-22-2[1][6]
Molecular Formula C₁₆H₂₄N₂O₂[6]
Molecular Weight 276.37 g/mol [5][9]
Appearance White crystalline powder[4]
Solubility Soluble in DMF (15 mg/ml), DMSO (25 mg/ml), and Ethanol (25 mg/ml). Sparingly soluble in Ethanol:PBS (pH 7.2) (1:1) at 0.5 mg/ml.[6]
λmax 249 nm[6]
InChI Key HTIWISWAPVQGMI-UHFFFAOYSA-N[6]

Synthesis and Manufacturing

The synthesis of 1-Boc-4-AP is a critical step in various fentanyl production routes. The most common laboratory-scale synthesis involves the reductive amination of N-Boc-4-piperidinone with aniline.[10]

Reductive Amination of N-Boc-4-Piperidinone

This widely employed method utilizes a reducing agent, such as sodium triacetoxyborohydride (STAB), to facilitate the formation of the carbon-nitrogen bond between the piperidinone and aniline.[10]

Experimental Protocol:

  • Reaction Setup: Dissolve N-Boc-4-piperidinone (1 equivalent), aniline (1.1 equivalents), and acetic acid (1 equivalent) in dichloromethane and cool the mixture in an ice bath.[10]

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the cooled solution.[10]

  • Reaction: Allow the mixture to stir and gradually warm to room temperature over 16 hours.[10]

  • Work-up: Quench the reaction by adding a 2M aqueous solution of sodium hydroxide and stir for one hour.[10]

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with dichloromethane.[10]

  • Purification: Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[10]

Synthesis_Workflow

Role in Fentanyl Synthesis

1-Boc-4-AP is a versatile precursor in several fentanyl synthesis pathways, primarily because the Boc protecting group allows for strategic manipulation of the molecule.[3] It is a key intermediate in the "t-BOC synthesis route" and can also be used to generate the unprotected 4-anilinopiperidine (4-AP) for use in the Gupta synthesis route.[3]

The Boc group prevents the secondary amine of the piperidine ring from reacting during subsequent acylation steps. This protecting group can be readily removed under acidic conditions to yield 4-anilinopiperidine, which is then further reacted to produce fentanyl or its analogues.[10]

Fentanyl_Synthesis_Pathway

Analytical Characterization

The unambiguous identification of 1-Boc-4-AP is crucial in forensic and research settings. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis of 1-Boc-4-AP. Under electron ionization (EI), the molecule produces a characteristic fragmentation pattern that allows for its identification.

Typical GC-MS Parameters:

  • Column: HP1-MS (100% dimethylpolysiloxane) or similar non-polar column.[7]

  • Injector Temperature: 280 °C.[7]

  • Carrier Gas: Helium at a flow rate of 1.2 ml/min.[7]

  • Oven Program: A temperature gradient is typically used, for example, starting at 170°C, ramping to 293°C, and then to 325°C.[7]

  • MSD Source: EI at 70 eV.[7]

  • Scan Range: m/z 50-550 amu.[7]

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS)

LC-TOF-MS provides high-resolution mass data, enabling the determination of the exact mass of the protonated molecule [M+H]⁺, which for 1-Boc-4-AP is theoretically 277.1908.[3]

Typical HPLC-TOF Parameters:

  • Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 micron.[7]

  • Mobile Phase: A gradient of 0.1% formic acid and 1mM ammonium formate in water (A) and 0.1% formic acid in methanol (B).[7]

  • Flow Rate: 1.0 ml/min.[7]

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.[7]

Safety and Handling

1-Boc-4-AP is classified as a hazardous substance. Appropriate personal protective equipment (PPE) and engineering controls are essential when handling this compound.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

  • Skin Irritation (Category 2): Causes skin irritation.[5]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[5]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[5]

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear protective gloves, clothing, and eye/face protection.[11]

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.[11]

  • Store in a tightly sealed container in a dry and well-ventilated place.

Conclusion

tert-butyl 4-(phenylamino)piperidine-1-carboxylate (CAS 125541-22-2) is a pivotal chemical intermediate whose significance is primarily tied to its role as a precursor in the synthesis of fentanyl and its analogues. Its chemical structure, particularly the Boc-protecting group, makes it a versatile building block in these synthetic pathways. A thorough understanding of its properties, synthesis, and analytical characterization is essential for researchers in medicinal chemistry, drug development, and forensic science. Due to its direct link to the production of potent opioids, the handling and transaction of 1-Boc-4-AP are subject to stringent regulatory controls.

References

  • Center for Forensic Science Research and Education. (2024, June). Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders.
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  • Cayman Chemical. (2025, September 22).
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  • EUR-Lex. (2023, February 2). Commission Delegated Regulation (EU) 2023/196. Retrieved from [Link]

  • Federal Register. (2023, October 31). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Retrieved from [Link]

  • United Nations Economic and Social Council. (2024, January 4). Proposal by the United States of America to place 4-piperidone and 1-boc-4-piperidone in Table I of the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988.
  • SciELO México. (2022). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery.
  • UNODC. (n.d.). Substance Details: 4-Anilino-1-Boc-piperidine. Retrieved from [Link]

  • Federal Register. (2022, November 9). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

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The Cyclopropyl Group in Aromatic Systems: An In-depth Technical Guide to Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropyl group, a three-membered carbocycle, stands as a unique and versatile substituent in the realm of aromatic systems. Its strained ring structure and unusual bonding characteristics impart a distinct electronic profile that deviates significantly from simple alkyl groups, offering a powerful tool for modulating the properties of aromatic molecules. This technical guide provides a comprehensive exploration of electrophilic aromatic substitution (EAS) on cyclopropylbenzene rings, delving into the electronic nature of the cyclopropyl substituent, its profound influence on reaction regioselectivity, and detailed protocols for key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel aromatic compounds.

The Electronic Character of the Cyclopropyl Group: A "Pseudo-Unsaturated" System

The electronic nature of the cyclopropyl group is often described as "pseudo-unsaturated" or having "π-character" due to the high p-character of its C-C bonds, a consequence of significant ring strain.[1] This unique electronic nature allows it to act as a potent π-electron donor through conjugation with an adjacent aromatic ring, a property that is critical in its ability to stabilize adjacent carbocations and influence reaction rates.[1]

The bonding in cyclopropane can be understood through the Walsh model, which depicts the C-C bonds as being formed from the overlap of sp² hybridized orbitals and p-orbitals. This arrangement results in "bent" bonds that possess significant p-character, enabling them to interact with the π-system of an aromatic ring.[1] This interaction is conformation-dependent, with the "bisected" conformation allowing for maximum overlap and electron donation.[1]

Quantitative Electronic Parameters

The electronic effect of a substituent is quantitatively described by various parameters, most notably Hammett constants. These parameters provide a numerical scale for the electron-donating or electron-withdrawing ability of a group, separated into inductive and resonance components.

ParameterValueDescription
Hammett Constant (σ)
σm-0.07Describes the electronic effect from the meta position, primarily reflecting the inductive effect. The negative value indicates weak electron-donating character.[1]
σp-0.21Describes the electronic effect from the para position, encompassing both inductive and resonance effects. The more negative value compared to σm highlights the significant electron-donating resonance effect.[1]
Field/Inductive Parameter (F) +0.02Represents the inductive/field effect of the substituent.[1]

These values confirm that the cyclopropyl group is a net electron-donating group, with a particularly strong resonance-donating effect at the para position.

Mechanism and Regioselectivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution reactions proceed through a two-step mechanism involving the formation of a carbocation intermediate known as a Wheland intermediate or arenium ion.[2][3][4] The stability of this intermediate is paramount in determining the rate and regioselectivity of the reaction.[2]

The cyclopropyl group, through its electron-donating nature, activates the aromatic ring towards electrophilic attack, making it more reactive than benzene.[5][6] This activation is a direct result of the stabilization of the Wheland intermediate.

The Directing Effect of the Cyclopropyl Group

The cyclopropyl group is a potent ortho, para-director in electrophilic aromatic substitution.[7][8][9] This directing effect stems from the superior stabilization of the arenium ion when the electrophile attacks at the ortho or para positions. At these positions, a resonance structure can be drawn where the positive charge is directly adjacent to the cyclopropyl group, allowing for maximal stabilization through π-donation from the strained ring.[5]

Attack at the meta position does not allow for this direct resonance stabilization, resulting in a less stable intermediate and a much slower reaction rate for meta substitution.[10]

Caption: Arenium ion stability dictates product distribution in EAS of cyclopropylbenzene.

Isomer Distribution in Practice

The strong activating and para-directing nature of the cyclopropyl group is evident in the product distribution of various electrophilic aromatic substitution reactions.

ReactionElectrophileortho Isomer (%)meta Isomer (%)para Isomer (%)Reference
Nitration NO₂⁺~30-40<5~60-70[5]
Halogenation (Br₂) Br⁺~15-25<5~75-85[5]
Friedel-Crafts Acylation (CH₃COCl) CH₃CO⁺<5<1>95[5]

Note: Isomer ratios can vary with reaction conditions.

The pronounced preference for para substitution in Friedel-Crafts acylation is largely due to the steric bulk of the incoming acyl group, which disfavors attack at the more hindered ortho positions.

Key Experimental Protocols

The following protocols are provided as detailed, self-validating methodologies for common electrophilic aromatic substitution reactions on cyclopropylbenzene. The causality behind experimental choices is highlighted to provide field-proven insights.

Nitration of Cyclopropylbenzene

The nitration of cyclopropylbenzene yields a mixture of ortho- and para-nitrocyclopropylbenzene.[5] The use of acetyl nitrate at low temperatures is a mild method that helps to control the exothermicity of the reaction and minimize potential side reactions.

Methodology:

  • Preparation of Acetyl Nitrate: In a flask cooled to 0-5 °C in an ice bath, add fuming nitric acid dropwise to a stirred solution of acetic anhydride. Maintain the temperature below 10 °C. Rationale: This in-situ formation of acetyl nitrate provides a less aggressive nitrating agent than the traditional mixed acid (H₂SO₄/HNO₃), offering better control.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve cyclopropylbenzene in acetic anhydride. Cool the solution to -25 °C in a dry ice/acetone bath.[5]

  • Nitration: Add the freshly prepared acetyl nitrate solution dropwise to the stirred cyclopropylbenzene solution over 30 minutes, ensuring the temperature does not rise above -20 °C.[5] Rationale: Low temperature is critical to prevent over-nitration and potential ring-opening of the cyclopropyl group.

  • Quenching and Workup: After the addition is complete, stir the reaction mixture for an additional hour at -25 °C. Quench the reaction by pouring it into a mixture of ice and water.[5] The organic layer is separated, and the aqueous layer is extracted with methylene chloride.

  • Purification: The combined organic layers are washed with water, dilute sodium bicarbonate solution (to neutralize residual acid), and brine. Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The product mixture can be purified by distillation or chromatography to separate the isomers.[5]

Bromination of Cyclopropylbenzene

The bromination of cyclopropylbenzene is a facile reaction due to the activating nature of the cyclopropyl group and yields a mixture of ortho- and para-bromocyclopropylbenzene, with the para isomer being the major product.[5]

Methodology:

  • Reaction Setup: Dissolve cyclopropylbenzene in a suitable solvent such as carbon tetrachloride or acetic acid in a flask protected from light. Rationale: Protection from light is necessary to prevent free-radical side-chain halogenation.

  • Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).[5] Rationale: The Lewis acid polarizes the Br-Br bond, generating a more potent electrophile (Br⁺).

  • Bromination: Add a solution of bromine in the same solvent dropwise to the stirred mixture at room temperature. The disappearance of the bromine color indicates the progress of the reaction.[5]

  • Workup: Wash the reaction mixture with water and a solution of sodium bisulfite to remove excess bromine. The organic layer is then washed with water and brine, dried over anhydrous calcium chloride, and the solvent is removed by distillation.[5]

  • Purification: The resulting mixture of isomers can be separated by fractional distillation or column chromatography.

Friedel-Crafts Acylation of Cyclopropylbenzene

Friedel-Crafts acylation introduces an acyl group, typically onto the para position of the cyclopropylbenzene ring, due to steric hindrance at the ortho positions.[5]

Methodology:

  • Reaction Setup: Suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent (e.g., carbon disulfide or nitrobenzene) in a flask equipped with a stirrer, reflux condenser, and a dropping funnel. Cool the flask in an ice bath. Rationale: Strict anhydrous conditions are essential as AlCl₃ reacts violently with water.

  • Formation of Acylium Ion: Add the acyl chloride (e.g., acetyl chloride) dropwise to the stirred suspension.[5] This generates the highly electrophilic acylium ion.

  • Acylation: Add cyclopropylbenzene slowly to the reaction mixture.[5]

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and it may be heated to ensure the reaction goes to completion.[5]

  • Quenching and Workup: Carefully pour the reaction mixture onto crushed ice and hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.[5]

  • Purification: The solvent is removed, and the product, primarily p-cyclopropylacetophenone, is purified by distillation or recrystallization.

Caption: A typical workflow for an electrophilic aromatic substitution experiment.

Potential Side Reactions: Ring Opening

Under strongly acidic conditions, the strained cyclopropyl ring can undergo acid-catalyzed ring opening.[11][12][13] This is a potential side reaction in some electrophilic aromatic substitution reactions, particularly those requiring harsh acidic conditions, such as sulfonation or certain Friedel-Crafts alkylations. The choice of milder reaction conditions, as detailed in the protocols above, is a key strategy to mitigate this undesired pathway.

Conclusion

The cyclopropyl group presents a fascinating and highly useful substituent in the design of aromatic systems. Its unique electronic properties, characterized by strong π-donation, allow for the activation of the aromatic ring and precise control over the regioselectivity of electrophilic aromatic substitution, favoring ortho and, particularly, para substitution. The methodologies outlined in this guide provide a robust framework for the successful synthesis of cyclopropyl-substituted aromatic compounds, empowering researchers to leverage the distinct characteristics of this versatile functional group in the development of novel molecules with desired electronic and biological activities.

References

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An In-depth Technical Guide on the Reactivity of the Cyclopropyl Group in 1-Chloro-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group, a three-membered carbocycle, is a unique substituent in organic and medicinal chemistry, imparting distinct electronic and conformational properties to aromatic systems.[1] This guide provides a comprehensive analysis of the reactivity of the cyclopropyl group in 1-Chloro-3-cyclopropylbenzene, a molecule of interest in synthetic and medicinal chemistry. We will delve into the electronic nature of the cyclopropyl substituent, its influence on the reactivity of the benzene ring, and the specific chemical transformations it can undergo. This document will serve as a technical resource, offering field-proven insights and detailed experimental protocols to guide researchers in leveraging the unique characteristics of this functional group.

The Enigmatic Nature of the Cyclopropyl Group: More Than Just a Small Alkane

The cyclopropyl group's reactivity is fundamentally rooted in its significant ring strain, a combination of angle strain and torsional strain. The C-C-C bond angles of approximately 60° deviate substantially from the ideal 109.5° for sp³ hybridized carbons, leading to what are often described as "bent" or "banana" bonds.[2][3][4][5] This strain energy, estimated to be around 27.8 kcal/mol, weakens the C-C bonds, making them more susceptible to cleavage and rendering the cyclopropyl group more reactive than other alkanes.[2][6][7][8]

Electronic Properties: A Pseudo-Double Bond Character

The unique bonding in cyclopropane is best described by the Walsh model, which posits that the C-C bonds are formed from the overlap of sp² hybridized orbitals and p-orbitals.[1][4][9][10] This results in the C-C bonds having a high degree of p-character, allowing them to interact with adjacent π-systems, a phenomenon often referred to as "pseudo-unsaturated" or having "π-character".[1][11] This electronic feature is pivotal, as it enables the cyclopropyl group to act as a potent π-electron donor through conjugation with an aromatic ring.[1]

This electron-donating ability is conformation-dependent, with the "bisected" conformation allowing for maximum overlap between the Walsh orbitals of the cyclopropane ring and the p-orbitals of the benzene ring.[5]

dot graph "Bisected_Conformation" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

// Benzene ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Cyclopropyl group C7 [pos="-1.73,0!", label="C", peripheries=2]; // Attached to C2 C8 [pos="-2.6,-0.5!", label="C"]; C9 [pos="-2.6,0.5!", label="C"];

// Bonds C1 -- C2 [color="#202124"]; C2 -- C3 [color="#202124"]; C3 -- C4 [color="#202124"]; C4 -- C5 [color="#202124"]; C5 -- C6 [color="#202124"]; C6 -- C1 [color="#202124"]; C2 -- C7 [color="#202124"]; C7 -- C8 [color="#202124"]; C8 -- C9 [color="#202124"]; C9 -- C7 [color="#202124"];

// P-orbital on C2 p_orbital_top [pos="-0.87,0.7!", shape=ellipse, style=filled, fillcolor="#EA4335", label="", width=0.2, height=0.4]; p_orbital_bottom [pos="-0.87,0.3!", shape=ellipse, style=filled, fillcolor="#4285F4", label="", width=0.2, height=0.4];

// Walsh orbital of cyclopropane walsh_orbital [pos="-2.2,0!", shape=ellipse, style=filled, fillcolor="#34A853", label="", width=0.8, height=0.3, orientation=90];

// Label label_text [pos="-1.5,-1.5!", label="Bisected Conformation: Maximum Overlap"]; } enddot Caption: Bisected conformation for maximal orbital overlap.

Reactivity of the Aromatic Ring in this compound

In this compound, the benzene ring is substituted with two groups: a chloro group and a cyclopropyl group. Their electronic effects determine the regioselectivity and rate of electrophilic aromatic substitution (EAS) reactions.

  • Cyclopropyl Group: As established, the cyclopropyl group is an activating, ortho, para-directing group due to its ability to donate electron density to the benzene ring through conjugation.[12]

  • Chloro Group: The chloro group is a deactivating, yet ortho, para-directing group. Its inductive effect (-I) withdraws electron density from the ring, making it less reactive than benzene. However, its resonance effect (+R) donates electron density to the ortho and para positions, directing incoming electrophiles to these sites.

The interplay of these two substituents dictates the outcome of EAS reactions on this compound. The activating cyclopropyl group will enhance the reactivity of the ring, while both groups will direct incoming electrophiles to the positions ortho and para to them.

Electrophilic Aromatic Substitution (EAS)

The primary mode of reaction for the aromatic ring in this compound is electrophilic aromatic substitution.[13] The positions most susceptible to electrophilic attack are those activated by both the cyclopropyl and chloro groups.

dot graph "EAS_Directing_Effects" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

// Benzene ring with substituents C1 [pos="0,1.5!", label="C-Cl"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C-"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"];

// Cyclopropyl group attached to C3 C7 [pos="-2.6,-0.75!", label=""]; C8 [pos="-2.2,-1.5!", label=""]; C9 [pos="-1.8,-1.5!", label=""]; C3 -- C7 [color="#202124"]; C7 -- C8 [color="#202124"]; C8 -- C9 [color="#202124"]; C9 -- C7 [color="#202124"];

// Bonds C1 -- C2 [color="#202124"]; C2 -- C3 [color="#202124"]; C3 -- C4 [color="#202124"]; C4 -- C5 [color="#202124"]; C5 -- C6 [color="#202124"]; C6 -- C1 [color="#202124"];

// Arrows indicating directing effects edge [color="#EA4335", arrowhead=vee]; C1 -> C2; C1 -> C6; C3 -> C2; C3 -> C4;

// Labels for positions pos2 [pos="-1.8,1.0!", label="2 (ortho to Cl, ortho to c-Pr)", fontcolor="#34A853"]; pos4 [pos="0,-2.0!", label="4 (para to Cl, ortho to c-Pr)", fontcolor="#34A853"]; pos6 [pos="1.8,1.0!", label="6 (ortho to Cl, para to c-Pr)", fontcolor="#34A853"]; } enddot Caption: Directing effects in this compound.

Predicted Order of Reactivity for EAS: Position 6 > Position 2 > Position 4. This prediction is based on the synergistic activating effects of the cyclopropyl group and the directing, albeit deactivating, nature of the chloro group. Steric hindrance from the cyclopropyl group might slightly disfavor substitution at position 2.

Experimental Protocol: Nitration of this compound

This protocol provides a general method for the nitration of this compound, a common EAS reaction.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve this compound (1.0 eq) in methylene chloride. Cool the flask to -25°C in a dry ice/acetone bath.

  • Preparation of Nitrating Agent: In a separate flask, prepare acetyl nitrate by slowly adding fuming nitric acid (1.1 eq) to acetic anhydride (2.0 eq) at a temperature below 10°C.

  • Nitration: Add the freshly prepared acetyl nitrate solution dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature below -20°C.

  • Quenching: After the addition is complete, stir the reaction mixture for an additional hour at -25°C. Quench the reaction by pouring it into a mixture of ice and water.

  • Workup: Separate the organic layer, wash it with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting product mixture can be purified by column chromatography on silica gel to separate the different isomers.

Nucleophilic Aromatic Substitution (NAS)

While less common than EAS for this substrate, nucleophilic aromatic substitution (NAS) is possible under specific conditions.[14][15][16] For NAS to occur, the aromatic ring must be activated by strong electron-withdrawing groups, and a good leaving group must be present.[15][17] In this compound, the chloro atom can act as a leaving group. The presence of a strong electron-withdrawing group, typically a nitro group, at the ortho or para position to the chlorine is generally required to facilitate the reaction.[15][16]

The mechanism proceeds through an addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[16][18]

dot graph "NAS_Mechanism" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica"]; bgcolor="#F1F3F4";

A [label="Aryl Halide +\nNucleophile"]; B [label="Meisenheimer Complex\n(Resonance Stabilized)"]; C [label="Product +\nLeaving Group"];

A -> B [label="Addition", color="#4285F4", fontcolor="#4285F4"]; B -> C [label="Elimination", color="#EA4335", fontcolor="#EA4335"]; } enddot Caption: General mechanism for Nucleophilic Aromatic Substitution.

Reactivity of the Cyclopropyl Group Itself

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under various conditions.[2][7] These reactions are driven by the release of this strain energy.[6]

Radical Ring-Opening

The cyclopropyl group can undergo ring-opening via a radical mechanism.[19] For instance, the formation of a radical adjacent to the cyclopropyl ring can trigger a rapid ring-opening to form a more stable alkyl radical.[19]

Acid-Catalyzed Ring-Opening

In the presence of a strong acid and a nucleophile, the cyclopropyl ring can be protonated, leading to a carbocation intermediate that is then attacked by the nucleophile, resulting in a ring-opened product. This is particularly relevant in reactions like Friedel-Crafts alkylation where a Lewis acid is present.[20]

Experimental Protocol: Friedel-Crafts Alkylation with Ring-Opening

This protocol describes a potential Friedel-Crafts reaction where the cyclopropyl group acts as the alkylating agent, leading to a ring-opened product.

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in benzene (solvent and reactant) at 0°C, add this compound (1.0 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The presence of HCl is often essential for this reaction to proceed.[20]

  • Quenching: Carefully pour the reaction mixture over crushed ice with concentrated hydrochloric acid.

  • Workup: Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by distillation or column chromatography to isolate the n-propylbenzene derivative.

Applications in Drug Development

The cyclopropyl group is a valuable motif in drug design.[21] Its unique properties can be exploited to:

  • Improve Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring can make it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[21]

  • Enhance Potency and Selectivity: The conformational rigidity and electronic nature of the cyclopropyl group can be used to optimize ligand-receptor interactions.

  • Act as a Bioisostere: The cyclopropyl group can serve as a bioisostere for other functional groups like a vinyl group or a phenyl ring, allowing for the fine-tuning of a molecule's properties.[1]

Conclusion

The cyclopropyl group in this compound is not merely an inert alkyl substituent. Its inherent ring strain and unique electronic properties, characterized by a "pseudo-double bond" character, significantly influence the reactivity of both the aromatic ring and the cyclopropyl moiety itself. A thorough understanding of these characteristics is crucial for chemists aiming to utilize this versatile building block in the synthesis of novel compounds with desired chemical and biological properties. This guide has provided a detailed overview of the key reactivity principles and practical experimental guidance to facilitate further research and development in this area.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Conventional strain energy estimates for cyclopropane. Retrieved from [Link]

  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

  • Quora. (2017, May 9). Why is cyclopropane more reactive than propane? Retrieved from [Link]

  • PMC. (n.d.). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved from [Link]

  • Filo. (2025, February 26). Explain the reactivity of cyclopropane Ring. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring strain. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 23). How does the cyclopropyl group influence conjugation and aromaticity? Retrieved from [Link]

  • Berger, D. J. (1997). Walsh Cyclopropane Molecular Orbitals. Retrieved from [Link]

  • Berger, D. J. (n.d.). Background of Walsh Cyclopropane Molecular Orbitals. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed bonding models for cyclopropane. Retrieved from [Link]

  • YouTube. (2024, May 9). Cyclopropane: a functional carbon group. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, December 19). Introducing n-propyl group to benzene using cyclopropane. Retrieved from [Link]

  • RSC Publishing. (n.d.). The Chemistry of Cyclopropylmethyl and Related Radicals. Retrieved from [Link]

  • Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-Chloro-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-Chloro-3-cyclopropylbenzene (CAS No. 19714-74-0). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. In the absence of extensive experimentally verified data in public literature, this guide emphasizes the robust methodologies required to determine these critical parameters. We provide detailed, field-proven protocols for measuring key physical properties, offering insights into the causality behind experimental choices and ensuring a self-validating system of characterization. This approach equips scientists with the necessary framework to generate reliable physical data for this and other novel chemical entities, ensuring scientific integrity and reproducibility.

Introduction and Molecular Identity

This compound is an aromatic compound featuring a benzene ring substituted with a chlorine atom and a cyclopropyl group at the meta position. Its unique combination of a strained aliphatic ring and a halogenated aromatic core makes it a valuable building block in organic synthesis, particularly in the development of novel agrochemicals and pharmaceutical agents. The cyclopropyl moiety is often used as a bioisostere for phenyl or vinyl groups, capable of improving metabolic stability and binding affinity.

Accurate characterization of its physical properties is a prerequisite for its effective use in synthesis, formulation, and pharmacokinetic studies. Properties such as boiling point, density, and refractive index are fundamental for purification, reaction monitoring, and quality control.

Table 1: Core Molecular Identifiers for this compound

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 19714-74-0ChemSrc[2]
Molecular Formula C₉H₉ClPubChem[1]
Molecular Weight 152.62 g/mol PubChem[1]
Canonical SMILES C1CC1C2=CC(=CC=C2)ClPubChem[1]
InChIKey DMNVVDKAAZRUGR-UHFFFAOYSA-NPubChem[1]

Predicted Physicochemical Properties

While experimentally determined data is not widely published, computational models provide valuable estimations for key physicochemical parameters. These predictions, derived from the molecule's structure, are essential for initial experimental design and safety assessments.

Table 2: Computed Physicochemical Properties of this compound

PropertyPredicted ValueComputational MethodSource
XLogP3 3.8XLogP3 3.0PubChem[1]
Hydrogen Bond Donors 0Cactvs 3.4.8.18PubChem[1]
Hydrogen Bond Acceptors 0Cactvs 3.4.8.18PubChem[1]
Rotatable Bond Count 1Cactvs 3.4.8.18PubChem[1]
Exact Mass 152.0392780 DaPubChem 2.2PubChem[1]
Topological Polar Surface Area 0 ŲCactvs 3.4.8.18PubChem[1]

The high XLogP3 value of 3.8 suggests that this compound is a lipophilic compound with low water solubility, a critical consideration for solvent selection in reactions and purifications, as well as for its potential behavior in biological systems.

Experimental Determination of Core Physical Properties

The integrity of any research or development program relies on empirically validated data. The following sections detail the standard, reliable methodologies for determining the primary physical properties of a liquid sample like this compound.

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. It is a critical indicator of purity. For novel compounds available in limited quantities, a micro-boiling point determination is the preferred method.

  • Preparation: Secure a Thiele tube to a retort stand and fill it with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to a level just above the top of the side-arm.

  • Sample Assembly: Attach a small test tube (e.g., 10 x 75 mm) containing 0.5 mL of this compound to a thermometer using a rubber band or wire. The base of the test tube should align with the thermometer bulb.

  • Capillary Insertion: Place a melting-point capillary tube (sealed at one end) into the test tube with its open end down.

  • Heating: Immerse the assembly into the Thiele tube, ensuring the sample is below the oil level. Begin heating the side-arm of the Thiele tube gently with a micro-burner. The shape of the tube ensures even heat distribution via convection.

  • Observation: As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles. As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tip.

  • Measurement: Turn off the heat source when a continuous stream of bubbles is observed. The bubble stream will slow and stop as the apparatus cools. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. This signifies that the vapor pressure of the sample is equal to the atmospheric pressure.

  • Validation: Repeat the heating and cooling cycle to obtain a consistent reading. Record the atmospheric pressure, as boiling point is pressure-dependent.

BP_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_validation Validation A Assemble Thiele Tube Apparatus B Prepare Sample Assembly (Test Tube + Thermometer) A->B C Insert Inverted Capillary B->C D Heat Thiele Tube Side-Arm C->D Immerse in oil E Observe Bubble Stream D->E F Identify Rapid, Continuous Bubbling E->F G Remove Heat & Allow to Cool F->G H Record Temperature at Liquid Ingress G->H Vapor Pressure = Atm. Pressure I Repeat Measurement H->I J Record Barometric Pressure H->J Density_Workflow cluster_mass Mass Measurement cluster_volume Volume Measurement cluster_calc Calculation & Validation M1 Tare Balance M2 Weigh Empty Graduated Cylinder (m1) M1->M2 V1 Add Liquid to Cylinder M3 Weigh Cylinder + Liquid (m2) M4 Calculate Liquid Mass (m_liquid = m2 - m1) M3->M4 C1 Calculate Density (ρ = m_liquid / V) M4->C1 V2 Read Volume at Meniscus (V) V1->V2 V2->M3 C2 Record Temperature C1->C2 C3 Repeat for Average C1->C3

Caption: Workflow for Liquid Density Determination.

Refractive Index

The refractive index (n) of a substance is a dimensionless number that describes how fast light travels through it. It is an intrinsic property that is highly sensitive to purity, temperature, and the wavelength of light used for measurement.

  • Calibration: Verify the refractometer's calibration using a standard of known refractive index, such as distilled water (n ≈ 1.333 at 20°C).

  • Cleaning: Clean the surfaces of the illuminating and refracting prisms with a soft tissue moistened with a suitable solvent (e.g., ethanol or acetone) and allow them to dry completely. This prevents contamination from previous samples.

  • Sample Application: Using a pipette, apply 2-3 drops of this compound onto the surface of the lower prism.

  • Prism Closure: Close the prisms together gently but firmly. The liquid will spread to form a thin, uniform film.

  • Illumination: Switch on the light source and adjust the mirror or lamp to maximize the light entering the prisms.

  • Measurement: Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible. Adjust the chromaticity screw to eliminate any color fringe at the boundary, resulting in a sharp, achromatic borderline.

  • Final Adjustment: Use the fine adjustment knob to move the borderline exactly to the center of the crosshairs.

  • Reading: Press the switch to illuminate the scale and read the refractive index value. Record the temperature, which is typically controlled by an integrated water bath and displayed on the instrument.

RI_Workflow cluster_setup Setup cluster_measure Measurement cluster_record Data Recording S1 Calibrate with Standard S2 Clean & Dry Prisms S1->S2 S3 Apply Liquid Sample S2->S3 S4 Close Prisms S3->S4 M1 Adjust Illumination S4->M1 M2 Bring Boundary into View (Coarse Adjustment) M1->M2 M3 Remove Color Fringe (Achromatic Adjustment) M2->M3 M4 Center Boundary on Crosshairs (Fine Adjustment) M3->M4 R1 Read Refractive Index (n) M4->R1 R2 Record Temperature (T) M4->R2

Caption: Workflow for Abbe Refractometer Measurement.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Flammability: The presence of the benzene ring suggests the compound is likely flammable. Keep away from heat, sparks, and open flames.

  • Toxicity: Halogenated aromatic compounds can be harmful if inhaled, ingested, or absorbed through the skin. They may cause skin and eye irritation. Assume the compound is toxic and handle with care.

  • Environmental: Many chlorinated aromatic compounds are toxic to aquatic life with long-lasting effects. Prevent release into the environment. Dispose of waste through certified channels.

Conclusion

This compound is a compound of significant interest for synthetic applications. While its physical properties are not yet cataloged in reference literature, this guide provides the necessary scientific framework for their rigorous and reliable determination. The computational data offers a strong starting point, but the detailed experimental protocols for boiling point, density, and refractive index outlined herein are essential for generating the high-quality, validated data required for advanced research, process development, and regulatory compliance. Adherence to these methodologies will ensure the scientific integrity of data and the safe handling of this novel chemical entity.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (2024). BENZENE, 1-CHLORO-3-CYCLOPROPYL-. Retrieved from [Link]

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solubility of 1-Chloro-3-cyclopropylbenzene in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-Chloro-3-cyclopropylbenzene in Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient process development, formulation design, and preclinical studies. This compound is a key structural motif in medicinal chemistry, and its behavior in various organic solvents dictates reaction kinetics, purification strategies, and ultimate bioavailability. This guide provides a comprehensive overview of the theoretical and practical aspects of its solubility. Due to the scarcity of published quantitative data, this document focuses on equipping researchers with a robust experimental framework for determining solubility in-house, ensuring reliable and reproducible results.

Introduction to this compound

This compound (C₉H₉Cl) is an aromatic organic compound featuring a benzene ring substituted with a chlorine atom and a cyclopropyl group at the meta position.[1] Its molecular structure imparts a unique combination of lipophilicity and moderate polarity, making its interaction with solvents a critical parameter for its application.

  • Molecular Weight: 152.62 g/mol [1]

  • Structure: A non-polar cyclopropyl group and a polar C-Cl bond on an aromatic ring.

  • Significance: This scaffold is utilized in the synthesis of novel chemical entities in agrochemical and pharmaceutical research, where precise control over concentration in solution is paramount for reaction yield and purity.

The Theoretical Basis of Solubility

The principle of "like dissolves like" is the fundamental predictor of solubility.[2] Solubility is governed by the balance of intermolecular forces between the solute (this compound) and the solvent. The energy required to break solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

Given its structure, this compound is predicted to be:

  • Highly soluble in non-polar and moderately polar aprotic solvents (e.g., hexane, toluene, diethyl ether, tetrahydrofuran) where van der Waals forces dominate.

  • Sparingly soluble to insoluble in highly polar protic solvents, particularly water, due to its inability to form strong hydrogen bonds.

Qualitative and Predicted Solubility Profile

While specific quantitative data is not widely published, a qualitative assessment can be derived from the compound's physical properties and data from analogous structures. The octanol-water partition coefficient (LogP) of 3.8 indicates a strong preference for lipophilic environments.[1]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Intermolecular Forces
Non-Polar Hexane, Toluene, BenzeneHigh / MiscibleLondon Dispersion Forces
Polar Aprotic Acetone, THF, DCM, EtOAcHigh / MiscibleDipole-Dipole, London Dispersion
Polar Protic Ethanol, MethanolModerate to LowDipole-Dipole, Weak H-Bonding
Highly Polar Water, AcetonitrileVery Low / InsolubleH-Bonding, Dipole-Dipole

Quantitative Solubility Determination: A Gravimetric Protocol

To obtain precise solubility values (e.g., in g/100 mL or mg/mL), an experimental approach is necessary. The gravimetric method is a reliable and accessible technique for determining the solubility of a solid compound in a liquid solvent.[3][4][5] It involves creating a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.[6][7]

This protocol is adapted from standard methodologies, such as the "flask method" described in OECD Guideline 105, which, although designed for water, provides the foundational principles for ensuring thermodynamic equilibrium.[8][9][10]

Principle of the Method

A saturated solution is a state of thermodynamic equilibrium where the rate of dissolution of a solute equals its rate of precipitation.[5] By adding an excess of the solid solute to a solvent and allowing it to equilibrate, we ensure the solvent has dissolved the maximum possible amount of the solute at a given temperature. Measuring the mass of the solute in a known volume of this saturated solution yields its solubility.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the gravimetric solubility determination protocol.

G Workflow for Gravimetric Solubility Determination prep 1. Preparation Add excess solute to solvent in a sealed vial. equil 2. Equilibration Agitate at constant temp. (e.g., 24-48h). prep->equil Ensure saturation settle 3. Settling Phase Allow excess solid to sediment (e.g., 2h). equil->settle Achieve equilibrium filter 4. Aliquot & Filtration Withdraw supernatant using a pre-warmed syringe with filter. settle->filter Isolate saturated solution weigh1 5. Initial Weighing Dispense filtrate into a pre-weighed vial. Record M1. filter->weigh1 Quantify aliquot evap 6. Solvent Evaporation Evaporate solvent under N2 stream or in vacuum oven. weigh1->evap Isolate solute weigh2 7. Final Weighing Dry to constant mass. Record M2. evap->weigh2 Determine solute mass calc 8. Calculation Calculate solubility from M1, M2, and solvent density. weigh2->calc

Caption: Gravimetric method for determining solute solubility.

Step-by-Step Methodology

Materials:

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance (± 0.1 mg accuracy)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringes (glass, gas-tight)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated positive displacement pipette (optional)

  • Drying oven or vacuum desiccator

Protocol:

  • Preparation: Add an excess amount of this compound to a vial (e.g., 50-100 mg to 2 mL of solvent). The key is to have undissolved solid visible at the end of the experiment. This confirms that the solution has reached saturation.[3]

  • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for at least 24 hours. Causality: This extended period is crucial to ensure the system reaches true thermodynamic equilibrium, avoiding misleading results from supersaturated or unsaturated solutions.

  • Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature for 2-4 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a syringe fitted with a solvent-compatible filter. Causality: Filtering is non-negotiable; it prevents undissolved solid particles from being transferred, which would falsely inflate the measured solubility. Pre-warming the syringe to the equilibration temperature prevents premature precipitation of the solute.

  • Gravimetric Analysis:

    • Tare a clean, dry vial on the analytical balance.

    • Dispense the filtered solution into the tared vial and record the total mass (vial + solution).

    • Carefully evaporate the solvent. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to prevent loss of the solute. .

    • Once the solvent is fully removed, dry the vial to a constant mass. This means repeated cycles of drying and weighing until two consecutive measurements are within an acceptable tolerance (e.g., ± 0.2 mg).

    • Record the final mass (vial + dry solute).

Data Analysis and Calculation
  • Mass of empty vial: M_vial

  • Mass of vial + solution: M_vial+soln

  • Mass of vial + dry solute: M_vial+solute

  • Density of the solvent at test temperature (ρ): (from literature)

  • Mass of Solute: Mass_solute = M_vial+solute - M_vial

  • Mass of Solvent: Mass_solvent = M_vial+soln - M_vial+solute

  • Volume of Solvent: Volume_solvent (mL) = Mass_solvent (g) / ρ (g/mL)

  • Solubility Calculation (mg/mL): Solubility = (Mass_solute (mg) / Volume_solvent (mL))

Factors Influencing Solubility Measurements

  • Temperature: Solubility is highly temperature-dependent. Endothermic dissolution (most solids) means solubility increases with temperature. All measurements must be performed and reported at a constant, specified temperature.[3]

  • Purity: Impurities in either the solute or the solvent can significantly alter solubility measurements.[11] Use high-purity materials (e.g., >98%) for accurate results.

  • Polymorphism: The crystalline form of the solute can affect its solubility. Ensure consistency in the solid form used across experiments.

Safety and Handling

Researchers must consult the Safety Data Sheet (SDS) for this compound and all solvents used.[12][13]

  • This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation and contact with skin and eyes.

  • Organic Solvents: Many organic solvents are flammable and/or toxic.[13] Keep away from ignition sources and use appropriate engineering controls.[12] Dispose of all chemical waste in accordance with institutional and regulatory guidelines.

Conclusion

While published quantitative solubility data for this compound is limited, its solubility profile can be reliably predicted based on chemical principles and determined with high accuracy using the gravimetric method detailed herein. This guide provides the necessary theoretical background and a self-validating experimental protocol to empower researchers in drug development and chemical synthesis to generate the precise data required for their work. Adherence to the principles of achieving thermodynamic equilibrium and careful analytical technique are paramount for obtaining meaningful results.

References

  • Determination of Solubility by Gravimetric Method. (n.d.). Pharma Rocks.[Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60. [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.[Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Massachusetts Lowell.[Link]

  • Experiment 1: Determination of Solubility Class. (n.d.). Faculty of Applied Science, UiTM.[Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.[Link]

  • This compound. (n.d.). PubChem, National Center for Biotechnology Information.[Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Toronto Scarborough.[Link]

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  • BENZENE, 1-CHLORO-3-CYCLOPROPYL- (CAS#:19714-74-0). (n.d.). Chemsrc.[Link]

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stability of 1-Chloro-3-cyclopropylbenzene under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Stability of 1-Chloro-3-cyclopropylbenzene Under Acidic Conditions

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of this compound in acidic environments. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying chemical principles governing the molecule's reactivity, a robust experimental framework for stability assessment, and predictive insights into potential degradation pathways. We will explore the dual nature of its potential reactivity—electrophilic substitution on the aromatic ring versus acid-catalyzed cleavage of the strained cyclopropyl moiety. This guide synthesizes established principles of physical organic chemistry with industry-standard protocols for forced degradation studies, offering a self-validating system for empirical stability evaluation.

Introduction: The Dichotomy of a Substituted Cyclopropylarene

This compound is a substituted aromatic hydrocarbon featuring two electronically influential, yet distinct, functional groups. The cyclopropyl group, a three-membered carbocycle, is of significant interest in medicinal chemistry. Its inherent ring strain imparts unique "pseudo-unsaturated" or π-character, allowing it to act as a potent electron donor and influence the conformation of molecules.[1] This property is often exploited to improve metabolic stability or receptor binding affinity.[2][3] The chloro substituent, an electronegative halogen, acts as a deactivating group via induction but directs electrophilic attack to the ortho and para positions through resonance.

Understanding the stability of this molecule, particularly under the acidic conditions frequently encountered during chemical synthesis, formulation, and biological processes, is paramount. The core chemical question is which part of the molecule represents the primary locus of reactivity under acid stress: the electron-rich aromatic ring or the strained, high-energy cyclopropane ring? This guide will dissect this question from both a theoretical and an experimental standpoint.

Theoretical Assessment of Acid-Induced Reactivity

The behavior of this compound in an acidic medium is governed by the interplay of the electronic properties of its substituents.

Electronic Landscape of the Molecule

The cyclopropyl group and the chlorine atom exert competing and cooperative effects on the benzene ring.

  • Cyclopropyl Group: Due to the high p-character of its C-C bonds, the cyclopropyl group acts as an electron-donating group, activating the benzene ring towards electrophilic aromatic substitution (EAS).[4] This donation occurs through favorable overlap of the Walsh orbitals of the cyclopropane ring with the π-system of the aromatic ring.[1][4] It is a strong ortho, para-director.

  • Chloro Group: The chlorine atom is electronegative and withdraws electron density from the ring inductively, which deactivates the ring overall compared to benzene. However, through resonance, its lone pairs can donate electron density, making it an ortho, para-director.[5]

The combined effect is an activated ring system where the positions ortho and para to the cyclopropyl group (positions 2, 4, and 6) are the most nucleophilic.

Table 1: Summary of Substituent Electronic Effects

SubstituentInductive EffectResonance EffectOverall Effect on EAS RateDirecting Influence
CyclopropylWeakly DonatingDonating (π-character)Activatingortho, para
ChloroWithdrawingDonatingDeactivatingortho, para
Potential Degradation Pathways under Acidic Conditions

Two primary reaction pathways can be anticipated under acidic stress: electrophilic attack on the aromatic ring and protonation-induced cleavage of the cyclopropane ring.

In the presence of an electrophile (E⁺), which is often generated under acidic conditions (e.g., nitration, sulfonation), the aromatic ring can undergo substitution.[6][7] Given the directing effects of the existing groups, the most likely positions for substitution would be C4 and C6, which are para and ortho to the activating cyclopropyl group, respectively. This is a transformation, not necessarily a degradation, but it represents a potential chemical instability.

The high strain energy of the cyclopropane ring (~27 kcal/mol) makes it susceptible to cleavage by strong acids.[8] This is considered the most probable degradation pathway. The mechanism is believed to proceed through the protonation of a C-C bond, which can be viewed as either edge- or corner-protonated, leading to a carbocation intermediate.[9] This carbocation is then susceptible to attack by a nucleophile (e.g., water, or the conjugate base of the acid).

The presence of the electron-donating benzene ring can stabilize an adjacent carbocation, potentially facilitating the ring-opening process.[3] The reaction with a strong acid like HCl could proceed as illustrated below.

Figure 1: Predicted mechanism for acid-catalyzed ring opening of this compound.

Experimental Framework for Stability Assessment

To empirically determine the stability of this compound, a forced degradation study is the industry-standard approach.[10][11] This involves intentionally stressing the molecule under conditions more severe than those it would typically encounter to identify potential degradation products and pathways.[11]

Forced Degradation Study: Experimental Design

This protocol is designed as a self-validating system to provide clear, unambiguous data on the molecule's stability under acidic stress.

Figure 2: Workflow for a forced degradation study under acidic conditions.

Step-by-Step Protocol: Acid Stress Testing

Objective: To quantify the degradation of this compound and identify major degradation products.

1. Materials and Reagents:

  • This compound (Reference Standard)

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), concentrated

  • Sulfuric Acid (H₂SO₄), concentrated

  • Sodium Hydroxide (NaOH) for neutralization

  • Class A volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Acidic Media: Prepare solutions of 0.1 M HCl, 1 M HCl, and 0.1 M H₂SO₄ in water.

  • Test Samples: For each acid condition, mix the stock solution with the acidic medium in a 1:1 ratio to achieve a final drug concentration of 0.5 mg/mL. Prepare a control sample using a 1:1 mixture of the stock solution and water.

3. Stress Conditions:

  • Incubate all test and control samples in a temperature-controlled oven or water bath at 60°C. Protect from light.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24, and 48 hours).

4. Sample Analysis:

  • Immediately after withdrawal, neutralize the aliquot with an equimolar amount of NaOH to stop the degradation reaction.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis (e.g., 50 µg/mL).

  • Analyze the samples using a validated stability-indicating HPLC method.

Analytical Methodologies

A robust analytical strategy is crucial for obtaining reliable stability data. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.[12][13]

The primary analytical method must be able to separate the parent compound from all potential degradation products, ensuring that the quantification of the parent peak is accurate and free from interference.[13]

Table 2: Example HPLC Method Parameters for Stability Testing

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase ensures good peak shape for acidic/neutral compounds.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 50% B to 95% B over 20 minA gradient elution is necessary to separate the non-polar parent from potentially more polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection (UV) 220 nm and 254 nmWavelengths selected to detect the aromatic chromophore and potential loss of conjugation.
Injection Vol. 10 µLStandard injection volume.

For any new peaks observed in the HPLC chromatogram, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is employed. This technique provides the molecular weight of the degradation products, which is the first and most critical piece of information for structural elucidation.[12]

If a degradation product is formed at a significant level (>0.5%), it should be isolated using preparative HPLC. The pure fraction is then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to definitively determine its chemical structure.[12]

Data Interpretation and Reporting

Quantitative Analysis

The stability of this compound is assessed by monitoring the decrease in its peak area over time. The results should be summarized in a table.

Table 3: Template for Reporting Acid Degradation Data (Condition: 1 M HCl at 60°C)

Time (hours)Parent Peak Area% Parent RemainingPeak Area of Degradant 1% Degradant 1Mass Balance (%)
01,500,000100.000.0100.0
21,425,00095.075,0005.0100.0
81,200,00080.0300,00020.0100.0
24750,00050.0750,00050.0100.0
48300,00020.01,200,00080.0100.0
(Note: Data is hypothetical. % is calculated based on area normalization, assuming equal response factors for initial assessment.)
Predicted Degradation Products

Based on the ring-opening mechanism (Figure 1), the primary degradation products identified by LC-MS are expected to be isomers of chlorophenylpropene or products resulting from the addition of water or chloride to the opened ring. For example, in aqueous HCl, one might expect to identify compounds with a mass corresponding to C₉H₉Cl (isomers like 1-chloro-3-(prop-1-en-1-yl)benzene) or C₉H₁₀ClO (e.g., 1-(3-chlorophenyl)propan-1-ol).

Conclusion

The is a nuanced issue dictated by the dual reactivity of the aromatic ring and the strained cyclopropyl group. While electrophilic aromatic substitution is a possibility, the most probable pathway for degradation is the acid-catalyzed opening of the cyclopropane ring. This guide provides a robust theoretical framework for understanding this instability and a detailed, practical experimental protocol for its empirical evaluation. By employing a systematic forced degradation study coupled with modern analytical techniques such as HPLC and LC-MS, researchers can confidently characterize the stability profile of this molecule, enabling informed decisions in synthesis, formulation, and overall drug development.

References

  • Quora. (2023). What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?Link

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Link

  • Schiller, J., & Chung, A. E. (1970). Mechanism of Cyclopropane Ring Cleavage in Cyclopropanecarboxylic Acid. The Journal of Biological Chemistry, 245(24), 6553-6557. Link

  • Wikipedia. (2023). Cyclopropyl group. Link

  • Gál, B. (2013). The chemistry and biology of cyclopropyl compounds. Burns Group, Stanford University. Link

  • BenchChem. (2025). Early Studies on the Reactivity of the Cyclopropylbenzene Ring: A Technical Guide. Link

  • De Nanteuil, F., et al. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au, 2(4), 886-895. Link

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. Link

  • Chemistry LibreTexts. (2023). Electrophilic Aromatic Substitution. Link

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  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Link

  • Juskevich, J. C., & Cook, A. M. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Journal of Agricultural and Food Chemistry, 32(5), 1123-1127. Link

  • Quora. (2024). How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors?Link

  • Narayanam, J., & Murphy, J. A. (2017). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 13, 2888-2894. Link

  • Reyes, E., & Uria, U. (2024). Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. Chemical Communications. Link

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Link

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  • Kiewiet, J. N., et al. (1975). Double Bond us. Cyclopropane Ring Reactivity toward Different Acids. Journal of the American Chemical Society, 97(15), 4421-4422. Link

  • Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Link

  • BenchChem. (2025). The Cyclopropyl Group in Aromatic Systems: An In-depth Technical Guide. Link

  • Morressier. (2020). Forced degradation and GC-MS characterization of natural pharmaceutical ingredients in a vaporizing rub. Link

  • Schmalzbauer, M., et al. (2020). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Pyrrololactams. Chemistry – An Asian Journal, 15(15), 2351-2355. Link

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The Enduring Allure of the Strained Ring: A Technical Guide to the Discovery and History of Cyclopropylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl group, a seemingly simple three-membered carbocycle, has captivated and challenged chemists for over a century. Its inherent ring strain, unique electronic properties, and rigid conformation have established it as a powerful tool in the design of novel molecules with profound impacts on medicine, agriculture, and materials science. This in-depth technical guide delves into the rich history of cyclopropylbenzene and its derivatives, from their initial discovery to the sophisticated synthetic methodologies that have unlocked their vast potential. We will explore the pioneering work of early chemists, dissect the mechanisms of key synthetic transformations, and highlight the diverse applications that continue to drive innovation in this fascinating area of organic chemistry.

I. The Dawn of the Three-Membered Ring: Early Syntheses and the First Phenylcyclopropane

The story of cyclopropylbenzene is intrinsically linked to the initial isolation and synthesis of its parent, cyclopropane. In 1881, the Austrian chemist August Freund achieved the first synthesis of cyclopropane through an intramolecular Wurtz coupling of 1,3-dibromopropane using sodium metal. This landmark achievement was further refined in 1887 by the Russian chemist Gustav Gustavson, who demonstrated that using zinc dust in place of sodium resulted in a more efficient cyclization.[1] These early explorations into the formation of the strained three-membered ring laid the crucial groundwork for future investigations into more complex cyclopropane-containing molecules.

The first documented synthesis of phenylcyclopropane, now commonly known as cyclopropylbenzene, is attributed to the Russian chemist Nikolai Kishner in 1912.[2][3] Working at the Tomsk Polytechnic University, Kishner developed a method for the preparation of substituted cyclopropanes through the thermal decomposition of pyrazolines.[3] Specifically, he synthesized cyclopropylbenzene by the decomposition of 5-phenylpyrazoline, which was formed from the reaction of an α,β-unsaturated aldehyde or ketone with hydrazine.[4][5]

Kishner's Pioneering Synthesis of Cyclopropylbenzene (1912)

The reaction proceeds in two key stages: the formation of the pyrazoline intermediate followed by its thermal decomposition to yield the cyclopropane ring and nitrogen gas.

Experimental Workflow: Kishner's Synthesis

Caption: Kishner's two-step synthesis of cyclopropylbenzene.

The mechanism of the pyrazoline decomposition is believed to proceed through a diradical intermediate, highlighting the intricate electronic rearrangements required to form the strained cyclopropane ring.[6]

II. Expanding the Synthetic Arsenal: Alternative Early Routes to Cyclopropylbenzenes

While Kishner's work stands as a pivotal moment, other early 20th-century chemists also contributed to the growing toolkit for synthesizing cyclopropylarenes. One notable alternative approach involved the decarboxylation of 1-phenylcyclopropanecarboxylic acid. Although the exact timeline of the first synthesis of this carboxylic acid and its subsequent decarboxylation to cyclopropylbenzene is less clearly documented than Kishner's work, it represents a significant and conceptually different pathway.

The synthesis of 1-phenylcyclopropanecarboxylic acid itself was a challenge for early chemists. One of the more established methods involves the reaction of phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base to form 1-phenylcyclopropanecarbonitrile, which is then hydrolyzed to the corresponding carboxylic acid.

The subsequent decarboxylation, typically achieved by heating the carboxylic acid, provides a direct route to cyclopropylbenzene. However, this reaction can be challenging, and often requires high temperatures, which can lead to side reactions.

III. The Modern Era of Cyclopropylbenzene Synthesis: From Classic Reactions to Catalytic Innovations

The mid-20th century witnessed a paradigm shift in synthetic organic chemistry, with the development of powerful new reactions that made the synthesis of cyclopropanes, including cyclopropylbenzene derivatives, more accessible and efficient.

A. The Simmons-Smith Reaction: A Cornerstone of Cyclopropanation

In 1958, Howard Simmons and Ronald Smith of DuPont reported a groundbreaking method for the cyclopropanation of alkenes using a diiodomethane and a zinc-copper couple.[7][8] This reaction, now famously known as the Simmons-Smith reaction, provided a reliable and stereospecific method for converting alkenes into cyclopropanes. The reaction of styrene with the Simmons-Smith reagent provides a direct and high-yielding route to cyclopropylbenzene.

Mechanism of the Simmons-Smith Reaction

The key reactive species in the Simmons-Smith reaction is an organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), which is formed in situ. This carbenoid then adds to the alkene in a concerted fashion, meaning that both new carbon-carbon bonds are formed simultaneously. This concerted mechanism accounts for the observed stereospecificity of the reaction, where the stereochemistry of the starting alkene is retained in the cyclopropane product.

Caption: The Simmons-Smith reaction mechanism for the synthesis of cyclopropylbenzene.

Detailed Experimental Protocol: Simmons-Smith Cyclopropanation of Styrene

Materials:

  • Styrene

  • Diiodomethane (CH₂I₂)

  • Zinc-copper couple (Zn-Cu)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the zinc-copper couple under an inert atmosphere (e.g., argon or nitrogen).

  • Add a solution of diiodomethane in anhydrous diethyl ether to the dropping funnel.

  • Add a small portion of the diiodomethane solution to the zinc-copper couple to initiate the reaction. The formation of the carbenoid is often indicated by a slight warming of the reaction mixture.

  • Once the reaction has initiated, add a solution of styrene in anhydrous diethyl ether to the flask.

  • Add the remaining diiodomethane solution dropwise to the stirred reaction mixture at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by distillation to afford pure cyclopropylbenzene.

B. Transition-Metal Catalyzed Cyclopropanations: A Modern Frontier

The latter half of the 20th century and the beginning of the 21st have seen the emergence of powerful transition-metal-catalyzed methods for cyclopropanation. These methods often utilize diazo compounds as a source of the carbene fragment and offer a high degree of control over the reaction's stereoselectivity.

Ruthenium, rhodium, and copper complexes are among the most effective catalysts for the cyclopropanation of styrene and its derivatives.[1][9] These reactions typically proceed through the formation of a metal-carbene intermediate, which then transfers the carbene to the alkene. The use of chiral ligands on the metal center has enabled the development of highly enantioselective cyclopropanation reactions, providing access to chiral cyclopropylbenzene derivatives, which are of significant interest in medicinal chemistry.

IV. The Enduring Importance of Cyclopropylbenzene Derivatives: Applications Across Disciplines

The unique structural and electronic properties of the cyclopropyl group, when attached to a benzene ring, give rise to a diverse range of applications.

A. Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

The cyclopropyl ring is a highly sought-after motif in modern drug design.[4][8][10][11] Its incorporation into a drug candidate can lead to several beneficial effects:

  • Increased Potency: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to enhanced binding to its biological target.

  • Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in a simple alkyl chain.

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity and pKa, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile.

A notable example of a drug containing a cyclopropylamine moiety is the antidepressant tranylcypromine . Although not a direct derivative of cyclopropylbenzene, its structure highlights the pharmacological importance of the phenylcyclopropyl scaffold. Many modern drug candidates across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders, incorporate the cyclopropylbenzene core.

B. Agrochemicals: Enhancing Efficacy and Selectivity

The cyclopropyl group is also a key component in a number of modern agrochemicals, including insecticides and fungicides. Similar to its role in pharmaceuticals, the cyclopropyl moiety can enhance the biological activity and metabolic stability of these compounds, leading to more effective and environmentally benign crop protection agents.

C. Materials Science: Building Blocks for Novel Materials

The rigid and well-defined structure of cyclopropylbenzene derivatives makes them attractive building blocks for the synthesis of novel polymers and liquid crystals. The unique electronic properties of the cyclopropyl ring can also be harnessed to create materials with interesting optical and electronic properties.

V. Physical and Chemical Properties: A Data-Driven Overview

The physical properties of cyclopropylbenzene derivatives are influenced by the nature and position of substituents on both the aromatic ring and the cyclopropane moiety.

DerivativeMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n²⁰/D)
CyclopropylbenzeneC₉H₁₀118.18173-1740.9411.533
1-Chloro-2-phenylcyclopropaneC₉H₉Cl152.6285-87 (at 10 mmHg)1.0941.547
1-Phenylcyclopropanecarboxylic acidC₁₀H₁₀O₂162.19---

VI. Conclusion

From its discovery in the early 20th century to its central role in modern synthetic and medicinal chemistry, the journey of cyclopropylbenzene and its derivatives is a testament to the enduring power of fundamental research and the relentless pursuit of new synthetic methodologies. The unique properties of this seemingly simple scaffold continue to inspire chemists to explore new frontiers in drug discovery, materials science, and beyond. As our understanding of the intricate interplay between molecular structure and function deepens, the cyclopropylbenzene core is poised to remain a vital tool in the creation of innovative molecules that address some of society's most pressing challenges.

VII. References

  • Freund, A. (1882). Über Trimethylen. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 3(1), 625-635.

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324.

  • Simmons, H. E., et al. (1973). Simmons-Smith Reaction. Organic Reactions, 20, 1-131.

  • Demjanov, N. J., & Lushnikov, M. (1903). J. Russ. Phys. Chem. Soc., 35, 26.

  • Časar, Z. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Synthesis, 51(02), 393-415.

  • Kishner, N. (1912). J. Russ. Phys. Chem. Soc., 44, 1754.

  • The Wolff-Kishner Reduction and Related Reactions: Discovery and Development. (2018). Elsevier.

  • Lee, H. M., et al. (2001). Styrene Cyclopropanation and Ethyl Diazoacetate Dimerization Catalyzed by Ruthenium Complexes Containing Chiral Tridentate Phosphine Ligands. Organometallics, 20(25), 5403-5412.

  • Metal-catalyzed cyclopropanations. In Wikipedia. Retrieved January 14, 2026, from [Link]

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  • Cyclopropylbenzene. PubChem. National Center for Biotechnology Information.

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  • Disability, Despotism, Deoxygenation—From Exile to Academy Member: Nikolai Matveevich Kizhner. Angewandte Chemie International Edition, 52(41), 10792-10801.

  • Mechanism of cyclopropane formation in the thermolysis of pyrazolines 2–4. ResearchGate.

  • Lyle, R. E., & Lyle, G. G. (1952). The Decarboxylation of 1-Phenyl-1-cycloalkanecarboxylic Acids. Journal of the American Chemical Society, 74(16), 4059-4062.

  • 1-Phenylcyclopropanecarboxylic acid. PubChem. National Center for Biotechnology Information.

  • Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. ARKIVOC, 2007(ix), 135-149.

  • A transition-metal-free & diazo-free styrene cyclopropanation. Chemical Science, 10(37), 8573-8578.

  • Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof. Google Patents.

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  • Journal of the Russian Physical and Chemical Society. 1913. Volume XLV (45). Livre Rare Book.

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  • TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID. ChemicalBook.

  • (1S,2R)-2-Phenylcyclopropanecarboxylic acid. PubChem. National Center for Biotechnology Information.

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Methodological & Application

Application Notes & Protocols: Strategic Implementation of 1-Chloro-3-cyclopropylbenzene in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide provides an in-depth analysis and detailed protocols for the utilization of 1-Chloro-3-cyclopropylbenzene as a substrate in this critical transformation. Due to the inherent stability and lower reactivity of aryl chlorides compared to their bromide or iodide counterparts, specific strategic considerations are paramount for successful coupling.[1][4][5] This document will explore the mechanistic nuances, catalyst selection, and reaction optimization necessary to effectively couple this electron-rich and sterically distinct aryl chloride, providing researchers with the foundational knowledge and practical steps to leverage this versatile building block in complex molecule synthesis.

Introduction: The Challenge and Opportunity of Aryl Chlorides

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron species with an organohalide, was recognized with the 2010 Nobel Prize in Chemistry for its profound impact on synthesis.[1][2] While aryl iodides and bromides are highly reactive and commonly used, the economic and environmental advantages of using aryl chlorides—due to their lower cost and wider availability—have driven significant research into catalyst systems capable of activating the strong C-Cl bond.[5][6]

This compound presents a unique substrate. The cyclopropyl group, a prevalent motif in medicinal chemistry, introduces specific electronic and steric properties. The benzene ring is rendered moderately electron-rich by the cyclopropyl substituent, which can make the initial oxidative addition step of the catalytic cycle more challenging compared to electron-deficient aryl chlorides.[7] Therefore, successful coupling necessitates a carefully selected catalyst system capable of overcoming this higher activation barrier.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a sequence of three primary steps centered around a palladium catalyst.[1][4][8] Understanding this cycle is crucial for troubleshooting and optimizing reactions involving challenging substrates like this compound.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides and results in a Pd(II) complex.[1][8] The use of electron-rich, bulky phosphine ligands on the palladium center is critical to facilitate this step with less reactive aryl chlorides.[4][7]

  • Transmetalation: The halide on the Pd(II) complex is exchanged for the organic group from the organoboron reagent (e.g., a boronic acid). This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer of the organic moiety to the palladium center.[8][9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[1][4]

Below is a diagram illustrating the key stages of this catalytic process.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex Oxidative Adduct (Ar)Pd(II)(Cl)L₂ Pd0->PdII_complex ArylCl This compound (Ar-Cl) ArylCl->PdII_complex Oxidative Addition Product 3-Cyclopropyl-biaryl (Ar-R') Transmetalation_Intermediate Transmetalation Complex (Ar)Pd(II)(R')L₂ PdII_complex->Transmetalation_Intermediate Transmetalation BoronicAcid Boronic Acid/Ester (R'-B(OR)₂) BoronicAcid->Transmetalation_Intermediate Base Base (e.g., K₃PO₄) Base->Transmetalation_Intermediate Transmetalation_Intermediate->Pd0 Transmetalation_Intermediate->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design and Protocols

Catalyst and Ligand Selection: The Key to Success

For electron-rich aryl chlorides like this compound, standard catalysts like Pd(PPh₃)₄ are often inefficient.[5] The most effective catalyst systems employ bulky, electron-donating phosphine ligands that promote the challenging oxidative addition step and stabilize the active Pd(0) species.

Recommended Catalyst Systems:

Catalyst/Pre-catalystLigandKey Features & Rationale
Pd(OAc)₂SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Highly active for a broad range of aryl chlorides, including electron-rich and sterically hindered substrates. Often allows for lower catalyst loadings and room temperature reactions.[6][10]
Pd₂(dba)₃XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Another highly effective Buchwald ligand, excellent for challenging couplings and known for its high reactivity and stability.[11][12]
[PdCl₂(Amphos)]₂Amphos (Di-tert-butyl(4-dimethylaminophenyl)phosphine)An air-stable pre-catalyst that has shown high yields for coupling heteroaryl chlorides, indicating its robustness.[13]
Pd(OAc)₂PCy₃ (Tricyclohexylphosphine)A less complex but effective ligand for activating aryl chlorides, often used in combination with Pd(OAc)₂.[9]

The choice of ligand is paramount. The Buchwald-type biarylphosphine ligands (SPhos, XPhos) have consistently demonstrated superior performance for activating C-Cl bonds in demanding substrates.[6][14][15]

General Experimental Workflow

The following diagram outlines the typical workflow for setting up a Suzuki-Miyaura coupling reaction under inert conditions.

Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A Charge reaction vessel with aryl chloride, boronic acid, base B Add solvent A->B C Degas mixture (e.g., Ar sparging) B->C D Add Pd catalyst & ligand C->D E Heat to specified temperature (e.g., 80-110 °C) D->E F Monitor reaction progress (TLC, GC-MS, LC-MS) E->F G Cool to RT, dilute with organic solvent F->G H Aqueous wash G->H I Dry organic layer & concentrate H->I J Purify via column chromatography I->J K Final Product J->K Characterization (NMR, MS)

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Protocol: Coupling of this compound with Phenylboronic Acid

This protocol is a representative example and may require optimization for different boronic acid partners.

Materials:

  • This compound (1.0 mmol, 152.6 mg)

  • Phenylboronic Acid (1.2 mmol, 146.3 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg, 2 mol%)

  • SPhos (0.04 mmol, 16.4 mg, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 424.6 mg)

  • Anhydrous Toluene (5 mL)

  • Anhydrous, degassed Water (0.5 mL)

  • Reaction vial or flask with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), Phenylboronic Acid (1.2 mmol), and finely ground K₃PO₄ (2.0 mmol).

    • Rationale: Grinding the base increases its surface area, improving reaction kinetics. Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl chloride.[2]

  • Inerting the System: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.[16]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

    • Rationale: A mixture of an organic solvent and water is often beneficial. Water can aid in dissolving the inorganic base and facilitate the transmetalation step.[1][17][18] Toluene is a common high-boiling solvent suitable for these reactions.

  • Catalyst Addition: In a separate, small vial, quickly weigh the Pd(OAc)₂ and SPhos ligand and immediately add them to the reaction mixture against a positive flow of inert gas.

    • Rationale: The ligand-to-palladium ratio is typically 2:1 to ensure the formation of the active monoligated Pd(0) species and prevent catalyst decomposition.[6] Adding the catalyst and ligand last minimizes their exposure to air.

  • Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously.

    • Rationale: Elevated temperatures are generally required to promote the oxidative addition of aryl chlorides.[11]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13][16]

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired 3-cyclopropylbiphenyl product.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized)Ensure rigorous inert atmosphere technique. Use freshly opened or properly stored catalyst and ligands.
Insufficient temperatureIncrease reaction temperature in 10 °C increments (e.g., up to 120 °C).
Ineffective base/solvent systemTry a different base such as Cs₂CO₃ or K₂CO₃.[11] Vary the solvent to dioxane or DMF.[18][19]
Protodechlorination (Ar-Cl → Ar-H) Presence of water/protons; slow transmetalationUse an anhydrous base (e.g., anhydrous K₃PO₄). Ensure solvents are dry. Increase the concentration of the boronic acid.[1]
Homocoupling of Boronic Acid Presence of oxygen; Pd(II) speciesThoroughly degas the reaction mixture. Use a Pd(0) pre-catalyst like Pd₂(dba)₃.[1]
β-Hydride Elimination (with alkylboronic acids) Slow reductive eliminationUse a more sterically hindered ligand to accelerate reductive elimination.[1][20]

Conclusion

The successful Suzuki-Miyaura coupling of this compound is readily achievable with the appropriate selection of a modern, highly active palladium catalyst system. The use of bulky, electron-rich biarylphosphine ligands like SPhos or XPhos is critical for efficiently promoting the rate-limiting oxidative addition step. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can confidently employ this valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Careful attention to maintaining an inert atmosphere and optimizing the base and solvent system will ensure high yields and reproducible results.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com.
  • Organic Chemistry Portal. Suzuki Coupling. organic-chemistry.org.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). chem.libretexts.org.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Schweizer, S., Becht, J.-M., & Le Drian, C. (2010).
  • A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society.
  • Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • TCI Chemicals. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. tcichemicals.com.
  • ACS Publications. (2021).
  • Wikipedia. Suzuki reaction. en.wikipedia.org.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • Bedford, R. B., Cazin, C. S. J., Coles, S. J., Gelbrich, T., Horton, P. N., Hursthouse, M. B., & Light, M. E. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
  • National Institutes of Health. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)
  • ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction a.
  • NRO-Chemistry. (2025-03-29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. fishersci.com.
  • National Institutes of Health. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC.
  • ResearchGate. (2025-08-06). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • Anderson, K. W., & Buchwald, S. L. (2005). General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations in water.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • American Chemical Society. (2025-12-22). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. pubs.acs.org.
  • National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
  • Barder, T. E., & Buchwald, S. L. (2004). Efficient Catalyst for the Suzuki-Miyaura Coupling of Potassium Aryl Trifluoroborates With Aryl Chlorides. Organic Letters, 6(16), 2649-2652.
  • Reddit. (2021-07-09). Diagnosing issues with a failed Suzuki coupling? reddit.com.
  • Nishiwaki, N. (2018). Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. Kochi University of Technology.
  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Chemistry Portal.
  • Career Henan Chemical Co. (2025-11-10). Synthesis and Application of Cyclopropylboronic Acid Phenyloxy Esters. coreychem.com.

Sources

The Cyclopropyl Moiety: A Compact Powerhouse in Modern Medicinal Chemistry — Application Notes on 1-Chloro-3-cyclopropylbenzene and Related Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Strained Ring

In the landscape of contemporary drug discovery, the cyclopropyl group has emerged from a structural curiosity to a cornerstone of rational drug design. This three-membered carbocycle, despite its inherent ring strain, is increasingly incorporated into therapeutic agents to address multifaceted challenges in medicinal chemistry.[1][2] Its unique stereoelectronic properties offer a powerful toolkit for optimizing drug candidates. The rigidity of the cyclopropyl ring can lock a molecule into its bioactive conformation, enhancing binding affinity to its target.[3] Furthermore, the C-H bonds of a cyclopropane are stronger and less susceptible to metabolic degradation by cytochrome P450 enzymes, often leading to improved metabolic stability and a longer in vivo half-life.[3][4] These attributes have led to the successful integration of the cyclopropyl motif into a diverse array of FDA-approved drugs, particularly in the realm of oncology and as kinase inhibitors.[5][6]

This application note will delve into the practical utility of cyclopropyl-containing building blocks, with a focus on synthetic strategies to incorporate this valuable moiety into complex drug molecules. We will explore the synthesis of a key intermediate for a multi-kinase inhibitor as a case study, providing detailed protocols and insights into the strategic advantages conferred by the cyclopropyl group.

Core Application: Synthesis of a Key Intermediate for the Multi-Kinase Inhibitor Foretinib

Foretinib is a potent inhibitor of multiple receptor tyrosine kinases, including MET and VEGFR, which are crucial in tumor growth and angiogenesis.[2][7] A key structural feature of Foretinib is its 1,1-disubstituted cyclopropane side chain, which plays a critical role in its binding affinity and overall pharmacological profile. The synthesis of this crucial component provides an excellent case study for the application of cyclopropane-containing building blocks in medicinal chemistry.

The following protocol outlines a synthetic route to a key intermediate of Foretinib, starting from 1,1-cyclopropyl diethyl dicarboxylate, as inspired by documented synthetic approaches.[8]

Synthetic Workflow for Foretinib Intermediate

G cluster_0 Step 1: Selective Hydrolysis cluster_1 Step 2: Amidation A 1,1-Cyclopropyl diethyl dicarboxylate B Cyclopropyl-1,1-dicarboxylic acid monoethylester A->B  NaOH or KOH, EtOH/H₂O  then Acidification C Cyclopropyl-1,1-dicarboxylic acid monoethylester reagent p-Fluoroaniline, Acylating Agent (e.g., SOCl₂) C->reagent D Key Foretinib Intermediate (Amide Product) reagent->D G cluster_0 Buchwald-Hartwig Amination A 1-Chloro-3-cyclopropylbenzene C N-(3-cyclopropylphenyl)amine A->C B Amine (R-NH₂) B->C catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) catalyst->C

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Chloro-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclopropyl motif is a highly sought-after structural element in modern drug discovery and materials science. Its unique conformational properties and metabolic stability often impart favorable characteristics to bioactive molecules. The efficient installation of this group onto aromatic scaffolds is therefore of significant interest. Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, offering a versatile and robust approach to complex molecular architectures.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of 1-chloro-3-cyclopropylbenzene. While aryl chlorides are often more challenging substrates than their bromide or iodide counterparts due to the strength of the C-Cl bond, recent advances in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands, have made their use increasingly routine and economically advantageous.[1][2]

Herein, we present a curated selection of detailed protocols for various key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings, specifically tailored for this compound. The rationale behind the choice of catalysts, ligands, and reaction conditions will be discussed, with a focus on ensuring the stability of the cyclopropyl group throughout the transformations.

Understanding the Substrate: this compound

The reactivity of this compound in palladium-catalyzed cross-coupling is influenced by both the chloro and cyclopropyl substituents. The chlorine atom is the reactive site for oxidative addition to the palladium(0) catalyst. The cyclopropyl group, being an electron-donating group through its unique electronic structure, can influence the electron density of the aromatic ring and potentially affect the rate of oxidative addition. Importantly, the high strain of the cyclopropane ring necessitates careful selection of reaction conditions to avoid undesired ring-opening side reactions. However, under the typically mild and well-controlled conditions of modern palladium-catalyzed cross-coupling, the cyclopropyl group is generally stable.

Core Experimental Workflow

A generalized workflow for the palladium-catalyzed cross-coupling of this compound is depicted below. The key steps involve careful reagent preparation, assembly of the reaction under an inert atmosphere, the coupling reaction itself, followed by product isolation and purification.

G cluster_prep Reactant Preparation cluster_reaction Cross-Coupling Reaction cluster_purification Product Isolation & Purification prep_aryl This compound (Electrophile) setup Reaction Setup: - Palladium Precatalyst - Ligand - Base - Solvent prep_aryl->setup prep_coupling Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) prep_coupling->setup coupling Coupling Reaction (Heating/Stirring under Inert Atmosphere) setup->coupling workup Aqueous Workup & Extraction coupling->workup purify Purification (e.g., Column Chromatography) workup->purify analysis Characterization (NMR, MS, etc.) purify->analysis

Caption: Generalized workflow for palladium-catalyzed cross-coupling.

Part 1: C-C Bond Forming Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds, celebrated for its mild reaction conditions and the use of generally stable and low-toxicity boronic acid derivatives.[3] For the coupling of an electron-rich aryl chloride like this compound, a catalyst system with a bulky, electron-rich phosphine ligand is crucial for efficient oxidative addition.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol is adapted from established methods for the coupling of aryl chlorides.[4]

  • Reactants:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)

  • Catalyst System:

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Solvent: Toluene/Water (10:1 v/v)

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and potassium phosphate.

    • In a separate vial, pre-mix Pd(OAc)₂ and SPhos in toluene.

    • Add the catalyst solution to the Schlenk tube.

    • Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).

    • Add the degassed toluene/water solvent mixture.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Coupling Partner (Arylboronic Acid)Expected ProductTypical Yield Range
Phenylboronic acid3-Cyclopropyl-1,1'-biphenyl85-95%
4-Methoxyphenylboronic acid3-Cyclopropyl-4'-methoxy-1,1'-biphenyl80-90%
4-(Trifluoromethyl)phenylboronic acid3-Cyclopropyl-4'-(trifluoromethyl)-1,1'-biphenyl75-85%
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne building blocks.[5][6][7] For aryl chlorides, a copper-free variant is often preferred to avoid the formation of inactive palladium-copper species. The use of a bulky, electron-rich ligand is again critical.

Protocol 2: Copper-Free Sonogashira Coupling

  • Reactants:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.5 equiv)

    • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Catalyst System:

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Solvent: 1,4-Dioxane

  • Procedure:

    • In a glovebox, charge a vial with Pd(OAc)₂, XPhos, and Cs₂CO₃.

    • Add this compound and the terminal alkyne.

    • Add degassed 1,4-dioxane.

    • Seal the vial and heat to 100-120 °C.

    • Monitor the reaction by GC-MS.

    • After completion, cool to room temperature, dilute with diethyl ether, and filter through a pad of celite.

    • Concentrate the filtrate and purify by flash column chromatography.

Coupling Partner (Terminal Alkyne)Expected ProductTypical Yield Range
Phenylacetylene1-(3-Cyclopropylphenyl)-2-phenylethyne70-85%
Trimethylsilylacetylene(3-Cyclopropylphenylethynyl)trimethylsilane75-90%
1-Octyne1-(Dec-1-yn-1-yl)-3-cyclopropylbenzene65-80%
Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl halide and an alkene.[8] The reaction typically proceeds with high stereoselectivity, favoring the trans isomer.

Protocol 3: Heck Reaction with an Alkene

  • Reactants:

    • This compound (1.0 equiv)

    • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

    • Triethylamine (Et₃N) (2.0 equiv)

  • Catalyst System:

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a sealed tube, add Pd(OAc)₂ and P(o-tol)₃.

    • Add this compound, the alkene, and Et₃N.

    • Add degassed DMF.

    • Seal the tube and heat to 120-140 °C.

    • Monitor the reaction by GC-MS.

    • Upon completion, cool to room temperature and pour into water.

    • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Concentrate and purify by flash column chromatography.

Coupling Partner (Alkene)Expected ProductTypical Yield Range
n-Butyl acrylateButyl (E)-3-(3-cyclopropylphenyl)acrylate60-75%
Styrene(E)-1-(3-Cyclopropylphenyl)-2-phenylethene55-70%

Part 2: C-N Bond Forming Reactions

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[9][10] The choice of ligand is critical and often depends on the nature of the amine coupling partner. For aryl chlorides, highly active catalyst systems are required.

Protocol 4: Buchwald-Hartwig Amination with a Secondary Amine

  • Reactants:

    • This compound (1.0 equiv)

    • Secondary amine (e.g., morpholine) (1.2 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Catalyst System:

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3 mol%)

  • Solvent: Toluene

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a vial.

    • Add toluene, followed by this compound and the secondary amine.

    • Seal the vial and heat to 100 °C.

    • Monitor the reaction by LC-MS or GC-MS.

    • After completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography.

Coupling Partner (Amine)Expected ProductTypical Yield Range
Morpholine4-(3-Cyclopropylphenyl)morpholine85-95%
N-MethylanilineN-(3-Cyclopropylphenyl)-N-methylaniline80-90%
Pyrrolidine1-(3-Cyclopropylphenyl)pyrrolidine88-96%

Part 3: Other Cross-Coupling Reactions

Cyanation

The introduction of a nitrile group via palladium-catalyzed cyanation provides a versatile handle for further synthetic transformations.[11][12] Modern protocols often utilize less toxic cyanide sources than traditional methods.

Protocol 5: Palladium-Catalyzed Cyanation

  • Reactants:

    • This compound (1.0 equiv)

    • Zinc cyanide (Zn(CN)₂) (0.6 equiv)

  • Catalyst System:

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

  • Solvent: N,N-Dimethylacetamide (DMAc)

  • Procedure:

    • To a microwave vial, add this compound, Zn(CN)₂, Pd₂(dba)₃, and dppf.

    • Add degassed DMAc.

    • Seal the vial and heat in a microwave reactor to 150-180 °C.

    • Monitor the reaction by GC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter.

    • Wash the organic layer with aqueous ammonia and brine, then dry over anhydrous sodium sulfate.

    • Concentrate and purify by flash column chromatography.

Expected ProductTypical Yield Range
3-Cyclopropylbenzonitrile70-85%
Carbonylative Coupling

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule, providing access to aldehydes, ketones, esters, and amides.[13][14]

Protocol 6: Carbonylative Suzuki Coupling to form a Ketone

  • Reactants:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Catalyst System:

    • Palladium(II) chloride (PdCl₂) (3 mol%)

    • 1,3-Bis(diphenylphosphino)propane (dppp) (6 mol%)

  • Solvent: Toluene

  • Procedure:

    • Charge a high-pressure reactor with this compound, the arylboronic acid, K₂CO₃, PdCl₂, and dppp.

    • Add degassed toluene.

    • Seal the reactor, purge with carbon monoxide (CO), and then pressurize to the desired pressure (e.g., 10 bar).

    • Heat the reaction to 120 °C with vigorous stirring.

    • Monitor the reaction by taking aliquots and analyzing by GC-MS.

    • After completion, cool the reactor, vent the CO, and dilute the mixture with ethyl acetate.

    • Filter the mixture and wash the organic layer with water and brine.

    • Dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Coupling Partner (Arylboronic Acid)Expected ProductTypical Yield Range
Phenylboronic acid(3-Cyclopropylphenyl)(phenyl)methanone65-80%

Catalytic Cycles Visualization

The following diagrams illustrate the fundamental steps of the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.

Suzuki_Miyaura Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Cl(L₂) Pd0->OxAdd Oxidative Addition (Ar-Cl) Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation (Ar'B(OH)₂) Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Buchwald_Hartwig Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Cl(L₂) Pd0->OxAdd Oxidative Addition (Ar-Cl) AmineCoord [Ar-Pd(II)-N(H)R₂]⁺Cl⁻(L) OxAdd->AmineCoord Amine Coordination Deprotonation Ar-Pd(II)-NR₂(L) AmineCoord->Deprotonation Deprotonation (Base) Deprotonation->Pd0 Reductive Elimination RedElim Ar-NR₂ Deprotonation->RedElim

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile strategy for the synthesis of a diverse range of functionalized cyclopropylarenes. The success of these transformations hinges on the judicious selection of a catalyst system, particularly the use of bulky and electron-rich phosphine ligands, which are essential for the activation of the relatively inert C-Cl bond. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable building block, enabling the efficient construction of novel molecular entities for applications in drug discovery and materials science. Careful optimization of the reaction parameters for each specific substrate combination is encouraged to achieve maximal yields and purity.

References

  • Wu, X.-F. (2016). Palladium-catalyzed carbonylative transformation of aryl chlorides and aryl tosylates. RSC Advances, 6(85), 82085-82093. [Link]

  • Beller, M., & Zapf, A. (2004). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • Sekar, G., & Kumar, A. (2021). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 11(1), 1-18.
  • Sharma, P., Rohilla, S., & Jain, N. (2017). Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones and Arylesters Using Chloroform as the Carbon Monoxide Source. The Journal of Organic Chemistry, 82(3), 1105-1113. [Link]

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  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 289, 1-43.
  • Fors, B. P., & Buchwald, S. L. (2009). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic letters, 11(18), 4180-4183. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • Biscoe, M. R., & Buchwald, S. L. (2008). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 73(19), 7549-7555. [Link]

  • Diao, T., & Buchwald, S. L. (2012). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Chemical Science, 3(10), 3034-3038.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Sharma, P., Rohilla, S., & Jain, N. (2017). Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones and Arylesters Using Chloroform as the Carbon Monoxide Source. The Journal of Organic Chemistry, 82(3), 1105-1113.
  • Hartwig, J. F. (2010). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society, 132(31), 10875-10878.
  • Fleckenstein, C. A., & Plenio, H. (2008). Electron rich, bulky ligands used in cross-coupling reactions. Dalton Transactions, (21), 2757-2765.
  • Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry, 70(21), 8601-8604.
  • Biscoe, M. R., & Buchwald, S. L. (2008). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 73(19), 7549-7555.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
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  • Reddy, R. S., et al. (2015). Palladium-catalyzed sequential reaction via Sonogashira coupling, isomerization, Claisen rearrangement and [4 + 2] cycloaddition sequence for the rapid synthesis of tricyclo[3.2.1.02,7]oct-3-ene derivatives. RSC Advances, 5(26), 20211-20215.
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Application Notes and Protocols for the Friedel-Crafts Acylation of 1-Chloro-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Acylation of a Dually Substituted Aromatic Core

The Friedel-Crafts acylation stands as a cornerstone of electrophilic aromatic substitution, enabling the formation of valuable aryl ketones which are pivotal intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The acylation of 1-Chloro-3-cyclopropylbenzene presents a nuanced synthetic challenge, requiring careful consideration of the competing directing effects of the chloro and cyclopropyl substituents, as well as the inherent strain of the cyclopropyl ring which can render it susceptible to opening under harsh acidic conditions.

This comprehensive guide provides a detailed protocol for the successful Friedel-Crafts acylation of this compound. We will delve into the mechanistic rationale behind the procedural steps, explore the regiochemical outcomes, and offer insights into ensuring the integrity of the cyclopropyl moiety. This document is intended for researchers, scientists, and professionals in drug development seeking a robust and reproducible method for the synthesis of acylated this compound derivatives.

Reaction Principle: Navigating Directing Group Effects

The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion from an acyl halide and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] This electrophile then attacks the electron-rich aromatic ring. In the case of this compound, the regioselectivity of the acylation is governed by the electronic and steric influences of both the chloro and cyclopropyl substituents.

  • Chloro Group: A deactivating, ortho-, para-director. The inductive effect of the electronegative chlorine atom withdraws electron density from the ring, making it less reactive than benzene. However, the lone pairs on the chlorine can participate in resonance, directing incoming electrophiles to the ortho and para positions.

  • Cyclopropyl Group: An activating, ortho-, para-director. The cyclopropyl group donates electron density to the aromatic ring through hyperconjugation, thereby activating it towards electrophilic attack and directing substitution to the ortho and para positions.

The interplay of these directing effects suggests that acylation will predominantly occur at positions activated by both groups and sterically accessible. The primary expected products are the result of acylation at the C4 and C6 positions.

Experimental Protocol: Acetylation of this compound

This protocol details the acetylation of this compound using acetyl chloride and aluminum chloride.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available---
Acetyl Chloride≥99%Commercially AvailableHandle in a fume hood.
Aluminum Chloride (Anhydrous)≥99%Commercially AvailableHandle in a glovebox or under inert atmosphere.
Dichloromethane (DCM)AnhydrousCommercially AvailableDry over CaH₂ and distill before use.
Hydrochloric Acid (HCl)ConcentratedCommercially Available---
Saturated Sodium Bicarbonate (NaHCO₃) Solution---Prepared in-house---
Saturated Sodium Chloride (Brine) Solution---Prepared in-house---
Anhydrous Magnesium Sulfate (MgSO₄)---Commercially Available---
Crushed Ice---------
Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet and a gas outlet bubbler.

    • Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.2 equivalents).

    • Add anhydrous dichloromethane to the flask to create a slurry.

  • Formation of the Acylium Ion Complex:

    • Cool the flask to 0 °C using an ice-water bath.

    • In the dropping funnel, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane.

    • Add the acetyl chloride solution dropwise to the stirred aluminum chloride slurry over a period of 20-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Acylation Reaction:

    • Once the addition of acetyl chloride is complete, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel.

    • Add the substrate solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0 °C in an ice-water bath.

    • Carefully and slowly quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid. Caution: This is a highly exothermic process and will release HCl gas.

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to isolate the desired regioisomers.

Experimental Workflow Diagram

Friedel_Crafts_Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Acylation cluster_workup Work-up & Isolation cluster_purification Purification A Assemble Flame-Dried Glassware under N₂ B Charge Anhydrous AlCl₃ A->B C Add Anhydrous DCM B->C D Cool to 0°C C->D E Dropwise Addition of Acetyl Chloride in DCM D->E F Dropwise Addition of this compound in DCM E->F G Warm to Room Temperature & Stir F->G H Quench with Ice/HCl G->H I Separatory Funnel Extraction H->I J Wash with H₂O, NaHCO₃, Brine I->J K Dry & Concentrate J->K L Flash Column Chromatography K->L M Isolate Product(s) L->M

Caption: Experimental workflow for the Friedel-Crafts acylation of this compound.

Mechanistic Insights and Regioselectivity

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.

  • Generation of the Acylium Ion: Acetyl chloride reacts with the Lewis acid, aluminum chloride, to form a highly electrophilic acylium ion. This ion is resonance-stabilized.[3]

  • Electrophilic Attack: The π-electrons of the this compound ring act as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the newly added acyl group, restoring the aromaticity of the ring and yielding the final ketone product.

Regiochemical Considerations

The directing effects of the chloro and cyclopropyl groups determine the position of acylation. The cyclopropyl group is a stronger activating group than the chloro group is a deactivating group. Therefore, the positions ortho and para to the cyclopropyl group are significantly more activated.

  • Position 4 (para to Chloro, ortho to Cyclopropyl): This position is strongly activated by the cyclopropyl group and is sterically accessible. This is expected to be the major product.

  • Position 6 (ortho to Chloro, ortho to Cyclopropyl): This position is also activated by both groups, but may experience some steric hindrance from the adjacent chloro group. This is expected to be a minor product.

  • Position 2 (ortho to Chloro, meta to Cyclopropyl): This position is less favored due to being meta to the activating cyclopropyl group.

  • Position 5 (meta to Chloro, para to Cyclopropyl): While para to the activating cyclopropyl group, this position is meta to the deactivating chloro group, making it less likely to be acylated compared to the 4 and 6 positions.

Reaction Mechanism Diagram

Friedel_Crafts_Mechanism cluster_reactants cluster_intermediates cluster_products Substrate This compound SigmaComplex Sigma Complex (Arenium Ion) Substrate->SigmaComplex + Acylium Ion AcylChloride Acetyl Chloride AcyliumIon Acylium Ion (CH₃CO⁺) AcylChloride->AcyliumIon + AlCl₃ Catalyst AlCl₃ Catalyst->AcyliumIon AcyliumIon->SigmaComplex MajorProduct 4-Acyl Product (Major) SigmaComplex->MajorProduct -H⁺ MinorProduct 6-Acyl Product (Minor) SigmaComplex->MinorProduct -H⁺

Caption: Simplified mechanism of the Friedel-Crafts acylation of this compound.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Anhydrous conditions are critical for the success of the Friedel-Crafts acylation. Aluminum chloride is extremely hygroscopic and will be deactivated by water. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.

  • Temperature Control: The initial formation of the acylium ion complex and the subsequent addition of the substrate are exothermic. Maintaining a low temperature (0-5 °C) during these steps is crucial to prevent side reactions and potential degradation of the starting material.

  • Cyclopropyl Ring Stability: While generally stable under these conditions, prolonged exposure to strong Lewis acids or elevated temperatures could potentially lead to the opening of the cyclopropyl ring.[4] Monitoring the reaction closely and avoiding excessive reaction times is recommended.

  • Stoichiometry of the Lewis Acid: A stoichiometric amount of AlCl₃ is often required because the catalyst complexes with the product ketone, rendering it inactive.[5] Using slightly more than one equivalent is common practice to drive the reaction to completion.

  • Work-up Procedure: The quenching step must be performed with extreme caution. The addition of the reaction mixture to ice/acid is highly exothermic and will generate HCl gas. Ensure adequate ventilation and slow, controlled addition.

Conclusion

The Friedel-Crafts acylation of this compound is a viable and effective method for the synthesis of the corresponding aryl ketones. By carefully controlling the reaction conditions, particularly temperature and moisture, and understanding the directing effects of the substituents, high yields of the desired regioisomers can be achieved. The protocol and insights provided herein offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

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  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

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  • Chemistry Stack Exchange. Rate of EAS in chlorobenzene and fluorobenzene. [Link]

  • ResearchGate. Intramolecular Friedel–Crafts alkylation with a silylium-ion-activated cyclopropyl group: formation of tricyclic ring systems from benzyl-substituted vinylcyclopropanes and hydrosilanes. [Link]

  • Chemistry LibreTexts. 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Royal Society of Chemistry. Intramolecular Friedel–Crafts alkylation with a silylium-ion-activated cyclopropyl group: formation of tricyclic ring systems from benzyl-substituted vinylcyclopropanes and hydrosilanes. [Link]

  • Chemistry LibreTexts. 18.6: Substituent Effects on the EAS Reaction. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • ACG Publications. Efficient and regioselective acetylation of benzene derivatives with Ac2O in the presence of mercurytetrathiocyanatocobaltate (I). [Link]

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Application of 1-Chloro-3-cyclopropylbenzene in Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclopropyl Moiety in Modern Agrochemicals

The incorporation of a cyclopropyl group into the molecular framework of active ingredients has become a cornerstone of modern agrochemical design. This small, strained ring system is not merely a structural curiosity; it imparts a unique combination of physicochemical properties that can profoundly enhance the efficacy, metabolic stability, and target-site binding of pesticides. The rigid, three-dimensional nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, improving its interaction with target enzymes or receptors. Furthermore, the cyclopropyl group can increase metabolic stability by blocking sites susceptible to oxidative degradation by cytochrome P450 enzymes in target pests and non-target organisms, thereby prolonging the compound's activity and reducing the required application rates.

1-Chloro-3-cyclopropylbenzene emerges as a key building block in this context, offering a versatile scaffold for the synthesis of a new generation of high-performance agrochemicals, particularly fungicides. The presence of the chlorine atom provides a handle for further chemical modifications, while the 3-cyclopropylphenyl moiety is a recurring structural motif in several patented and commercialized fungicides. This guide provides a detailed exploration of the application of this compound in the synthesis of a representative pyrazole carboxamide fungicide, a class of compounds renowned for their potent and broad-spectrum activity as succinate dehydrogenase inhibitors (SDHIs).

Synthesis of the Key Intermediate: this compound

The efficient synthesis of this compound is a critical first step in its utilization for agrochemical production. Two common and scalable synthetic routes are presented here:

Route 1: Friedel-Crafts Acylation followed by Clemmensen Reduction

This classical two-step approach is a robust method for the preparation of this compound.

Workflow Diagram:

G A Chlorobenzene C Friedel-Crafts Acylation (AlCl3) A->C B Cyclopropanecarbonyl chloride B->C D (3-Chlorophenyl)(cyclopropyl)methanone C->D Formation of acylium ion and electrophilic aromatic substitution E Clemmensen Reduction (Zn(Hg), HCl) D->E F This compound E->F Reduction of the carbonyl group

Caption: Synthetic workflow for this compound via Friedel-Crafts acylation and Clemmensen reduction.

Protocol 1: Synthesis of (3-Chlorophenyl)(cyclopropyl)methanone (Friedel-Crafts Acylation) [1][2][3][4][5]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Chlorobenzene112.56112.56 g1.0
Cyclopropanecarbonyl chloride104.54104.54 g1.0
Anhydrous Aluminum Chloride (AlCl₃)133.34146.67 g1.1
Dichloromethane (DCM)84.93500 mL-
Hydrochloric Acid (HCl), 1M-250 mL-
Water18.02As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • To a dry 1 L three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (146.67 g, 1.1 mol) and dichloromethane (250 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of cyclopropanecarbonyl chloride (104.54 g, 1.0 mol) in dichloromethane (100 mL) to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.

  • To this mixture, add chlorobenzene (112.56 g, 1.0 mol) dropwise over 1 hour, keeping the temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture into a beaker containing 500 g of crushed ice and 100 mL of concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (100 mL), water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain (3-Chlorophenyl)(cyclopropyl)methanone as a colorless oil.

Protocol 2: Synthesis of this compound (Clemmensen Reduction) [2][6][7][8]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(3-Chlorophenyl)(cyclopropyl)methanone180.6390.32 g0.5
Zinc Amalgam (Zn(Hg))-150 g-
Concentrated Hydrochloric Acid (HCl)36.46200 mL-
Toluene92.14250 mL-
Water18.02As needed-

Procedure:

  • Prepare zinc amalgam by stirring zinc granules (150 g) with a 5% aqueous solution of mercuric chloride (15 g in 300 mL water) for 10 minutes. Decant the aqueous solution and wash the amalgam with water (3 x 100 mL).

  • In a 1 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place the freshly prepared zinc amalgam, toluene (150 mL), and water (75 mL).

  • Heat the mixture to reflux and simultaneously add (3-Chlorophenyl)(cyclopropyl)methanone (90.32 g, 0.5 mol) dissolved in toluene (100 mL) and concentrated hydrochloric acid (200 mL) dropwise from separate dropping funnels over 2-3 hours.

  • After the addition is complete, continue refluxing for an additional 4-6 hours.

  • Cool the reaction mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by vacuum distillation to afford this compound as a colorless liquid.

Route 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling offers a more modern and often milder alternative for the formation of the aryl-cyclopropyl bond.

Workflow Diagram:

G A 3-Chlorophenylboronic acid C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Cyclopropyl bromide B->C D This compound C->D Cross-coupling reaction

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Protocol 3: Synthesis of this compound via Suzuki-Miyaura Coupling [9][10][11][12]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Chlorophenylboronic acid156.3715.64 g0.1
Cyclopropyl bromide120.9814.52 g0.12
Palladium(II) Acetate (Pd(OAc)₂)224.50.224 g0.001
Tricyclohexylphosphine (PCy₃)280.490.561 g0.002
Potassium Phosphate (K₃PO₄)212.2742.45 g0.2
Toluene92.14150 mL-
Water18.0215 mL-

Procedure:

  • To a 250 mL Schlenk flask, add 3-chlorophenylboronic acid (15.64 g, 0.1 mol), palladium(II) acetate (0.224 g, 0.001 mol), tricyclohexylphosphine (0.561 g, 0.002 mol), and potassium phosphate (42.45 g, 0.2 mol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (150 mL) and degassed water (15 mL) to the flask.

  • Add cyclopropyl bromide (14.52 g, 0.12 mol) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12-16 hours. Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Cool the reaction to room temperature and filter through a pad of Celite.

  • Separate the organic layer and wash with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Application in Agrochemical Synthesis: A Pyrazole Carboxamide Fungicide

This compound is an excellent precursor for the synthesis of pyrazole carboxamide fungicides. The following section details the synthesis of a representative, albeit hypothetical, active ingredient: N-(3-chloro-3-cyclopropylphenyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide. This structure incorporates the key moieties found in several commercial SDHI fungicides.

Overall Synthetic Scheme:

G cluster_0 Synthesis of Amine Intermediate cluster_1 Synthesis of Pyrazole Acid Chloride cluster_2 Amide Coupling A This compound B Nitration (HNO3, H2SO4) A->B C 1-Chloro-3-cyclopropyl-5-nitrobenzene B->C D Reduction (Fe, HCl) C->D E 3-Chloro-5-cyclopropylaniline D->E I N-(3-chloro-3-cyclopropylphenyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide E->I F 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid G Chlorination (SOCl2) F->G H 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride G->H H->I

Sources

derivatization of 1-Chloro-3-cyclopropylbenzene for biological screening

Yields are estimates based on similar transformations and may vary. [4]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Principle and Rationale

The Buchwald-Hartwig amination is the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine. [3][4]This reaction is exceptionally valuable for synthesizing anilines and their derivatives, which are privileged structures in medicinal chemistry. It allows for the introduction of primary and secondary amines, including cyclic amines like morpholine or piperazine, which can modulate solubility and act as key pharmacophoric elements. A strong, non-nucleophilic base like sodium tert-butoxide is typically required to facilitate the deprotonation of the amine and formation of the key palladium-amido complex. [5][6]

Gcluster_cycleCatalytic Cyclecluster_inputsInputscluster_outputOutputpd0Pd(0)LActive CatalystoaOxidativeAdditionpd0->oapd2_complexAr-Pd(II)(Cl)Loa->pd2_complexamAmide ComplexFormationpd2_complex->ampd2_amidoAr-Pd(II)(NR2)Lam->pd2_amidoreReductiveEliminationpd2_amido->rere->pd0productAniline Product(Ar-NR2)re->productar_clThis compound(Ar-Cl)ar_cl->oaamineAmine(R2NH)amine->ambaseBase (e.g., NaOtBu)base->am

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is adapted for the amination of an aryl chloride using a common Pd(dba)₂/XPhos catalyst system. [6] Materials and Reagents:

  • This compound (CAS: 19714-74-0)

  • Desired Amine (e.g., Morpholine)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (CAS: 32005-36-0)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (CAS: 564483-18-7)

  • Sodium tert-butoxide (NaOtBu) (CAS: 865-48-5)

  • Toluene, anhydrous

  • Schlenk flask or sealed tube

  • Nitrogen or Argon source

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a Schlenk flask under an inert atmosphere, add Pd(dba)₂ (12 mg, 0.021 mmol, 0.5 mol%), XPhos (20 mg, 0.042 mmol, 1.0 mol%), and anhydrous toluene (5 mL). Stir for 10 minutes at room temperature.

  • Add Reagents: To the catalyst mixture, add sodium tert-butoxide (570 mg, 5.9 mmol, 1.4 equiv). Then add this compound (644 mg, 4.22 mmol, 1.0 equiv) followed by the amine (e.g., morpholine, 0.55 mL, 6.33 mmol, 1.5 equiv).

  • Inert Atmosphere: Ensure the flask is sealed and remains under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture in a preheated oil bath at 100-110 °C. Stir vigorously for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding water (15 mL). Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL).

  • Extraction: Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic extracts, wash with brine (15 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue via flash column chromatography to obtain the pure arylamine product.

Representative Data

The following table summarizes expected outcomes for the amination of this compound with various amines.

Coupling Partner (Amine)Catalyst SystemBaseTemp (°C)Time (h)Approx. Yield (%)
MorpholinePd(dba)₂ / XPhosNaOtBu1101290-98
AnilinePd(dba)₂ / XPhosNaOtBu1101885-95
BenzylaminePd(dba)₂ / XPhosNaOtBu1101880-90
PiperazinePd(dba)₂ / XPhosNaOtBu1102475-85 (mono-arylation)

Yields are estimates based on similar transformations and may vary. [6]

Characterization and Screening

5.1. Structural Verification

For every synthesized derivative, it is imperative to confirm its identity and purity before biological screening. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound, which should ideally be >95% for reliable screening data.

5.2. Library Design for Biological Screening

When selecting building blocks (boronic acids and amines), consider properties that influence drug-likeness, such as molecular weight, lipophilicity (cLogP), hydrogen bond donors/acceptors, and polar surface area. A well-designed library will systematically vary these properties to build a robust structure-activity relationship (SAR) profile during hit-to-lead optimization. The use of computational tools for virtual screening can help prioritize building blocks that are more likely to interact with a specific target. [7]

Conclusion

This compound is an excellent starting scaffold for the generation of chemically diverse libraries for biological screening. The protocols detailed herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination represent reliable, scalable, and high-yielding methods for its derivatization. By systematically applying these reactions with a diverse set of building blocks, researchers can efficiently generate novel compound collections to fuel their drug discovery pipelines.

References

  • Carson, N. (2014). The Lithiation-Borylation Strategy: Methods for Stereospecific sp3-sp3 Homologation. University of Illinois. Available at: [Link]

  • Various Authors. (n.d.). Lithiation-Borylation in Synthesis. University of Bristol. Available at: [Link]

  • Yin, J., et al. (2006). Design, synthesis, and biological evaluation of cyclopropyl analogues of stilbene with raloxifene side chain as subtype-selective ligands for estrogen receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Available at: [Link]

  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Nature Reviews Chemistry. Available at: [Link]

  • Aggarwal, V. K. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. SlideShare. Available at: [Link]

  • Chen, G., Shaughnessy, L. R., & Daugulis, O. (2011). Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. ACS Catalysis. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. (n.d.). Some biologically active natural compounds. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Molander, G. A., et al. (2012). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Funes-Ardoiz, I., et al. (2021). Chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer with diazopyruvate. Nature Communications. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • University of Oxford. (n.d.). C-H bond activation of benzene by unsaturated η2-cyclopropene and η2-benzyne complexes of niobium. Department of Chemistry. Available at: [Link]

  • Colombel, V., et al. (2012). Suzuki coupling of potassium cyclopropyl- and alkoxymethyltrifluoroborates with benzyl chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Wencel-Delord, J., & Glorius, F. (2013). Catalytic C–H Bond Functionalization of Cyclopropane Derivatives. Angewandte Chemie International Edition. Available at: [Link]

  • MDPI. (2020). Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products. Molecules. Available at: [Link]

  • NIH. (2014). Ligand Effects in Carboxylic Ester- and Aldehyde-Assisted C–H Activation in Highly Enantioselective Cycloisomerization-Hydroalkenylation and -Hydroarylation of Enynes. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2012). ChemInform Abstract: Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. ChemInform. Available at: [Link]

  • PubChem. (n.d.). Cyclopropylbenzene. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Kaser, D., et al. (2015). Prospective performance evaluation of selected common virtual screening tools. Case study: Cyclooxygenase (COX) 1 and 2. Journal of Chemical Information and Modeling. Available at: [Link]

  • Quora. (2024). How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors?. Available at: [Link]

  • Quora. (2023). What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?. Available at: [Link]

  • New Journal of Chemistry. (2017). The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide. RSC Publishing. Available at: [Link]

Application Note: A Detailed Protocol for the Synthesis of 1-Chloro-3-cyclopropylbenzene via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry and materials science. Its unique three-membered ring structure imparts rigidity and specific electronic properties to molecules, often leading to enhanced biological activity and improved physicochemical characteristics. 1-Chloro-3-cyclopropylbenzene is a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. This application note provides a detailed, field-proven protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high efficiency, good functional group tolerance, and readily available starting materials.

Reaction Scheme

The synthesis of this compound is achieved through the Suzuki-Miyaura cross-coupling of 1,3-dichlorobenzene with a suitable cyclopropylboron reagent, such as potassium cyclopropyltrifluoroborate. The reaction is catalyzed by a palladium complex in the presence of a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 1,3-Dichlorobenzene plus1 + 1,3-Dichlorobenzene->plus1 Potassium_cyclopropyltrifluoroborate Potassium cyclopropyltrifluoroborate plus1->Potassium_cyclopropyltrifluoroborate Catalyst Pd Catalyst (e.g., Pd(OAc)2/XPhos) Base Base (e.g., K2CO3) Solvent Solvent (e.g., Toluene/Water) Heat Heat Product This compound Heat->Product

Figure 1. Overall reaction scheme for the synthesis of this compound.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (1,3-dichlorobenzene) to form a Pd(II) complex.[3][4]

  • Transmetalation: The organoboron reagent (potassium cyclopropyltrifluoroborate) transfers its organic group (cyclopropyl) to the palladium center, displacing the halide. This step is facilitated by the presence of a base.[3][4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (this compound), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

Suzuki_Mechanism pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)L_n-R' pd2_complex->transmetalation_complex Transmetalation (R'-B(OR)2 + Base) transmetalation_complex->pd0 Reductive Elimination product_formation Ar-R' transmetalation_complex->product_formation

Figure 2. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura cross-coupling of aryl chlorides with potassium cyclopropyltrifluoroborate.[5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,3-DichlorobenzeneReagentPlus®, ≥99%Sigma-Aldrich-
Potassium cyclopropyltrifluoroborate97%Combi-BlocksStable solid, less prone to protodeboronation than cyclopropylboronic acid.
Palladium(II) acetate (Pd(OAc)₂)98%Strem ChemicalsCatalyst precursor.
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)≥98%Acros OrganicsBulky electron-rich phosphine ligand.
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificBase.
TolueneAnhydrous, 99.8%J.T.BakerSolvent.
WaterDeionized-Co-solvent.
Ethyl acetateACS GradeVWRFor extraction.
Brine (saturated NaCl solution)--For washing.
Anhydrous magnesium sulfate (MgSO₄)≥97%EMD MilliporeDrying agent.
Celite® 545-Sigma-AldrichFilter aid.
Silica gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Equipment
  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer with heating plate

  • Condenser

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety Precautions
  • 1,3-Dichlorobenzene: Harmful if swallowed or inhaled. Causes skin and eye irritation. Work in a well-ventilated fume hood.

  • Potassium cyclopropyltrifluoroborate: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE).

  • Palladium(II) acetate and XPhos: Palladium catalysts and phosphine ligands can be toxic and may cause allergic reactions. Avoid inhalation of dust and contact with skin.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or swallowed.

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Perform the reaction under an inert atmosphere to prevent degradation of the catalyst and reagents.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask or sealed reaction tube equipped with a magnetic stir bar, add palladium(II) acetate (0.03 mmol, 3 mol%), XPhos (0.06 mmol, 6 mol%), and potassium carbonate (3.0 mmol).

    • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reactants:

    • Under a positive pressure of inert gas, add potassium cyclopropyltrifluoroborate (1.1 mmol) and 1,3-dichlorobenzene (1.0 mmol).

    • Add anhydrous toluene (4 mL) and deionized water (0.4 mL) via syringe.

  • Reaction:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with ethyl acetate (3 x 10 mL).[1]

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[6]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane or a hexane/ethyl acetate gradient as the eluent to afford this compound as a colorless oil.[1]

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of cyclopropylbenzene derivatives exhibit characteristic features.[2]

  • ¹H NMR: The cyclopropyl protons typically appear as a complex multiplet in the upfield region (around 0.5-1.0 ppm) due to the shielding effect of the cyclopropane ring. The aromatic protons will appear in the downfield region (around 7.0-7.3 ppm) with splitting patterns consistent with a 1,3-disubstituted benzene ring.

  • ¹³C NMR: The cyclopropyl carbons will resonate at high field (around 10-20 ppm). The aromatic carbons will appear in the typical aromatic region (around 120-145 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to confirm the molecular weight of the product and assess its purity. The mass spectrum should show a molecular ion peak (M⁺) at m/z 152 and an M+2 peak at m/z 154 with an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formationInactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
Insufficient heatingEnsure the reaction temperature is maintained at 100 °C.
Poor quality reagentsUse high-purity reagents and solvents.
Presence of starting materialIncomplete reactionExtend the reaction time and continue to monitor by TLC or GC-MS.
Formation of byproductsProtodeboronation of the cyclopropyl reagentUse potassium cyclopropyltrifluoroborate instead of cyclopropylboronic acid to minimize this side reaction.
Homocoupling of the aryl halideOptimize the reaction conditions, such as catalyst loading and temperature.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. By following this procedure and adhering to the safety precautions, researchers can reliably synthesize this valuable building block for applications in drug discovery and materials science. The mechanistic insights and troubleshooting guide offer additional support for the successful execution of this synthesis.

References

  • N. Miyaura, T. Yanagi, A. Suzuki, Synth. Commun.1981, 11, 513.
  • A. Suzuki, J. Organomet. Chem.1999, 576, 147-168.
  • A. F. Littke, G. C. Fu, Angew. Chem. Int. Ed.2002, 41, 4176-4211.
  • J. Hassan, M. Sévignon, C. Gozzi, E. Schulz, M. Lemaire, Chem. Rev.2002, 102, 1359-1470.
  • G. A. Molander, B. Canturk, Angew. Chem. Int. Ed.2009, 48, 9240-9261.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Acros Organics. XPhos Safety Data Sheet. [Link]

  • Molander, G. A.; Brown, A. R. J. Org. Chem.2006, 71, 9681-9686.

Sources

The Strategic Use of 1-Chloro-3-cyclopropylbenzene in the Synthesis of Novel Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropyl Moiety as a Privileged Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the cyclopropyl group has emerged as a uniquely valuable structural motif.[1][2] Its inherent conformational rigidity and unique electronic properties—stemming from the strained three-membered ring—can confer significant advantages to a drug candidate. These benefits include enhanced metabolic stability, increased potency, improved membrane permeability, and reduced off-target effects.[1][3][4] Consequently, the incorporation of cyclopropyl-containing building blocks into novel heterocyclic scaffolds is a highly pursued strategy in medicinal chemistry.

1-Chloro-3-cyclopropylbenzene is a versatile starting material in this endeavor. The presence of a chloro substituent provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex molecular architectures.[5][6][7] This guide provides detailed application notes and protocols for the synthesis of three important classes of novel heterocycles—indoles, carbazoles, and benzoxazoles—utilizing this compound as a key precursor. The methodologies described herein are designed to be robust and adaptable for researchers in drug development and organic synthesis.

I. Synthesis of Cyclopropyl-Substituted Indoles via a Sonogashira Coupling and Cyclization Cascade

The indole nucleus is a cornerstone of many natural products and pharmaceuticals. This protocol outlines a two-step sequence for the synthesis of 2-substituted-5-cyclopropyl-1H-indoles, commencing with a Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization.[4][8]

Conceptual Workflow

The overall synthetic strategy involves the initial formation of a C(sp²)-C(sp) bond through a palladium- and copper-cocatalyzed Sonogashira coupling. The resulting 1-(3-cyclopropylphenyl)-2-alkyne intermediate is then subjected to a base-mediated intramolecular cyclization to construct the indole ring system.

sonogashira_indole_synthesis start This compound intermediate 1-(2-Ethynyl-3-cyclopropylphenyl)ethan-1-one start->intermediate Sonogashira Coupling (Pd/Cu catalysis) alkyne Terminal Alkyne (R-C≡CH) alkyne->intermediate indole 2-Substituted-5-cyclopropyl-1H-indole intermediate->indole Intramolecular Cyclization (Base-mediated) buchwald_carbazole_synthesis start This compound diarylamine N-(2-Bromophenyl)-3-cyclopropylaniline start->diarylamine Buchwald-Hartwig Amination (Pd catalysis) aniline 2-Bromoaniline aniline->diarylamine carbazole 2-Cyclopropyl-9H-carbazole diarylamine->carbazole Intramolecular C-H Activation (Pd catalysis) buchwald_benzoxazole_synthesis start This compound intermediate 2-Amino-N-(3-cyclopropylphenyl)phenol start->intermediate Buchwald-Hartwig Amination (Pd catalysis) aminophenol 2-Aminophenol aminophenol->intermediate benzoxazole 2-(3-Cyclopropylphenyl)benzoxazole intermediate->benzoxazole Intramolecular Cyclization (Acid-mediated)

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Chloro-3-cyclopropylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing the synthesis of 1-Chloro-3-cyclopropylbenzene, designed for chemistry professionals.

Introduction

Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable building block in medicinal chemistry and materials science. While several synthetic routes exist, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is among the most robust and widely utilized methods. However, like any multi-component catalytic reaction, its success is highly dependent on careful optimization of numerous parameters.

This guide, structured in a question-and-answer format, is designed to help you troubleshoot common issues, optimize reaction conditions, and maximize the yield and purity of your product. We will delve into the causality behind experimental choices, providing you with the foundational knowledge to adapt and refine the synthesis for your specific laboratory environment.

Primary Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The recommended and most versatile approach involves the coupling of 3-Chlorophenylboronic acid with a cyclopropylating agent or, more commonly, the coupling of 1,3-Dichlorobenzene or 1-Bromo-3-chlorobenzene with Cyclopropylboronic acid . The latter is often preferred due to the commercial availability and stability of the reactants.

Below is a general workflow for this synthesis.

G cluster_0 Part 1: Precursor Synthesis (If needed) cluster_1 Part 2: Suzuki-Miyaura Coupling cluster_2 Part 3: Work-up & Purification A 1a. Synthesize 3-Chlorophenylboronic Acid (from m-Dichlorobenzene) C Combine Aryl Halide & Boronic Acid with Pd Catalyst, Ligand, Base, Solvent A->C B 1b. Synthesize Cyclopropylboronic Acid (from Cyclopropyl Bromide) B->C D Reaction Under Inert Atmosphere with Heating C->D E Aqueous Work-up (Quench, Extract) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, GC-MS) F->G G Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X L₂ Pd0->PdII Ar-X OA Oxidative Addition l_OA OA->l_OA PdII_R Ar-Pd(II)-R L₂ PdII->PdII_R R-B(OH)₂ + Base TM Transmetalation l_TM TM->l_TM PdII_R->Pd0 Ar-R RE Reductive Elimination l_RE RE->l_RE l_OA->PdII l_TM->PdII_R l_RE->Pd0

Caption: Simplified Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: This is often the rate-limiting step, especially for aryl chlorides. Bulky, electron-rich ligands are essential to facilitate this step.

  • Transmetalation: The base activates the organoboron species, facilitating the transfer of the cyclopropyl group to the palladium center. The choice of base and the presence of water are critical here. [1]* Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst.

Frequently Asked Questions (FAQs)

Q1: How do I prepare the 3-Chlorophenylboronic acid precursor if it's not available?

A1: 3-Chlorophenylboronic acid is typically synthesized from m-dichlorobenzene or 1-bromo-3-chlorobenzene via a Grignard or organolithium intermediate, followed by quenching with a borate ester like trimethyl borate. [2][3]

  • Grignard Method: React m-dichlorobenzene with magnesium turnings (activated with iodine or 1,2-dibromoethane) in an anhydrous ether like THF. [2]Cool the resulting Grignard reagent to -78 °C and slowly add trimethyl borate. After stirring, the reaction is quenched and acidified to yield the boronic acid. [3]* Troubleshooting Tip: Grignard formation can be notoriously difficult to initiate. Ensure all glassware is flame-dried, all reagents are anhydrous, and the magnesium surface is activated. [4] Q2: Are there any palladium-free alternatives for synthesizing this compound?

A2: While palladium catalysis is dominant, other methods exist, though they may be less general or require harsher conditions.

  • Ullmann Condensation: A copper-catalyzed reaction could potentially couple a cyclopropyl organometallic reagent with 1,3-dichlorobenzene. However, traditional Ullmann reactions require very high temperatures and stoichiometric copper. [5][6]Modern variations use ligands to enable catalytic turnover at milder conditions. [7][8]* Friedel-Crafts Acylation Route: One could envision a route starting from chlorobenzene, performing a Friedel-Crafts acylation with cyclopropanecarbonyl chloride, followed by reduction of the ketone. However, Friedel-Crafts reactions on chlorobenzene would primarily yield ortho/para isomers, not the desired meta product. [9][10]A multi-step sequence involving a meta-directing group that is later converted or removed would be necessary, making this route more complex. [11] Q3: My final product is contaminated with a dehalogenated byproduct (cyclopropylbenzene). How can I prevent this?

A3: Hydrodehalogenation is a common side reaction in cross-coupling chemistry. It occurs when the aryl halide is reduced to an arene. It can be promoted by:

  • Excessively High Temperatures: This can lead to catalyst decomposition pathways that favor reduction. Try lowering the temperature by 10-15 °C.

  • Certain Bases/Solvents: Protic solvents or certain bases can sometimes act as hydride sources.

  • Solution: Optimize the temperature to the minimum required for efficient coupling. Ensure the stoichiometry of the boronic acid is sufficient, as a productive coupling pathway will outcompete the side reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a representative example. Optimization may be required.

Materials:

  • 1-Bromo-3-chlorobenzene

  • Cyclopropylboronic acid (1.3 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • K₃PO₄ (2.5 equiv)

  • Toluene and Water (10:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add 1-bromo-3-chlorobenzene (1.0 equiv), cyclopropylboronic acid (1.3 equiv), RuPhos (4 mol%), and K₃PO₄ (2.5 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(OAc)₂ (2 mol%) under a positive flow of argon.

  • Add the degassed toluene/water solvent mixture via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or TLC (e.g., using a 95:5 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with hexanes, to afford this compound as a colorless oil.

References

  • Feuerstein, M., et al. (2005). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. ResearchGate. Retrieved from [Link]

  • Quora. (2023). What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropylbenzene. Coll. Vol. 5, p.306 (1973); Vol. 42, p.36 (1962). Retrieved from [Link]

  • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(38), 6987–6990.
  • Google Patents. (2017). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • Charette, A. B., & Giroux, A. (1996). Palladium-Catalyzed Suzuki-Type Cross-Couplings of Iodocyclopropanes with Boronic Acids. The Journal of Organic Chemistry, 61(25), 8718–8719.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Valodkar, D., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Quora. (2024). How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors?. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Reddy, K. S., et al. (2006). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 71(16), 6171–6180.
  • Organic Syntheses. (n.d.). Preparation of 4-Chlorophenylboronic Acid. Coll. Vol. 10, p.184 (2004); Vol. 78, p.91 (2002). Retrieved from [Link]

  • Marion, N., & Nolan, S. P. (2008). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Retrieved from [Link]

  • Jensen, K. F., et al. (2018). Experimental optimization of a Suzuki-Miyaura cross-coupling. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Coley, C. W., et al. (2019). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]

  • Al-Masri, O. A., et al. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Quora. (2024). How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. ResearchGate. Retrieved from [Link]

  • Yeo, C. I., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved from [Link]

  • Ma, D., & Cai, Q. (2008). Ullmann Reaction, A Centennial Memory and Recent Renaissance. Chinese Journal of Chemistry, 26(6), 991-1004.
  • Cziáky, Z., et al. (2021). Optimization of the conditions for the Suzuki–Miyaura coupling reaction... ResearchGate. Retrieved from [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Why is this grignard synthesis incorrect?. Retrieved from [Link]

  • Garst, J. F., et al. (1994). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. ResearchGate. Retrieved from [Link]

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Technical Support Center: Purification of 1-Chloro-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Chloro-3-cyclopropylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound from typical reaction mixtures.

Introduction: The Synthetic Landscape and Purification Challenges

This compound is commonly synthesized via a two-step process to prevent unwanted isomeric products that can arise from direct Friedel-Crafts alkylation. The typical synthetic route involves:

  • Friedel-Crafts Acylation: Chlorobenzene is acylated with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form (3-chlorophenyl)(cyclopropyl)methanone.

  • Reduction: The resulting ketone is then reduced to the desired this compound using methods such as the Clemmensen or Wolff-Kishner reduction.[1][2][3]

This synthetic approach, while effective, often results in a crude product mixture containing various impurities that can complicate downstream applications. This guide will address the common purification challenges and provide robust solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most likely impurities in my crude this compound reaction mixture?

A1: The primary impurities depend on the specific reaction conditions, but you should anticipate the following:

  • Positional Isomers: The chloro group on the starting material is an ortho, para-director in electrophilic aromatic substitution. Therefore, you will likely have the ortho (1-chloro-2-cyclopropylbenzene) and para (1-chloro-4-cyclopropylbenzene) isomers as significant byproducts.[1][2]

  • Unreacted Starting Materials: Residual chlorobenzene and cyclopropanecarbonyl chloride may be present.

  • Intermediate Ketone: Incomplete reduction will leave (3-chlorophenyl)(cyclopropyl)methanone in your product mixture.

  • Byproducts from Reduction: The specific byproducts will depend on the reduction method used. Harsh conditions, such as in the Clemmensen reduction, can sometimes lead to side reactions.

The first step in any purification is to identify the components of your crude mixture. We strongly recommend analyzing a sample of your crude product by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the major impurities present.[4][5]

Q2: I have confirmed the presence of ortho and para isomers. Can I separate them by fractional distillation?

A2: Separation of positional isomers by fractional distillation can be challenging due to potentially close boiling points.[6][7][8][9][10]

Here is a summary of the known and predicted physical properties of the isomers:

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)
1-Chloro-2-cyclopropylbenzene (ortho)10292-67-8152.6276-77 @ 7 Torr
This compound (meta)19714-74-0152.62Not experimentally determined
1-Chloro-4-cyclopropylbenzene (para)1798-84-1152.62Not experimentally determined

Troubleshooting Fractional Distillation:

  • Poor Separation: If you are not achieving good separation, consider using a more efficient fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates.[8]

  • Monitoring Fractions: Do not rely solely on the boiling point to determine the purity of your fractions. Collect small fractions and analyze each by GC-MS to determine the isomer ratio.

  • Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points and can help prevent thermal degradation of your product.

Q3: My isomers are inseparable by distillation. What are my other options?

A3: If fractional distillation is not effective, chromatographic methods are the next logical step.

  • Preparative Gas Chromatography (GC): For small to medium scale purifications, preparative GC can be an excellent, albeit instrument-intensive, method for separating isomers with very similar boiling points.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating positional isomers.[12][13][14] For aromatic positional isomers, a column with a phenyl-based stationary phase (e.g., a Phenyl Hydride column) can provide the necessary selectivity.[12] You will need to develop an analytical method first and then scale it up for preparative purification.

Q4: How can I remove the unreacted ketone intermediate?

A4: The intermediate ketone, (3-chlorophenyl)(cyclopropyl)methanone, has a significantly different polarity and higher boiling point than the desired product due to the presence of the carbonyl group.

  • Column Chromatography: A simple flash column chromatography on silica gel should effectively separate the non-polar desired product from the more polar ketone. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate (e.g., 98:2), should allow the this compound to elute quickly while the ketone is retained more strongly.

  • Distillation: The ketone will have a much higher boiling point than the cyclopropylbenzene derivatives. Simple distillation may be sufficient to separate the product from the ketone, which will remain in the distillation flask.

Experimental Protocols

Protocol 1: Analysis of Crude Reaction Mixture by GC-MS

This protocol provides a starting point for analyzing your crude reaction mixture to identify impurities.

  • Sample Preparation: Dilute a small aliquot (e.g., 1 µL) of your crude reaction mixture in a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate).

  • GC-MS Parameters:

    • Column: A standard non-polar column (e.g., DB-5ms, HP-5ms, or equivalent) is a good starting point.

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range from 40 to 350 m/z.

  • Data Analysis: Identify the peaks corresponding to your product and impurities by comparing their mass spectra to a library and by analyzing their fragmentation patterns. The molecular ion peak for all isomers should be at m/z 152/154 (due to chlorine isotopes).

Protocol 2: Purification by Flash Column Chromatography

This method is effective for removing polar impurities like the intermediate ketone.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane) and load it onto the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 100% hexanes). Gradually increase the polarity (e.g., by adding ethyl acetate dropwise or in small percentages) if the product does not elute.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to determine which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Synthesis of this compound via Clemmensen Reduction

This protocol is an example of the reduction step.

Safety Note: This reaction involves concentrated hydrochloric acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Amalgamated Zinc Preparation: Prepare amalgamated zinc by stirring zinc mossy with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the aqueous solution and wash the zinc with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the amalgamated zinc, water, and concentrated hydrochloric acid.

  • Addition of Ketone: Add the (3-chlorophenyl)(cyclopropyl)methanone to the flask.

  • Reflux: Heat the mixture to a vigorous reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling, decant the aqueous layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent in vacuo and purify the crude product by fractional distillation or column chromatography as described above.

Visualizing the Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification Strategy cluster_product Final Product Acylation Friedel-Crafts Acylation Reduction Ketone Reduction Acylation->Reduction Intermediate Ketone Crude Crude Product Mixture Reduction->Crude GCMS GC-MS Analysis Crude->GCMS Identify Impurities Distillation Fractional Distillation GCMS->Distillation Boiling Points Differ? Chromatography Column Chromatography GCMS->Chromatography Polarity Differs? HPLC Preparative HPLC Distillation->HPLC Isomers Remain PureProduct Pure 1-Chloro-3- cyclopropylbenzene Distillation->PureProduct Successful Chromatography->HPLC Isomers Co-elute Chromatography->PureProduct Successful HPLC->PureProduct PrepGC Preparative GC PrepGC->PureProduct FinalAnalysis Final Purity Check (GC/HPLC) PureProduct->FinalAnalysis

Caption: Decision workflow for the purification of this compound.

References

  • Organic Syntheses Procedure: cyclopropylbenzene. Available from: [Link]

  • Organic Syntheses Procedure: Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl)-. Available from: [Link]

  • Synthesis and Characterization of 1-Chloro-3-methylenecyclopropene. Tetrahedron Letters. Available from: [Link]

  • Chemsrc: BENZENE, 1-CHLORO-3-CYCLOPROPYL-. Available from: [Link]

  • Quora: How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors? Available from: [Link]

  • Quora: How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors? Available from: [Link]

  • PubChem: this compound. Available from: [Link]

  • ChemSynthesis: 1,2-dichloro-4-cyclopropylbenzene. Available from: [Link]

  • PubChem: 1-Chloro-4-cyclopropylbenzene. Available from: [Link]

  • Wikipedia: Fractional distillation. Available from: [Link]

  • MicroSolv: Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available from: [Link]

  • PubMed: Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Available from: [Link]

  • PubChem: 1-Chloro-3-cyclopropylcyclohexane. Available from: [Link]

  • The Chemistry Blog: What is Fractional Distillation? Available from: [Link]

  • Chemistry LibreTexts: 5.3: Fractional Distillation. Available from: [Link]

  • YouTube: Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. Available from: [Link]

  • PubChem: 1-Chloro-3-propylcyclopentane. Available from: [Link]

  • YouTube: Fractional Distillation. Available from: [Link]

  • NIST WebBook: Benzene, cyclopropyl-. Available from: [Link]

  • Restek: A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • Rotachrom Technologies: Isomer separation by CPC chromatography. Available from: [Link]

  • Welch Materials: [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available from: [Link]

  • Google Patents: Isomerization of 1-chloro-3, 3, 3-trifluoropropene.
  • PubMed: Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Available from: [Link]

  • Molnar Institute: Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Available from: [Link]

  • Shimadzu Corporation: Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Available from: [Link]

  • Quora: What is the partial synthesis of 1-chloro-3-propylbenzene from benzene? Available from: [Link]

  • ResearchGate: GAS CHROMATOGRAPHIC DATA AND IDENTIFICATION OF ISOMERIC PRODUCTS OF CYCLOADDITION REACTIONS OF CONJUGATED C5 DIENES. Available from: [Link]

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identifying byproducts in the synthesis of 1-Chloro-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Chloro-3-cyclopropylbenzene. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and identify potential byproducts encountered during the synthesis of this key intermediate. Drawing from established reaction mechanisms and practical laboratory experience, this document provides in-depth troubleshooting advice and detailed analytical guidance.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

There are three primary synthetic strategies, each with its own set of advantages and potential challenges:

  • Friedel-Crafts Acylation Followed by Reduction: This two-step sequence involves the acylation of chlorobenzene with cyclopropanecarbonyl chloride, followed by reduction of the resulting ketone. It is a classical approach but requires careful control of regioselectivity.

  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction): This modern approach typically involves the coupling of an aryl halide (e.g., 1-bromo-3-chlorobenzene or 1,3-dichlorobenzene) with a cyclopropylboronic acid derivative. It offers good functional group tolerance but requires careful optimization to avoid side reactions.

  • Sandmeyer Reaction: This route starts from an aniline precursor, such as 3-cyclopropylaniline, which is converted to a diazonium salt and subsequently displaced by a chloride using a copper(I) chloride catalyst. This method is effective but requires handling of potentially unstable diazonium intermediates.

Q2: I see unexpected peaks in my GC-MS analysis. What are the most likely isomeric byproducts?

The most probable isomeric byproducts are 1-chloro-2-cyclopropylbenzene and 1-chloro-4-cyclopropylbenzene . These typically arise during the Friedel-Crafts acylation of chlorobenzene, which is an ortho-, para-directing electrophilic aromatic substitution. While the 3-substituted (meta) product is the target, the directing effect of the chloro group will inevitably produce some level of the other isomers.

Q3: My reaction yield is low, and I have a significant amount of a non-polar byproduct. What could it be?

If you are using a Suzuki-Miyaura coupling, a likely non-polar byproduct is dicyclopropyl , formed from the homocoupling of two cyclopropylboronic acid molecules. Another possibility is a dehalogenation product, such as cyclopropylbenzene or chlorobenzene , depending on the starting materials and reaction conditions.

Q4: During the work-up of my Sandmeyer reaction, I notice a phenolic odor and my product is difficult to purify. What is the likely contaminant?

The most common byproduct in a Sandmeyer reaction is the corresponding phenol, in this case, 3-cyclopropylphenol . This occurs when the diazonium salt intermediate reacts with water in the reaction mixture instead of the chloride nucleophile. This byproduct can complicate purification due to its similar polarity to the desired product.

Troubleshooting Guide: Byproduct Identification & Mitigation

This section provides a detailed breakdown of potential issues, their root causes, and corrective actions for the most common synthetic routes.

Route 1: Friedel-Crafts Acylation & Reduction

This pathway involves two main stages, each with its own set of potential byproducts.

Workflow Diagram: Friedel-Crafts Acylation & Reduction

A Chlorobenzene + Cyclopropanecarbonyl Chloride C (3-chlorophenyl)(cyclopropyl)methanone (Desired Ketone) A->C Major Pathway D Isomeric Ketones (o-, p-isomers) A->D Side Reaction B AlCl₃ Catalyst B->C B->D E This compound (Final Product) C->E e.g., Wolff-Kishner F Incomplete Reduction (Alcohol Intermediate) C->F G Isomeric Byproducts (1-chloro-2/4-cyclopropylbenzene) D->G Reduction

Caption: Workflow for the Friedel-Crafts acylation route, showing the formation of the desired product and key byproducts.

Problem 1: Presence of Isomeric Byproducts in Final Product

  • Symptom: GC-MS or NMR analysis shows peaks consistent with 1-chloro-2-cyclopropylbenzene and 1-chloro-4-cyclopropylbenzene.

  • Causality: The chlorine substituent on the starting benzene ring is an ortho, para-director for electrophilic aromatic substitution. During the Friedel-Crafts acylation, the incoming acyl group will add at the ortho and para positions in addition to the desired meta position, although the meta product is often obtained in Friedel-Crafts reactions with deactivating groups under certain conditions. The benzoylation of chlorobenzene, for instance, yields primarily the para-isomer (84–97%), with smaller amounts of the ortho- (3–12%) and meta- (0.1–4%) isomers. These isomeric ketones are then carried through the reduction step.

  • Solution & Mitigation:

    • Reaction Conditions: Lowering the reaction temperature during acylation can sometimes improve regioselectivity.

    • Purification: Careful fractional distillation or column chromatography of the intermediate ketone is often the most effective strategy. The boiling points of the isomeric ketones will be different, allowing for separation before the reduction step.

Problem 2: Incomplete Reduction of the Ketone

  • Symptom: IR spectrum shows a residual carbonyl peak (~1680 cm⁻¹). NMR shows signals corresponding to the alcohol intermediate, (3-chlorophenyl)(cyclopropyl)methanol.

  • Causality: Insufficient reaction time, temperature, or excess of reducing agent in either a Wolff-Kishner or Clemmensen reduction can lead to incomplete conversion of the ketone to the methylene group.

  • Solution & Mitigation:

    • Wolff-Kishner Reduction: Ensure a sufficiently high temperature (typically >180 °C in a high-boiling solvent like diethylene glycol) and an adequate excess of hydrazine and base (e.g., KOH) are used.

    • Clemmensen Reduction: The zinc amalgam must be freshly prepared and activated. Ensure a sufficient excess of concentrated HCl is used and that the reaction is heated for an extended period.

    • Re-subjection: The isolated crude product containing the alcohol can be re-subjected to the reduction conditions to drive the reaction to completion.

Table 1: Key Analytical Data for Friedel-Crafts Route Byproducts

CompoundIdentification MethodKey Diagnostic Signals
1-chloro-2-cyclopropylbenzene¹H NMRComplex aromatic multiplet shifted slightly downfield compared to the 3-isomer.
1-chloro-4-cyclopropylbenzene¹H NMRSymmetrical AA'BB' pattern in the aromatic region.
(3-chlorophenyl)(cyclopropyl)methanol¹H NMRPresence of a hydroxyl proton (broad singlet) and a methine proton adjacent to the alcohol.
(3-chlorophenyl)(cyclopropyl)methanoneIRStrong carbonyl (C=O) stretch around 1680-1690 cm⁻¹.
Route 2: Suzuki-Miyaura Cross-Coupling

This route offers a more direct way to form the aryl-cyclopropyl bond. The choice of starting materials (e.g., 1-bromo-3-chlorobenzene vs. 1,3-dichlorobenzene) will influence reactivity and potential side reactions.

Byproduct Formation Diagram: Suzuki-Miyaura Coupling

cluster_side Side Reactions Start 1-Bromo-3-chlorobenzene + Cyclopropylboronic Acid Product This compound Start->Product Catalyst Pd Catalyst + Base Catalyst->Product Homocoupling_B Dicyclopropyl Homocoupling_Ar 3,3'-Dichlorobiphenyl Dehalogenation Chlorobenzene Cyclopropylboronic Acid Cyclopropylboronic Acid Cyclopropylboronic Acid->Homocoupling_B Homocoupling 1-Bromo-3-chlorobenzene 1-Bromo-3-chlorobenzene 1-Bromo-3-chlorobenzene->Homocoupling_Ar Homocoupling 1-Bromo-3-chlorobenzene->Dehalogenation Dehalogenation

Technical Support Center: Scale-Up of 1-Chloro-3-cyclopropylbenzene Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Chloro-3-cyclopropylbenzene. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this valuable intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure the integrity and success of your synthetic endeavors.

I. Overview of the Synthetic Pathway

The most common and scalable synthetic route to this compound involves a two-step process:

  • Friedel-Crafts Acylation: Reaction of chlorobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to produce (chlorophenyl)(cyclopropyl)methanone isomers.

  • Ketone Reduction: Reduction of the carbonyl group of the intermediate ketone to a methylene group to yield the final product. Common methods include the Wolff-Kishner or Clemmensen reduction.

This guide is structured to address the specific challenges that can arise during each of these critical stages.

II. Troubleshooting Guide: Friedel-Crafts Acylation

The Friedel-Crafts acylation of chlorobenzene is a crucial step that dictates the isomeric purity and overall yield of the final product. Careful control of reaction parameters is essential for a successful scale-up.

Q1: My Friedel-Crafts acylation is sluggish or incomplete. How can I improve the reaction rate and conversion?

Potential Causes:

  • Deactivated Aromatic Ring: The chlorine atom on chlorobenzene is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[1]

  • Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may be of poor quality or may have been deactivated by moisture.

  • Low Reaction Temperature: While lower temperatures can improve selectivity, they can also significantly slow down the reaction rate.

Troubleshooting & Optimization:

  • Catalyst Quality and Stoichiometry:

    • Ensure the use of high-purity, anhydrous aluminum chloride. On a larger scale, it is crucial to handle AlCl₃ in a moisture-free environment to prevent deactivation.

    • A slight excess of the Lewis acid catalyst may be necessary to drive the reaction to completion. However, be aware that a large excess can lead to increased side reactions and complicate the work-up.

  • Temperature Control:

    • Gradually increase the reaction temperature. A common starting point is 0-5°C for the addition of reactants, followed by a slow warm-up to room temperature or slightly above (e.g., 40°C).[2] Monitor the reaction progress by TLC or GC to find the optimal temperature profile.

  • Solvent Choice:

    • While often used as a solvent, excess chlorobenzene can be employed. Alternatively, inert solvents like dichloromethane (DCM) or 1,2-dichloroethane can be used. For deactivated systems, a more polar solvent like nitromethane can sometimes enhance the reaction rate, but a careful evaluation of safety and side reactions is necessary.[3]

Q2: I am observing a poor regioselectivity with a significant amount of the ortho-isomer being formed. How can I favor the formation of the desired para-isomer, (4-chlorophenyl)(cyclopropyl)methanone?

Underlying Principles:

The chloro substituent on the benzene ring is an ortho, para-director.[1][4] While electronic effects favor substitution at both positions, steric hindrance from the chloro group generally leads to the para-isomer being the major product.[5]

Strategies to Enhance Para-Selectivity:

  • Steric Hindrance:

    • Bulky Catalyst: Employing a bulkier Lewis acid catalyst can increase steric hindrance around the ortho position, thereby favoring para-substitution.

    • Lower Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the thermodynamically more stable para-isomer.

  • Solvent Effects: The choice of solvent can influence the isomer ratio. Non-polar solvents may favor the para-isomer due to the differential solvation of the transition states leading to the ortho and para products.

Typical Isomer Distribution:

ReactantAcylating AgentCatalystSolventOrtho:Para Ratio (approx.)
ChlorobenzeneAcetyl ChlorideAlCl₃CS₂1:9
ChlorobenzeneBenzoyl ChlorideAlCl₃Nitrobenzene~1:8

Note: Data is for analogous acylations and serves as a general guideline. The ratio for cyclopropanecarbonyl chloride may vary.

Q3: The work-up of my large-scale Friedel-Crafts reaction is highly exothermic and difficult to control. What is a safe and effective quenching procedure?

The Challenge:

The quenching of the AlCl₃ complex with water is a highly exothermic process that can lead to a rapid temperature increase and the release of HCl gas. On a large scale, this can be extremely hazardous if not properly controlled.

Recommended Quenching Protocol:

  • Preparation: In a separate, appropriately sized vessel, prepare a mixture of crushed ice and cold dilute hydrochloric acid (e.g., 1 M HCl). The volume of this quenching medium should be sufficient to handle the exotherm.

  • Slow Addition: Cool the reaction mixture in an ice bath. Slowly and carefully transfer the reaction mixture to the vigorously stirred ice/HCl slurry. The addition should be done portion-wise or via a dropping funnel at a rate that allows for efficient heat dissipation.

  • Temperature Monitoring: Continuously monitor the temperature of the quenching mixture and ensure it does not rise uncontrollably.

  • Ventilation: Perform the quench in a well-ventilated fume hood to safely manage the evolution of HCl gas.

Workflow for Friedel-Crafts Quenching:

G cluster_0 Reaction Completion cluster_1 Quenching cluster_2 Work-Up A Completed Friedel-Crafts Reaction Mixture C Cool Reaction Mixture to 0-5°C A->C B Prepare Ice/HCl Slurry in a Separate Vessel D Slowly Add Reaction Mixture to Stirred Slurry B->D C->D Controlled Addition E Monitor Temperature & Vent HCl Gas D->E F Separate Organic Layer E->F G Wash with NaHCO₃(aq) and Brine F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I

Caption: Controlled quenching and work-up workflow for a large-scale Friedel-Crafts reaction.

III. Troubleshooting Guide: Ketone Reduction

The reduction of the (chlorophenyl)(cyclopropyl)methanone intermediate to this compound is a critical step where the integrity of the cyclopropyl ring can be compromised. The choice of reduction method is paramount.

Q4: I am observing ring-opened byproducts during the reduction of the cyclopropyl ketone. Which reduction method is best to preserve the cyclopropyl ring, and what are the potential pitfalls?

The Challenge:

The strained cyclopropyl ring is susceptible to opening under certain conditions, particularly the harsh acidic environment of the Clemmensen reduction or with certain radical pathways.

Comparison of Reduction Methods:

MethodConditionsAdvantagesDisadvantages & Scale-Up Challenges
Wolff-Kishner Hydrazine (N₂H₄), strong base (KOH), high-boiling solvent (e.g., diethylene glycol), high temp (180-200°C)[6][7]Tolerant of acid-sensitive groups. Generally good for preserving the cyclopropyl ring.High Temperatures: Requires specialized equipment for high-temperature reactions. Safety: Hydrazine is toxic and potentially explosive. Careful handling and temperature control are critical. Side Reactions: Azine formation can occur, reducing yield.[7][8]
Clemmensen Zinc amalgam (Zn(Hg)), conc. HCl, reflux[9][10]Effective for aryl-alkyl ketones.[11][12]Acidic Conditions: High risk of cyclopropyl ring opening to form propyl or propenyl side products. Waste: Generates mercury-containing waste, which is a significant environmental and disposal concern on a large scale. Substrate Limitation: Not suitable for acid-sensitive substrates.[12]

Recommendation:

For the reduction of (chlorophenyl)(cyclopropyl)methanone, the Wolff-Kishner reduction (specifically the Huang-Minlon modification) is generally the preferred method on a larger scale. The basic conditions are less likely to induce the cleavage of the cyclopropyl ring.

Troubleshooting Wolff-Kishner Reduction:

  • Incomplete Reaction:

    • Insufficient Temperature: Ensure the reaction reaches a high enough temperature to facilitate the decomposition of the hydrazone. The Huang-Minlon modification, which involves distilling off water to raise the temperature, is effective.

    • Base Strength: Use a sufficient excess of a strong base like KOH.

  • Low Yield due to Azine Formation:

    • This side reaction occurs when the hydrazone reacts with another molecule of the starting ketone.[7][8] To minimize this, ensure a slight excess of hydrazine is used and that the initial hydrazone formation is complete before raising the temperature for the decomposition step.

Logical Flow for Reduction Method Selection:

G A Is the substrate sensitive to strong acid? B Is the cyclopropyl ring a key structural feature? A->B Yes D Clemmensen Reduction A->D No C Wolff-Kishner Reduction B->C Yes E Consider alternative milder reductions B->E No

Caption: Decision matrix for choosing the appropriate reduction method for cyclopropyl ketones.

IV. Purification Challenges

Q5: How can I effectively separate the desired para-isomer of the ketone intermediate from the ortho-isomer on a larger scale?

The Challenge:

Ortho and para isomers often have very similar physical properties, making their separation difficult, especially on a large scale.

Purification Strategies:

  • Fractional Distillation under Vacuum:

    • If there is a sufficient boiling point difference between the isomers, fractional distillation can be an effective method for bulk separation. This requires a highly efficient distillation column.

  • Recrystallization:

    • This is often the most practical method for large-scale purification of solid isomers. The para-isomer, being more symmetrical, often has a higher melting point and lower solubility in a given solvent system, allowing it to be selectively crystallized.

    • Solvent Screening: A systematic screening of solvents (e.g., hexane, heptane, ethanol, isopropanol, or mixtures) is necessary to find a system that provides good differential solubility.

  • Preparative Chromatography:

    • While effective, large-scale column chromatography can be expensive and time-consuming due to the large volumes of solvent and silica gel required. This is typically reserved for high-value products or when other methods fail.

V. Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when handling cyclopropanecarbonyl chloride? A: Cyclopropanecarbonyl chloride is a corrosive, flammable, and moisture-sensitive liquid.[1][4][6] It reacts with water to produce corrosive hydrogen chloride gas.[2] It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] All sources of ignition should be excluded, and equipment should be properly grounded to prevent static discharge.[1]

Q: What analytical techniques are recommended for monitoring the reaction progress and final product purity? A:

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting materials and the appearance of products during the reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for determining the isomeric ratio of the ketone intermediate and for assessing the purity of the final product. It can also help in identifying any byproducts, such as ring-opened species.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the intermediate and the final product. The characteristic signals of the cyclopropyl protons (typically in the upfield region of the ¹H NMR spectrum) are a key indicator of the integrity of the three-membered ring.

Q: Are there any specific storage recommendations for this compound? A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

VI. References

  • Controlling regioselectivity in Friedel-Crafts reactions of substituted benzenes. (n.d.). Benchchem.

  • safe and effective quenching procedures for Friedel-Crafts reactions used to synthesize 1,3,5-Triisopropylbenzene. (n.d.). Benchchem.

  • Hasumoto, I., et al. (2010). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ChemInform, 28(9).

  • Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. (2023, March 25). YouTube.

  • Wolff–Kishner reduction. (n.d.). Grokipedia.

  • Wolff–Kishner reduction. (2023). In Wikipedia.

  • Clemmensen Reduction reaction. (n.d.). BYJU'S.

  • Experiment 14: Friedel-Crafts Acylation. (2011, August 2). YouTube.

  • Gore, P. H. (1967). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 2333.

  • Friedel-Crafts - Acylation. (n.d.). Common Organic Chemistry.

  • What happens when chlorobenzene undergoes Friese Craft's alkylation? (2021, April 13). Quora.

  • Clemmensen reduction. (2023). In Wikipedia.

  • CLEMMENSEN REDUCTION. (n.d.).

  • Clemmensen Reduction. (2023, January 22). Chemistry LibreTexts.

  • Clemmensen Reduction – Mechanism, Reaction & Applications. (n.d.). Allen.

  • Quenching of Pyrophoric Materials. (2016, November 22). The Sarpong Group.

  • Wolff-Kishner Reduction. (2023, January 22). Chemistry LibreTexts.

  • Wolff–Kishner reduction. (2023). In Wikipedia.

  • Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride. (n.d.). Benchchem.

  • Eisenbraun, E. J., et al. (2005). Multiple-Batch, Wolff−Kishner Reduction Based on Azeotropic Distillation Using Diethylene Glycol. Organic Process Research & Development, 9(4), 452–455.

  • Wolff-Kishner Reduction. (n.d.). Alfa Chemistry.

  • 1-chloro-3-(cyclopropylmethoxy)-2-methylbenzene CAS#: 1369947-31-8. (n.d.). ChemicalBook.

  • On reaction of chlorobenzene with acetyl chloride in class 11 chemistry CBSE. (n.d.). Vedantu.

  • Quenching guide. (2024, April 9). Reddit.

  • US4895984A - Acylation of aromatics. (n.d.). Google Patents.

  • The major product formed in the Friedel-Craft acylation of chlorobenzene is. (n.d.). Allen.

  • Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. (2012). Shimadzu Corporation.

  • This compound. (n.d.). PubChem.

  • 1-chloro-3-ethylbenzene. (n.d.). NIST/TRC Web Thermo Tables.

  • 1-Chloro-3-cyclopropylcyclohexane. (n.d.). PubChem.

  • (1-CHLORO-3-PHENYLPROPYL)BENZENE AldrichCPR. (n.d.). Sigma-Aldrich.

  • Benzene, 1-chloro-2-cyclopropyl-. (n.d.). ChemicalBook.

  • How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors? (2024, July 7). Quora.

Sources

Technical Support Center: Strategies for Suppressing Rearrangement in Friedel-Crafts Reactions of Cyclopropylbenzenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the unique electronic properties of cyclopropyl-substituted aromatic compounds. While the cyclopropyl group is a valuable pharmacophore and synthetic handle, its inherent ring strain presents a significant challenge during electrophilic aromatic substitution, particularly under Friedel-Crafts conditions. This document provides in-depth troubleshooting advice and foundational knowledge to help you navigate these challenges and achieve your desired synthetic outcomes without unwanted skeletal rearrangements.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of cyclopropylbenzenes in Friedel-Crafts reactions. Understanding these core concepts is the first step toward effective troubleshooting.

Q1: Why is the cyclopropyl group so prone to rearrangement during Friedel-Crafts alkylation?

A: The susceptibility to rearrangement stems from the unique nature of the carbocation intermediate formed during the reaction. The C-C bonds of a cyclopropane ring have significant p-character due to high angle strain.[1] This allows the ring to stabilize an adjacent positive charge through an effect sometimes called "dancing resonance".[2][3] This makes the cyclopropylmethyl carbocation exceptionally stable, even more so than a benzyl cation.[4]

However, this stability comes at a price. The highly strained ring is also energetically primed to open. The cyclopropylmethyl cation exists in equilibrium with ring-opened homoallylic and allylic carbocations. Under the strongly acidic conditions of a Friedel-Crafts alkylation, this equilibrium can be driven towards the more stable, delocalized ring-opened cations, which are then trapped by the aromatic nucleophile, leading to undesired products.

G cluster_0 Carbocation Intermediates cluster_1 Reaction Pathways node_A Cyclopropylmethyl Cation (Stabilized, Non-rearranged) node_B Homoallylic Cation (Ring-Opened, Rearranged) node_A->node_B Ring Opening (Reversible) prod_A Desired Product (Cyclopropyl Intact) node_A->prod_A Attack by Arene node_B->node_A Ring Closing node_C Allylic Cation (Rearranged) node_B->node_C Isomerization prod_B Rearranged Product node_B->prod_B start R-X + Lewis Acid start->node_A

Caption: Equilibrium between cyclopropylmethyl and rearranged carbocations.

Q2: What is the fundamental difference between Friedel-Crafts alkylation and acylation that makes acylation resistant to rearrangement?

A: The key difference lies in the nature of the electrophile.

  • Friedel-Crafts Alkylation involves a carbocation or a highly polarized carbocation-like complex.[5][6] These intermediates are prone to rearrangement to form a more stable carbocation, as discussed above.[7][8]

  • Friedel-Crafts Acylation proceeds through an acylium ion (R-C≡O⁺) .[6] The acylium ion is powerfully stabilized by resonance, with the positive charge delocalized onto the oxygen atom.[9][10] This resonance stabilization means the acylium ion is already in a very stable state and has no energetic incentive to rearrange.[8][11] Consequently, the acyl group is delivered to the aromatic ring without any structural changes.[12]

Q3: Are certain Lewis acids "safer" to use with sensitive substrates like cyclopropylbenzenes?

A: Yes, the choice of Lewis acid is critical. Strong Lewis acids like AlCl₃ aggressively promote the formation of carbocations, increasing the likelihood of rearrangement.[13] Milder Lewis acids can promote the reaction while minimizing the lifetime and/or free nature of the carbocation, thus suppressing rearrangement.

For sensitive substrates, consider the following hierarchy of Lewis acids, from most to least aggressive:

  • High Risk: AlCl₃, AlBr₃, SbCl₅

  • Moderate Risk: FeCl₃, SbCl₅

  • Lower Risk / Milder Alternatives: BF₃·OEt₂, ZnCl₂, SnCl₄[14]

The optimal choice depends on the nucleophilicity of your cyclopropylbenzene derivative and the reactivity of the alkylating agent. A systematic screening of milder Lewis acids is often a prudent first step.

Section 2: Troubleshooting Guide

This section provides actionable solutions to common experimental problems encountered when performing Friedel-Crafts reactions on cyclopropylbenzene systems.

Problem: "My Friedel-Crafts reaction on cyclopropylbenzene resulted primarily in ring-opened side products (e.g., allylbenzene or homoallylbenzene derivatives). How can I synthesize the desired product with the cyclopropyl ring intact?"

This is the most common failure mode. The solution involves changing the fundamental reaction strategy to avoid the problematic carbocation intermediate entirely.

Recommended Solution: The Acylation-Reduction Pathway

This two-step sequence is the most reliable and broadly applicable method for introducing an alkyl group onto a cyclopropylbenzene ring without rearrangement.[15] First, a Friedel-Crafts acylation is performed to install a ketone, which is then reduced in a second step to the desired alkyl group.

Caption: The reliable two-step acylation-reduction workflow.

Experimental Protocol: Synthesis of 4-Cyclopropyl-ethylbenzene via Acylation-Reduction

Part A: Friedel-Crafts Acylation (Synthesis of 4-Cyclopropylacetophenone) [1]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a bubbler), add anhydrous aluminum chloride (AlCl₃, 1.1 eq.).

  • Solvent: Suspend the AlCl₃ in a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) under an inert atmosphere (N₂ or Ar). Cool the suspension to 0 °C using an ice bath.

  • Acylium Ion Formation: Add acetyl chloride (1.05 eq.) dropwise to the stirred suspension via the dropping funnel. Stir for 15 minutes to allow for the formation of the acylium ion complex.

  • Acylation: Add cyclopropylbenzene (1.0 eq.) dropwise, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 4-cyclopropylacetophenone can be purified by vacuum distillation or column chromatography.

Part B: Clemmensen Reduction (Synthesis of 4-Cyclopropyl-ethylbenzene) [10]

  • Catalyst Preparation: Prepare amalgamated zinc by stirring zinc mossy (4 eq.) with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the aqueous solution.

  • Reaction: To the amalgamated zinc in a round-bottom flask, add concentrated HCl, water, and toluene. Add the 4-cyclopropylacetophenone (1.0 eq.) from Part A.

  • Reflux: Heat the mixture to a vigorous reflux with efficient stirring for 4-8 hours. Additional portions of concentrated HCl may be required during the reflux period.

  • Workup: After cooling, decant the toluene layer. Extract the aqueous layer with fresh toluene (2x).

  • Purification: Combine the organic layers, wash with water and then brine. Dry over anhydrous MgSO₄, filter, and remove the solvent. The final product can be purified by distillation.

Alternative Solution: Optimizing Friedel-Crafts Alkylation Conditions

While riskier, it is sometimes possible to achieve the desired alkylation directly by carefully controlling the reaction conditions to disfavor the rearrangement pathway. This approach requires systematic optimization.

Key Parameters to Optimize:

ParameterConditionRationale & Expected Outcome
Lewis Acid Switch from AlCl₃ to a milder acid like FeCl₃ or BF₃·OEt₂.Milder acids generate a less "free" carbocation, which may be captured by the arene before it has time to rearrange.[14]
Temperature Run the reaction at significantly lower temperatures (e.g., -40 °C to -78 °C).Rearrangement pathways often have a higher activation energy than the direct substitution. Low temperatures will kinetically favor the desired non-rearranged product.[16]
Solvent Use a less polar solvent like carbon disulfide or a more coordinating solvent like nitromethane.Solvent can influence the stability and lifetime of the carbocationic intermediate. This parameter often requires empirical screening.
Reagent Addition Use "inverse addition" (add the Lewis acid/alkyl halide mixture to the cyclopropylbenzene).Keeping the concentration of the electrophile low at all times can minimize side reactions and rearrangement.

Note: This optimization approach is highly substrate-dependent and may not completely eliminate rearrangement. The acylation-reduction pathway remains the most robust strategy.

References
  • Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?[Link]

  • Physics Forums. (2020). Stability of the derivatives of cyclopropyl methyl carbocation. [Link]

  • StackExchange. (2014). Why is cyclopropyl methyl carbocation exceptionally stable?[Link]

  • Quora. (2014). Why is cyclopropyl methyl carbocation exceptionally stable?[Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

  • PubMed. (2010). Lewis acid-promoted Friedel-Crafts alkylation reactions with alpha-ketophosphate electrophiles. [Link]

  • StudySmarter. (2023). Friedel Crafts Acylation: Mechanism & Conditions. [Link]

  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. [Link]

  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • YouTube. (2015). Friedel-Crafts alkylation reaction with rearrangement. [Link]

  • MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]

  • YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]

  • Chemistry Steps. Friedel-Crafts Alkylation - How to Avoid Rearrangements. [Link]

  • Chemical Science (RSC Publishing). (2020). Intramolecular Friedel–Crafts alkylation with a silylium-ion-activated cyclopropyl group. [Link]

  • Periodic Chemistry. (2018). Friedel-Crafts Alkylation. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

  • PMC - NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

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improving the efficiency of Suzuki coupling with 1-Chloro-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 1-chloro-3-cyclopropylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the efficiency and reliability of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of this challenging coupling reaction.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides a foundational understanding of the key challenges and considerations when working with this compound.

Q1: Why is this compound considered a challenging substrate for Suzuki coupling?

A1: The primary challenge lies in the inherent stability of the C(sp²)–Cl bond, which makes the initial, often rate-limiting, oxidative addition step to the Pd(0) catalyst difficult.[1][2] Unlike their bromide or iodide counterparts, aryl chlorides are less reactive.[2] The cyclopropyl group, while sterically small, can influence the electronic properties of the benzene ring, but the dominant factor remains the strength of the carbon-chlorine bond.

Q2: What is the most critical first step to ensure a successful reaction?

A2: Rigorous exclusion of oxygen is paramount.[3] The active Pd(0) catalyst is susceptible to oxidation, which can lead to the formation of palladium black and a significant decrease in catalytic activity.[4] Thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction is crucial for reproducibility.[3]

Q3: I'm setting up this reaction for the first time. What's a good starting point for my catalyst system?

A3: For an unactivated aryl chloride like this compound, a modern catalyst system employing a bulky, electron-rich phosphine ligand is essential. A reliable starting point is a combination of a palladium precatalyst, such as Pd(OAc)₂, with a biarylphosphine ligand like SPhos or XPhos.[5] These ligands are known to promote the crucial oxidative addition step with aryl chlorides.[2][5] Using a well-defined precatalyst can also offer more consistent performance.[6]

Q4: How do I choose the right base and solvent?

A4: The choice of base and solvent are interdependent and can significantly impact the reaction outcome. A common and effective combination for this type of coupling is a moderately strong base like potassium phosphate (K₃PO₄) in a polar aprotic solvent such as dioxane or tetrahydrofuran (THF), often with a small amount of water.[5][6] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[7] The solvent must be capable of dissolving the reactants and maintaining the catalyst in an active state.

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems you might encounter during your experiments.

Problem Probable Cause(s) Recommended Solution(s)
Low to No Conversion 1. Inefficient Oxidative Addition.[8][9] 2. Catalyst Deactivation.[4] 3. Insufficiently Active Boronic Acid Species.[10]1. Ligand Screening: Switch to a more electron-rich and sterically demanding ligand (e.g., from XPhos to SPhos or a more specialized Buchwald ligand).[5] 2. Precatalyst Choice: Employ a more advanced precatalyst (e.g., a G3 or G4 Buchwald precatalyst) that forms the active Pd(0) species more readily.[10][11] 3. Degassing: Ensure all solvents and the reaction mixture are rigorously deoxygenated.[3] 4. Base and Solvent: Try a stronger base (e.g., Cs₂CO₃) or a different solvent system (e.g., toluene/water).[12]
Formation of Homocoupled Byproducts 1. Presence of Oxygen.[3] 2. Inefficient Transmetalation.1. Improve Inert Atmosphere: Re-evaluate your degassing and inert gas handling techniques.[3] 2. Stoichiometry: Use a slight excess of the boronic acid (1.2-1.5 equivalents). 3. Boronic Acid Stability: Consider using a more stable boronic acid derivative like a pinacol ester (BPin) or a trifluoroborate salt (BF₃K) to minimize protodeboronation.[3]
Dehalogenation of Starting Material 1. Presence of Hydride Sources.[4] 2. Certain Ligand/Base Combinations.1. Solvent Purity: Use high-purity, anhydrous solvents. 2. Base Selection: A milder base such as K₂CO₃ might be beneficial.[3] 3. Temperature Control: Avoid excessively high reaction temperatures.
Inconsistent Results/Poor Reproducibility 1. Variable Catalyst Activity. 2. Moisture or Oxygen Contamination. 3. Inconsistent Reagent Quality.1. Use a Precatalyst: Well-defined precatalysts provide more consistent generation of the active catalytic species compared to in-situ generation from Pd(OAc)₂.[6] 2. Strict Inert Technique: Use Schlenk line techniques or a glovebox for reaction setup. 3. Reagent Purity: Use fresh, high-purity boronic acid, base, and solvents.

Part 3: Experimental Protocols & Methodologies

Here we provide a detailed, step-by-step protocol for the Suzuki coupling of this compound. This protocol is a robust starting point that can be further optimized based on your specific boronic acid partner.

General Protocol for Suzuki Coupling

Reagents and Equipment:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Catalyst Addition: In a separate vial, weigh out Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add these to the reaction vessel.

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.[6] The final concentration of the limiting reagent should be around 0.1-0.2 M.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.[6] Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 4: Mechanistic Insights & Visualizations

A deeper understanding of the reaction mechanism can aid in troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_product Product Formation Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Reductive_Elimination Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow

This workflow provides a logical sequence for addressing suboptimal reaction outcomes.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_inert Verify Inert Atmosphere (Degassing, Gas Purity) start->check_inert check_inert->start Atmosphere Faulty (Fix & Rerun) optimize_catalyst Optimize Catalyst System (Ligand, Precatalyst, Loading) check_inert->optimize_catalyst Atmosphere OK optimize_conditions Adjust Reaction Conditions (Base, Solvent, Temperature) optimize_catalyst->optimize_conditions check_reagents Assess Reagent Quality (Purity, Stability) optimize_conditions->check_reagents check_reagents->start Reagents Faulty (Replace & Rerun) success Improved Yield check_reagents->success Reagents OK

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

References

  • Portnoy, M., & Milstein, D. (1993). Mechanism of aryl chloride oxidative addition to chelated palladium(0) complexes. Organometallics, 12(5), 1665–1673. [Link]

  • Senn, H. M., & Ziegler, T. (2004). Mechanism of the Oxidative Addition of Aryl Halides to Pd-Catalysts: A DFT Investigation. Chemical Communications, (19), 2141–2143. [Link]

  • Diederich, F., & Stang, P. J. (Eds.). (2008). The Heck Reaction. Wiley-VCH. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki–Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Al-Amin, M., & Mohammad, S. (2014). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Catalysis, 4(6), 1836-1845. [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). A new palladium precatalyst allows for the fast Suzuki–Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Chemical Science, 4(3), 916-920. [Link]

  • Senn, H. M., Blöchl, P. E., & Ziegler, T. (2001). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 20(17), 3679–3689. [Link]

  • Singh, P. P., & Singh, A. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(29), 9005-9016. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13770–13771. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • de Vires, A. H. M., & de Vires, J. G. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications, (19), 2141-2143. [Link]

  • LeBlond, C. R., Andrews, A. T., Sun, Y., & Sowa, J. R. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(10), 1555–1557. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Tang, W., & Zhang, X. (2012). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Angewandte Chemie International Edition, 51(36), 8902-8904. [Link]

  • Al-Masum, M., & Islam, M. (2015). Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. [Link]

  • Bedford, R. B., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis, 7, 645–652. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 7064-7071. [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(1), 33-36. [Link]

  • Cazin, C. S. J. (2007). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 26(24), 5959–5964. [Link]

  • Norris, J. (2018, April 4). The Suzuki reaction. YouTube. [Link]

  • Malig, T. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. [Link]

  • Modak, A., et al. (2017). Side reactions of Suzuki cross-coupling. ResearchGate. [Link]

  • Li, Y., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(2), 237-243. [Link]

  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 406-411. [Link]

  • Modak, A., et al. (2017). Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1988–1991. [Link]

  • Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Organic Letters, 10(1), 17-20. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 1-Chloro-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Chloro-3-cyclopropylbenzene. This guide is designed to provide practical, in-depth solutions to common challenges encountered when using this versatile reagent. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose and resolve issues in your own experiments. We will explore the nuances of its reactivity, focusing on common pitfalls in cross-coupling and organometallic reactions, while also addressing the stability of the crucial cyclopropyl moiety.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound is significantly less reactive than its bromide or iodide counterparts. This inherent inertness is the primary hurdle in cross-coupling reactions and necessitates carefully optimized conditions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is failing or giving very low yields. What are the most common causes?

A1: Low yields in Suzuki couplings with aryl chlorides are typically traced back to three key areas: catalyst system inefficiency, suboptimal reaction conditions, or degradation of reagents.

  • Causality of the Issue: The rate-limiting step for aryl chlorides in the Suzuki catalytic cycle is the initial oxidative addition to the Palladium(0) center. The strong C-Cl bond requires an electron-rich, sterically demanding catalyst to facilitate this step effectively. Standard catalysts like Pd(PPh₃)₄ often fail because they are not active enough.[1]

  • Troubleshooting Steps:

    • Catalyst & Ligand Selection: This is the most critical factor. Switch to a modern catalyst system designed for aryl chlorides. Buchwald or Fu-type phosphine ligands are industry standards. (See Table 1 for recommendations).

    • Base Selection: The choice of base is crucial. Strong bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ for these challenging couplings. The base's role is to activate the boronic acid, but its physical properties (like solubility) can also impact the reaction.[1]

    • Solvent & Degassing: Ensure your solvent is rigorously anhydrous and degassed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[2] A common procedure is to sparge the solvent with argon or nitrogen for 20-30 minutes before adding the catalyst.[3]

    • Boronic Acid Quality: Boronic acids can dehydrate to form unreactive cyclic boroxines upon storage. If you suspect your boronic acid is old, try dissolving it in the solvent with the base and stirring for a short period before adding the other components.[4]

Table 1: Recommended Catalyst Systems for Suzuki Coupling of Aryl Chlorides

Catalyst PrecursorLigandTypical Loading (mol%)Recommended BaseSolventNotes
Pd(OAc)₂ or Pd₂(dba)₃SPhos1-3K₃PO₄, Cs₂CO₃Toluene, DioxaneExcellent for a broad range of substrates.[1]
Pd(OAc)₂ or Pd₂(dba)₃XPhos1-3K₃PO₄, K₂CO₃t-BuOH, DioxaneHighly active, good for sterically hindered partners.
PdCl₂(dppf)None2-5K₂CO₃, Cs₂CO₃Dioxane/H₂O, MeCN/H₂OA robust, air-stable precatalyst, though may require higher temperatures.[4]
Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a failed Suzuki coupling reaction involving this compound.

Suzuki_Troubleshooting start Start: Low Yield catalyst Step 1: Catalyst System Is your ligand appropriate for aryl chlorides? (e.g., SPhos, XPhos) Is the catalyst fresh? start->catalyst Analyze catalyst->catalyst conditions Step 2: Reaction Conditions Is the solvent anhydrous and degassed? Is the base strong enough? (e.g., K₃PO₄) catalyst->conditions If Yes conditions->conditions reagents Step 3: Reagent Quality Is the boronic acid active? Is the starting material pure? conditions->reagents If Yes reagents->reagents success Success! reagents->success If Yes Cyclopropyl_Stability start Planning Reaction with This compound acid Acidic Conditions? start->acid radical Radical Conditions? acid->radical No strong_acid Strong Acid? (e.g., H₂SO₄, HCl) acid->strong_acid Yes reduction Reductive Conditions? radical->reduction No risk High Risk of Ring-Opening radical->risk Yes harsh_reduction Harsh Reduction? (e.g., high T/P H₂) reduction->harsh_reduction Yes safe Ring Likely Stable reduction->safe No mild_acid Mild Acid? (e.g., AcOH, aq. NH₄Cl) strong_acid->mild_acid No strong_acid->risk Yes mild_acid->radical No mild_acid->safe Yes mild_reduction Mild Reduction? (e.g., NaBH₄) harsh_reduction->mild_reduction No harsh_reduction->risk Yes mild_reduction->safe Yes mild_reduction->safe No

Caption: A decision tree for assessing the risk of cyclopropyl ring cleavage.

References

  • BenchChem. (2025). The Cyclopropyl Moiety: A Comprehensive Examination of its Stability Across Diverse Reaction Conditions.
  • BenchChem. (2025). Technical Support Center: Preserving the Cyclopropyl Moiety in Chemical Reactions.
  • Shu, C., et al. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. The Journal of Organic Chemistry.
  • Shu, C., et al. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives.
  • Gagnon, A., et al. (2008).
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling in Cyclopropylbenzene Synthesis.
  • Hypha Discovery. Metabolism of cyclopropyl groups.
  • Chemistry Stack Exchange. (2014).
  • Sigma-Aldrich. Grignard Reagents.
  • Reddit r/Chempros. (2021).
  • Reddit r/Chempros. (2023). Why are chloro-based Grignard reagents harder to form?.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline.
  • Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling.
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions?.

Sources

Technical Support Center: Purification of 1-Chloro-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude 1-Chloro-3-cyclopropylbenzene. This document is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common and complex challenges encountered during the purification of this important synthetic intermediate. The guidance herein is rooted in established chemical principles and field-proven laboratory practices.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when planning the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, several common contaminants are typically observed:

  • Isomeric Byproducts: The most challenging impurities are often the ortho (1-chloro-2-cyclopropylbenzene) and para (1-chloro-4-cyclopropylbenzene) isomers. These form during the chlorination step and often have very similar physical properties to the desired meta-product, making separation difficult.[1]

  • Starting Materials: Unreacted cyclopropylbenzene or the chlorinating agent source can be present if the reaction has not gone to completion.

  • Over-chlorinated Products: Dichlorinated or trichlorinated cyclopropylbenzene species can form, especially if the reaction conditions are not carefully controlled.

  • Acidic Residues: Many chlorination reactions produce acidic byproducts like hydrogen chloride (HCl), which must be neutralized and removed.[2]

  • Solvent Residues: Residual reaction or work-up solvents are common and must be removed.

Q2: What is the most effective primary purification technique for this compound?

A2: For multi-gram scales, vacuum distillation is the most robust and efficient primary purification method.[3] this compound is a high-boiling liquid, and distillation at atmospheric pressure may lead to thermal decomposition. Vacuum distillation lowers the boiling point to a safer temperature, preventing degradation. For achieving the highest purity and removing close-boiling isomers, column chromatography is superior, though it is often less practical for very large quantities.[2][4]

Q3: My crude product has a distinct yellow or brown tint. What causes this and how can I remove it?

A3: A yellow to brown coloration is typically indicative of residual halogenating reagents (e.g., elemental chlorine or bromine) or other colored, high-molecular-weight byproducts.[2] This can often be resolved during the aqueous work-up by washing the organic layer with a mild reducing agent solution, such as 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), which quenches and removes residual halogens.[5]

Q4: How can I reliably assess the purity of my final product?

A4: A multi-faceted approach is recommended for purity assessment:

  • Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for determining the percentage of the desired product and quantifying isomeric and other volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation of the final product and can detect impurities if they are present in sufficient concentration (>1-2%).

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the number of components in a mixture and to determine an appropriate solvent system for column chromatography.[6]

Troubleshooting Guide: Common Purification Issues & Solutions

This guide provides a systematic approach to diagnosing and solving specific problems you may encounter during your experiments.

Issue 1: Poor Separation of Isomers via Distillation
  • Symptom: GC analysis of distilled fractions shows minimal enrichment of the desired meta-isomer; ortho and para isomers are still present in significant quantities.

  • Causality: The boiling points of the ortho, meta, and para isomers of 1-chlorocyclopropylbenzene are very close, making separation by simple distillation ineffective. Effective separation requires a higher number of theoretical plates, which is a measure of a distillation column's efficiency.[7]

  • Solution:

    • Employ Fractional Distillation: Use a fractionating column (e.g., Vigreux, packed, or spinning band) to increase the separation efficiency.

    • Optimize Distillation Parameters: Perform the distillation under a high vacuum (e.g., <1 Torr) to maximize the boiling point differences between isomers. Maintain a slow, steady distillation rate and a proper reflux ratio to allow equilibrium to be established on each theoretical plate of the column.

    • Consider an Alternative: If distillation fails to provide the required purity, column chromatography is the recommended next step.

Issue 2: Product Degradation During Purification
  • Symptom: The overall yield is significantly lower than expected after purification. Post-purification analysis (GC or NMR) shows the appearance of new, unidentified peaks that were not present in the crude mixture.

  • Causality:

    • During Distillation: The compound may be thermally sensitive, decomposing at the temperatures required for distillation, even under a moderate vacuum.

    • During Chromatography: Silica gel is naturally acidic and can catalyze the degradation of sensitive compounds, such as those with a cyclopropyl ring which can be susceptible to acid-catalyzed ring-opening.[2][6]

  • Solution:

    • For Distillation: Ensure you are using a high vacuum to keep the distillation temperature as low as possible. Monitor the pot temperature closely.

    • For Chromatography:

      • Test for Stability: Before committing your entire batch, spot a small amount of the crude material on a TLC plate and let it sit for 30-60 minutes. If a new baseline spot appears or the original spot streaks, it indicates instability on silica.[6]

      • Use a Deactivated Stationary Phase: Use neutral or basic alumina, or deactivate the silica gel by preparing the slurry with an eluent containing a small amount of a non-nucleophilic base, like triethylamine (~0.1-1%).[2]

      • Minimize Contact Time: A faster "plug" filtration through a short pad of silica may be sufficient to remove polar impurities without the extended contact time of a full column run.[6]

Issue 3: Low or No Recovery from Column Chromatography
  • Symptom: After loading the crude material and eluting with the calculated solvent system, the desired product is not found in the collected fractions.

  • Causality: This issue can arise from several factors:

    • Incorrect Eluent Polarity: The chosen solvent system may be too non-polar, causing the compound to remain irreversibly adsorbed to the stationary phase.

    • Compound Decomposition: As described in Issue 2, the compound may have degraded on the column.[6]

    • Co-elution with Non-UV Active Impurity: If you are monitoring fractions by TLC with a UV lamp, your product may have co-eluted with a non-UV active impurity, making the fraction appear clean when it is not.

  • Solution:

    • Systematic Eluent Selection: Always develop a solvent system using TLC first. The ideal system will give your desired product an Rf value of approximately 0.3-0.4.[6]

    • Perform a Polarity Gradient: If you are unsure of the exact polarity, start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Check for Decomposition: Test for silica gel stability beforehand.[6]

    • Use a Universal Stain: After checking TLC plates under UV, stain them with a universal stain (e.g., potassium permanganate or ceric ammonium molybdate) to visualize all compounds, including those that are not UV-active.

Data & Protocols

Table 1: Physicochemical Properties of this compound and Related Isomers
CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound 19714-74-0152.6276-77 @ 7 TorrThe target meta-isomer.
1-Chloro-2-cyclopropylbenzene10292-67-8152.6276-77 @ 7 TorrThe ortho-isomer, with a very similar boiling point.[8]
1-Chloro-4-cyclopropylbenzene5057-30-7152.62~210 @ 760 Torr (est.)The para-isomer, also expected to have a close boiling point.

Note: Boiling points can vary with pressure. The similarity in boiling points underscores the need for efficient fractional distillation or chromatography for separation.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up and Neutralization

This protocol is designed to remove acidic impurities and residual oxidizing agents before primary purification.

  • Transfer: Transfer the crude reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, dilute the mixture with a water-immiscible solvent like ethyl acetate or dichloromethane.

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Swirl gently at first, and vent frequently to release any CO₂ gas that evolves. Shake vigorously, then allow the layers to separate. Drain and discard the aqueous layer. Repeat until no more gas evolution is observed.

  • Reductive Quench (if needed): If the crude product is colored, wash with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Shake, separate the layers, and discard the aqueous layer. The organic layer should become colorless or significantly lighter.[5]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, neutralized product ready for distillation or chromatography.

Protocol 2: High-Purity Purification by Flash Column Chromatography

This protocol is for separating isomers and achieving high purity.

  • Solvent System Selection: On a TLC plate, find a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your product and impurities, with the product having an Rf of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent like pure hexane) and load it carefully onto the top of the silica bed.

  • Elution: Begin eluting the column with the solvent system. Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Workflow and Logic Diagrams

Diagram 1: General Purification Workflow

This diagram illustrates the typical sequence of steps for purifying crude this compound.

A Crude Reaction Mixture B Aqueous Work-up (Neutralize & Wash) A->B C Dry Organic Layer B->C D Solvent Removal (Rotary Evaporation) C->D E Crude Product D->E F Primary Purification E->F G Fractional Vacuum Distillation F->G For Scale-up & Good Purity H Flash Column Chromatography F->H For Isomer Separation & High Purity I Pure Product (>99%) G->I H->I

Caption: General purification workflow for this compound.

Diagram 2: Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common purification problems.

Start Analyze Crude Product (GC, TLC) Impurity_Check What is the main issue? Start->Impurity_Check Isomers Isomers Present Impurity_Check->Isomers Poor Separation Color Product is Colored Impurity_Check->Color Persistent Color Degradation Low Yield / Degradation Impurity_Check->Degradation Product Loss Sol_Distill Use Fractional Vacuum Distillation Isomers->Sol_Distill Sol_Chrom Use High-Resolution Column Chromatography Isomers->Sol_Chrom Sol_Wash Wash with Na2S2O3 or NaHSO3 Color->Sol_Wash Sol_Vac Use High Vacuum & Lower Temperature Degradation->Sol_Vac During Distillation Sol_Neutral Use Neutral Alumina or Deactivated Silica Degradation->Sol_Neutral During Chromatography

Caption: Troubleshooting decision tree for purification challenges.

References

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]

  • Varsity Tutors. How to Purify Compounds - Organic Chemistry. [Link]

  • Allen. Purification of Organic Compounds- Purification Methods in Chemistry. [Link]

  • Mac-Chem. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • BYJU'S. (2019, October 16). Methods of purification of organic compounds. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Nath, N. K., & Naumov, P. (2015). In situ crystallization and crystal structure determination of chlorobenzene. Macedonian Journal of Chemistry and Chemical Engineering, 34(1), 25-28.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting (Crystallization). [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • Quora. (2024, July 7). How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors?[Link]

  • Bujak, M., Dziubek, K., & Katrusiak, A. (2007). Halogen...halogen interactions in pressure-frozen ortho- and meta-dichlorobenzene isomers. Acta Crystallographica Section B: Structural Science, 63(1), 124-131.
  • Quora. (2023, July 10). What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?[Link]

  • PubChem. This compound. [Link]

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Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Chloro-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions involving 1-chloro-3-cyclopropylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during experimentation. The unique electronic and steric properties of this compound—an electron-rich aryl chloride—present specific challenges that necessitate careful catalyst system selection. This document provides a structured approach to navigating these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling?

A1: The primary challenge stems from the fact that it is an aryl chloride. The carbon-chlorine bond is significantly stronger than corresponding carbon-bromine or carbon-iodine bonds, making the initial oxidative addition step—often the rate-limiting step in the catalytic cycle—more difficult.[1][2] Furthermore, the cyclopropyl group is weakly electron-donating, which further disfavors oxidative addition.[3] Consequently, standard palladium catalysts like Pd(PPh₃)₄ are often ineffective, necessitating the use of specialized, highly active catalyst systems.[1]

Q2: What is the general strategy for selecting a catalyst system for this substrate?

A2: The key is to use a catalyst system that promotes the challenging oxidative addition step. This is achieved by pairing a palladium source with a ligand that is both sterically bulky and highly electron-rich.[1][4]

  • Bulky Ligands: Promote the formation of a coordinatively unsaturated, highly reactive 14-electron LPd(0) species and facilitate the final reductive elimination step.[5]

  • Electron-Rich Ligands: Increase the electron density on the palladium center, which enhances its ability to donate into the σ* orbital of the C-Cl bond, thereby facilitating oxidative addition.[4][5]

Commonly employed ligands fall into two main classes: biaryl monophosphines (e.g., Buchwald ligands like XPhos, SPhos) and N-heterocyclic carbenes (NHCs).[2][6]

Q3: Which specific cross-coupling reactions are most common with this substrate, and what are the initial catalyst recommendations?

A3: The three most prevalent palladium-catalyzed cross-coupling reactions for a substrate like this are the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. Below is a starting point for catalyst selection.

Coupling ReactionRecommended Ligand(s)Recommended Pd SourceRecommended Base(s)
Suzuki-Miyaura XPhos, SPhosPd(OAc)₂, Pd₂(dba)₃, or XPhos Pd G3K₂CO₃, K₃PO₄
Buchwald-Hartwig BrettPhos, RuPhos, XPhosPd(OAc)₂, Pd₂(dba)₃, or BrettPhos Pd G3NaOt-Bu, LHMDS, Cs₂CO₃
Sonogashira SPhos, cataCXium® A, P(t-Bu)₃Pd(OAc)₂, Pd₂(dba)₃Cs₂CO₃, K₃PO₄ (often with CuI co-catalyst)

Catalyst Selection & Troubleshooting Workflow

The following diagram outlines a logical workflow for selecting and optimizing a catalyst system for your cross-coupling reaction with this compound.

G start Start: Cross-Coupling with This compound reaction_type Select Coupling Type start->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki Boronic Acid/ Ester buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald Amine sonogashira Sonogashira (C-C, alkyne) reaction_type->sonogashira Terminal Alkyne suzuki_cat Initial Screen: Pd Source: Pd(OAc)₂ Ligand: XPhos or SPhos Base: K₃PO₄ Solvent: Dioxane/H₂O suzuki->suzuki_cat buchwald_cat Initial Screen: Pd Source: Pd₂(dba)₃ Ligand: BrettPhos or RuPhos Base: NaOt-Bu Solvent: Toluene buchwald->buchwald_cat sonogashira_cat Initial Screen: Pd Source: Pd(OAc)₂ Ligand: SPhos Base: Cs₂CO₃ Co-catalyst: CuI Solvent: Dioxane sonogashira->sonogashira_cat run_rxn Run Reaction (e.g., 80-110 °C) Monitor by LCMS/GCMS suzuki_cat->run_rxn buchwald_cat->run_rxn sonogashira_cat->run_rxn check_yield Reaction Outcome? run_rxn->check_yield success Success! Proceed to Scale-up check_yield->success >70% Yield troubleshoot Low Yield / No Reaction Proceed to Troubleshooting check_yield->troubleshoot <70% Yield

Caption: Decision workflow for initial catalyst screening.

Troubleshooting Guide

Q4: My reaction shows no conversion or is extremely sluggish. What should I check first?

A4: This is a classic symptom of failed catalyst activation or rapid deactivation.

  • Ensure an Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[7] Incomplete degassing of solvents and reagents or leaks in your reaction setup can kill the catalyst, often indicated by the formation of palladium black. Always use rigorous degassing techniques (e.g., three freeze-pump-thaw cycles or sparging with argon for 15-30 minutes) and maintain a positive pressure of an inert gas like argon or nitrogen.[8][9]

  • Check Reagent Purity: Impurities in starting materials, particularly the aryl chloride or coupling partner, can act as catalyst poisons. Amines should be distilled, and solid reagents can be recrystallized if purity is suspect. Ensure solvents are anhydrous and high-purity.

  • Verify Catalyst Generation: If you are not using a pre-formed Pd(0) catalyst or a modern precatalyst (e.g., a G3 palladacycle), the in-situ reduction of the Pd(II) source (like Pd(OAc)₂) to Pd(0) may be failing.[10][11] Using advanced, air-stable precatalysts (e.g., XPhos Pd G3) can ensure reliable generation of the active LPd(0) species and often leads to more reproducible results.

Q5: I'm observing significant dehalogenation of my this compound. How can I minimize this side reaction?

A5: Dehalogenation (replacement of -Cl with -H) is a common side reaction, especially with electron-rich aryl chlorides.[7] It typically occurs via a competing pathway to reductive elimination.

  • Ligand Choice is Critical: This issue is often ligand-dependent. Sterically hindered biaryl phosphine ligands are designed to promote reductive elimination over competing pathways like β-hydride elimination (which can lead to dehalogenation if a hydride source is present).[3] If you are seeing dehalogenation with one bulky ligand (e.g., SPhos), screening another (e.g., XPhos or RuPhos) can often solve the problem.

  • Base and Solvent Selection: The choice of base can influence the rate of dehalogenation. In some cases, using a weaker or different class of base can mitigate the issue. For example, in a Suzuki coupling, switching from a carbonate (K₂CO₃) to a phosphate (K₃PO₄) may help.[5] The solvent can also play a role; ensure it is anhydrous, as water can sometimes be a proton source for this side reaction.

Q6: My Buchwald-Hartwig amination is giving low yields. What specific parameters should I optimize?

A6: C-N coupling reactions can be particularly sensitive to reaction parameters.

  • Base Selection: The base is crucial for deprotonating the amine, but an incorrect choice can be detrimental.[11] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard.[10] If your substrate has base-sensitive functional groups, a weaker base like Cs₂CO₃ might be necessary, though this may require a more active catalyst.

  • Amine Nucleophilicity: The nature of the amine coupling partner has a large impact. Primary amines are generally more reactive than secondary amines.[10] For less reactive or sterically hindered amines, you may need to switch to a more active ligand system (e.g., from a second-generation ligand like BrettPhos to a third-generation one) or increase the reaction temperature.[7][12]

  • Catalyst Poisoning by Heteroatoms: If your amine contains other Lewis basic sites (like a pyridine ring), these can coordinate to the palladium center and inhibit catalysis.[8] In such cases, higher catalyst loading or using a ligand less prone to displacement might be required.

Q7: My Sonogashira reaction is failing or producing significant alkyne homocoupling (Glaser coupling). What's the cause?

A7: This is a very common issue in Sonogashira couplings.

  • Copper-Free Conditions: The primary cause of alkyne homocoupling is the copper(I) co-catalyst, especially in the presence of oxygen.[13][14] Consider switching to a copper-free protocol. This requires a highly active palladium/ligand system capable of facilitating the catalytic cycle without copper, often using a strong organic base like an amine base in a polar aprotic solvent.[15]

  • Ligand for Aryl Chlorides: Coupling aryl chlorides in a Sonogashira reaction is particularly demanding.[16] You will need a highly electron-rich and bulky ligand such as P(t-Bu)₃ or a specialized Buchwald ligand like XPhos.[16]

  • Rigorous Degassing: Even in copper-catalyzed reactions, oxygen promotes homocoupling.[14] Ensure your reaction is meticulously deaerated.

General Catalytic Cycle and Key Roles

Understanding the catalytic cycle helps rationalize troubleshooting steps.

G pd0 Active LPd(0) Catalyst oa_complex Ar-Pd(II)-Cl Complex pd0->oa_complex Oxidative Addition (+ Ar-Cl) (Slow step for Ar-Cl) trans_complex Ar-Pd(II)-Nu Complex oa_complex->trans_complex Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) (+ Nucleophile) oa_comment Electron-rich, bulky ligands speed up this step. oa_complex->oa_comment product Ar-Nu Product trans_complex->product Reductive Elimination re_comment Bulky ligands also accelerate this step. trans_complex->re_comment product->pd0 Catalyst Regeneration center

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with an arylboronic acid.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.044 mmol, 4.4 mol%). Alternatively, use a corresponding pre-formed catalyst like XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv).

  • Inert Atmosphere: Seal the vial with a PTFE-lined cap. Evacuate and backfill with argon three times.[9]

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring & Workup: Monitor reaction progress by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for coupling this compound with a primary or secondary amine.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (e.g., BrettPhos, 0.022 mmol, 2.2 mol%).[8]

  • Inert Atmosphere: Seal the vial, and evacuate and backfill with argon three times.

  • Reagent & Solvent Addition: Under a positive flow of argon, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 110 °C and stir vigorously for 16-24 hours.

  • Monitoring & Workup: Monitor reaction progress by TLC or LC-MS. Upon completion, cool to room temperature, pass the mixture through a short plug of celite, and rinse with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.

References

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Sources

reaction condition optimization for 1-Chloro-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Chloro-3-cyclopropylbenzene

A Guide to Synthesis, Reaction Optimization, and Troubleshooting

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, providing not just solutions but the underlying scientific principles to empower your experimental design.

Part 1: Synthesis and Handling of this compound

This section addresses the preparation and stability of the title compound, a crucial first step before its use in subsequent reactions.

FAQ 1: What is the most reliable synthetic route to this compound?

The synthesis of this compound requires careful strategic planning to achieve the desired 1,3- (or meta) substitution pattern, as both the chloro- and cyclopropyl- groups are ortho-, para-directors in electrophilic aromatic substitution (EAS). A common and effective strategy involves installing a meta-directing group first, which is later converted to the desired substituent.

A robust approach begins with Friedel-Crafts acylation of benzene.[1][2]

  • Friedel-Crafts Acylation: Benzene is reacted with propionyl chloride in the presence of a Lewis acid like AlCl₃ to form propiophenone. The acyl group (-COCH₂CH₃) is an electron-withdrawing, meta-directing group.[1][3]

  • Chlorination: The propiophenone is then chlorinated using Cl₂ and a Lewis acid catalyst (e.g., FeCl₃). The chlorine is directed to the meta-position, yielding 1-chloro-3-propionylbenzene.[1][3]

  • Reduction: The final step is the reduction of the ketone to a methylene group. A classic Clemmensen reduction (using zinc amalgam and HCl) or Wolff-Kishner reduction (using hydrazine and a strong base) would be effective. However, this only yields 1-chloro-3-propylbenzene.

To obtain the cyclopropyl group, a different pathway starting from a suitable precursor is often more practical, such as the cyclopropanation of 3-chlorostyrene.

dot

cluster_synthesis Synthesis of this compound benzene Benzene propiophenone Propiophenone benzene->propiophenone 1. Propionyl Chloride, AlCl₃ meta_chloro_prop 1-(3-Chlorophenyl)propan-1-one propiophenone->meta_chloro_prop 2. Cl₂, FeCl₃ final_product This compound meta_chloro_prop->final_product 3. Multi-step conversion (e.g., Reduction, Bromination, Cyclization)

Caption: A common synthetic strategy for 1,3-disubstituted benzenes.

FAQ 2: How stable is the cyclopropyl group during subsequent reactions? I'm concerned about ring-opening.

This is a critical consideration. The cyclopropyl group, while a valuable motif for improving metabolic stability in drug candidates, possesses significant ring strain (approx. 27 kcal/mol).[4][5] This strain makes it susceptible to ring-opening under certain conditions.

  • Acidic Conditions: The cyclopropyl group is generally stable in mild acids. However, strong acids can promote ring-opening, especially if adjacent functional groups can stabilize a resulting carbocation intermediate.[6][7] The "bent" bonds of the cyclopropane ring have partial π-character, which contributes to this reactivity.[5][8]

  • Basic Conditions: The ring is typically very stable under a wide range of basic conditions and is unlikely to open unless activated by strong electron-withdrawing groups.[6]

  • Reductive Conditions: Simple cyclopropanes are resistant to many common reducing agents, including catalytic hydrogenation (e.g., H₂/Pd) at room temperature.[6] However, activating groups like an adjacent ketone can facilitate ring-opening under specific reductive protocols.[6]

  • Oxidative Conditions: The C-H bonds on a cyclopropyl ring are stronger than typical alkane C-H bonds, making the group resistant to many oxidative conditions, a key reason for its use in medicinal chemistry to block metabolic oxidation.[4][6]

  • Transition Metals: Certain transition metal catalysts, particularly under forcing conditions, can interact with the strained C-C bonds. Careful selection of the catalyst and reaction conditions is paramount, especially in cross-coupling reactions.

Key Takeaway: For most standard cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) which are typically run under basic or neutral conditions, the cyclopropyl ring on this compound is robust and stable. Avoid strongly acidic workups or high-temperature reactions with highly active hydrogenation catalysts.

Part 2: Troubleshooting Cross-Coupling Reactions

This compound is an aryl chloride, which is known to be less reactive in palladium-catalyzed cross-coupling reactions than the corresponding bromides or iodides. This requires careful optimization of the catalyst system.

FAQ 3: My Buchwald-Hartwig amination is giving low yield. What are the common failure points?

Low yield in a Buchwald-Hartwig amination of an aryl chloride is a frequent issue.[9][10] The primary bottleneck is often the initial oxidative addition of the C-Cl bond to the Pd(0) center, which is slower than for other halides.

dot

start Low Yield catalyst 1. Catalyst System start->catalyst base_solvent 2. Base/Solvent start->base_solvent reagents 3. Reagents/Setup start->reagents ligand Is the ligand appropriate for aryl chlorides? (e.g., XPhos, RuPhos) catalyst->ligand Check Ligand pd_source Is the Pd source active? Consider a pre-catalyst. catalyst->pd_source Check Pd Source base Is the base strong enough? (e.g., NaOtBu, K₃PO₄) base_solvent->base Check Base solvent Is the solvent dry and degassed? (e.g., Toluene, Dioxane) base_solvent->solvent Check Solvent purity Are starting materials pure? reagents->purity Check Purity atmosphere Is the reaction under an inert atmosphere (N₂/Ar)? reagents->atmosphere Check Atmosphere

Caption: A decision tree for troubleshooting low-yield amination reactions.

In-Depth Analysis:

  • The Ligand is Critical: Standard phosphine ligands like PPh₃ are often ineffective for aryl chlorides. You need electron-rich, sterically hindered biarylphosphine ligands. These promote the difficult oxidative addition step and facilitate the final reductive elimination.[11][12]

    • Recommended Ligands: XPhos, SPhos, RuPhos, or BrettPhos are excellent starting points.[11][13]

  • Choice of Base and Solvent: The base not only acts as a proton scavenger but also influences the catalyst's activity. Strong, non-nucleophilic bases are required.

    • Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base.[12] If your substrate has base-labile functional groups, a weaker base like potassium phosphate (K₃PO₄) can be used, though it may require higher temperatures or longer reaction times.

    • Solvents: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard.[10][12] They must be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.

  • Palladium Source: Using a pre-formed palladium catalyst (precatalyst) can lead to more reliable results.[11] These complexes, like G3 or G4 Buchwald precatalysts, generate the active Pd(0) species more cleanly and efficiently than sources like Pd(OAc)₂ or Pd₂(dba)₃.[11][14]

This protocol provides a robust starting point for coupling this compound with a generic secondary amine.

ComponentAmount (1 mmol scale)Molar Eq.Notes
This compound152.6 mg1.0Ensure purity
Amine1.2 mmol1.2
Pd₂(dba)₃9.2 mg (0.01 mmol)0.01 (1 mol% Pd)Can be substituted with a precatalyst
XPhos24 mg (0.05 mmol)0.05Ligand:Pd ratio of ~2.5:1
Sodium tert-butoxide135 mg1.4Handle in a glovebox if possible
Toluene (Anhydrous)5 mL-Must be degassed

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add the palladium source, ligand, and sodium tert-butoxide under an inert atmosphere (Nitrogen or Argon).

  • Add the anhydrous, degassed toluene via syringe.

  • Stir the mixture at room temperature for 10 minutes to allow for pre-formation of the active catalyst.

  • Add the this compound and the amine coupling partner via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions with aryl chlorides can take from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

FAQ 4: I'm attempting a Suzuki coupling, but I'm observing significant starting material and/or homocoupling of my boronic acid. How can I improve this?

Similar to the Buchwald-Hartwig amination, the challenge in Suzuki couplings with this compound lies in the sluggish oxidative addition.[15] Side reactions become more competitive when the desired catalytic cycle is slow.

Common Issues and Solutions:

  • Inefficient Transmetalation: The Suzuki reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[16][17]

    • Solution: Use a suitable base. Aqueous K₂CO₃ or K₃PO₄ are very effective. The water is crucial for activating the boronic acid. For moisture-sensitive substrates, anhydrous bases like CsF or KF can be used, often in polar aprotic solvents like DMF or dioxane.[17]

  • Catalyst Deactivation: Aryl chlorides require highly active catalysts that are stable at elevated temperatures.

    • Solution: Employ modern catalyst systems. As with aminations, bulky, electron-rich biarylphosphine ligands (XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[11][13][15] Using a pre-formed catalyst complex can ensure efficient generation of the active Pd(0) species.[11]

  • Protodeboronation/Homocoupling: If the catalytic cycle is slow, the boronic acid can decompose (protodeboronation, where the boron is replaced by hydrogen) or undergo homocoupling.

    • Solution: Ensure all reagents are high purity and the reaction is properly degassed. Increasing the rate of the productive catalytic cycle by optimizing the ligand, base, and temperature will outcompete these side pathways. Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help drive the reaction to completion.[16]

This protocol provides a general starting point for coupling this compound with an arylboronic acid.

ComponentAmount (1 mmol scale)Molar Eq.Notes
This compound152.6 mg1.0
Arylboronic Acid1.5 mmol1.5
Pd(OAc)₂2.2 mg (0.01 mmol)0.01
SPhos8.2 mg (0.02 mmol)0.02Ligand:Pd ratio of 2:1
K₃PO₄424 mg2.0
Toluene/Water4 mL / 1 mL-Solvent ratio can be optimized

Step-by-Step Procedure:

  • Combine this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos in a reaction vessel.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).[18]

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

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Validation & Comparative

A Comparative Guide to the Reactivity of 1-Chloro-3-cyclopropylbenzene and 1-Bromo-3-cyclopropylbenzene in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the selection of appropriate starting materials is a critical determinant of reaction efficiency, cost, and overall strategic success. For researchers and professionals in drug development and materials science, aryl halides are indispensable building blocks. This guide provides an in-depth, objective comparison of the reactivity of two such building blocks: 1-Chloro-3-cyclopropylbenzene and its bromo-analogue, 1-Bromo-3-cyclopropylbenzene. Our focus will be on their performance in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is grounded in fundamental chemical principles and supported by representative experimental data to inform your selection and experimental design.

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between this compound and 1-Bromo-3-cyclopropylbenzene lies in the inherent properties of the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds. The C-Br bond is demonstrably weaker and longer than the C-Cl bond. This is quantified by their respective bond dissociation energies (BDEs); for instance, the BDE of chlorobenzene is approximately 97.6 kcal/mol, whereas for bromobenzene, it is around 82.6 kcal/mol[1]. This energy difference is the principal reason why breaking the C-Br bond requires less energy, rendering 1-Bromo-3-cyclopropylbenzene the more reactive substrate in many transformations[2].

This difference in bond strength directly impacts the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the Pd(0) catalyst[3][4][5][6][7]. A lower BDE facilitates this crucial activation step, leading to faster reaction rates and often allowing for milder reaction conditions.

Suzuki-Miyaura Coupling: A Tale of Two Halides

The Suzuki-Miyaura reaction, a versatile method for forming carbon-carbon bonds, vividly illustrates the reactivity gap between aryl chlorides and bromides[8][9][10]. While 1-Bromo-3-cyclopropylbenzene can be expected to undergo Suzuki coupling with relative ease using conventional palladium catalysts, its chloro-analogue typically demands more specialized and robust catalytic systems.

Expected Reactivity and Catalyst Choice:

  • 1-Bromo-3-cyclopropylbenzene: This substrate is generally reactive under standard Suzuki conditions. A simple palladium source like Pd(OAc)₂ or Pd(PPh₃)₄, paired with a suitable base such as K₂CO₃ or Cs₂CO₃, is often sufficient to achieve high yields[11].

  • This compound: The stronger C-Cl bond necessitates a more potent catalytic system to facilitate the challenging oxidative addition step. The development of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), has been instrumental in enabling efficient Suzuki couplings of aryl chlorides[12][13]. These ligands stabilize the active monoligated Pd(0) species, which is highly reactive towards aryl chlorides.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
Parameter1-Bromo-3-cyclopropylbenzeneThis compoundRationale for Differences
Aryl Halide 1-Bromo-3-cyclopropylbenzeneThis compoundWeaker C-Br bond facilitates oxidative addition.
Boronic Acid 4-Methoxyphenylboronic acid4-Methoxyphenylboronic acid-
Pd Source (mol%) Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)Aryl chlorides often require more active precatalysts.
Ligand (mol%) PPh₃ (4 mol%)XPhos (4 mol%)Bulky, electron-rich ligands are crucial for activating C-Cl bonds.
Base K₂CO₃K₃PO₄Stronger bases can sometimes aid in the catalytic cycle with less reactive chlorides.
Solvent Toluene/H₂ODioxane/H₂OSolvent choice can influence catalyst stability and activity.
Temperature 80-90 °C100-110 °CHigher temperatures are often needed to overcome the activation barrier for C-Cl bond cleavage.
Typical Yield >90%80-95% (with optimized catalyst)With appropriate catalysts, high yields are achievable for both, but conditions are harsher for the chloride.
Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine aryl halide, boronic acid, and base in a Schlenk flask. prep2 Evacuate and backfill with an inert gas (e.g., Argon) three times. prep1->prep2 reag1 Add degassed solvent. prep2->reag1 reag2 Add Pd catalyst and ligand. reag1->reag2 react1 Heat the mixture to the specified temperature with vigorous stirring. reag2->react1 react2 Monitor reaction progress by TLC or GC-MS. react1->react2 work1 Cool to room temperature and quench the reaction. react2->work1 work2 Perform aqueous workup and extract with an organic solvent. work1->work2 work3 Dry, concentrate, and purify by column chromatography. work2->work3

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides[1][5][6][14][15]. Similar to the Suzuki coupling, the reactivity hierarchy places aryl bromides ahead of aryl chlorides. The choice of ligand is paramount, especially when dealing with the less reactive this compound[14].

Catalyst System Considerations:

  • 1-Bromo-3-cyclopropylbenzene: Can often be coupled with a variety of primary and secondary amines using first or second-generation phosphine ligands (e.g., P(t-Bu)₃, BINAP) in combination with a strong base like sodium tert-butoxide (NaOt-Bu)[5].

  • This compound: The coupling of aryl chlorides generally requires the use of highly active, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands[16][17]. These advanced ligands promote the formation of the active catalyst and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
Parameter1-Bromo-3-cyclopropylbenzeneThis compoundRationale for Differences
Aryl Halide 1-Bromo-3-cyclopropylbenzeneThis compoundC-Br bond is more readily cleaved by the Pd(0) catalyst.
Amine MorpholineMorpholine-
Pd Source (mol%) Pd₂(dba)₃ (1.5 mol%)Pd₂(dba)₃ (1.5 mol%)Precatalyst choice is often similar, but ligand is key.
Ligand (mol%) P(t-Bu)₃ (3 mol%)RuPhos (3 mol%)Advanced, bulky ligands are essential for the amination of aryl chlorides.
Base NaOt-BuNaOt-BuA strong, non-nucleophilic base is standard for this reaction.
Solvent TolueneTolueneToluene is a common solvent for Buchwald-Hartwig aminations.
Temperature 90-100 °C100-110 °CHigher energy input is required for the less reactive chloride.
Typical Yield >95%85-95% (with optimized catalyst)Excellent yields are possible for both with the appropriate ligand selection.
Catalytic Cycle: Buchwald-Hartwig Amination

G Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct [L-Pd(II)(Ar)(HNR'R'')]X OA_complex->Amine_adduct Amine Coordination (HNR'R'') Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_adduct->Amido_complex Deprotonation (-HX, Base) Amido_complex->Pd0 Product Ar-NR'R'' Amido_complex->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is another cornerstone of C-C bond formation[3][4][11][18]. This reaction typically employs a dual catalytic system of palladium and copper(I) iodide[18]. The reactivity trend I > Br >> Cl is particularly pronounced in this transformation[18].

Reactivity and Procedural Adjustments:

  • 1-Bromo-3-cyclopropylbenzene: Reacts readily under standard Sonogashira conditions (e.g., Pd(PPh₃)₂Cl₂/CuI, amine base like Et₃N or piperidine) at room temperature or with gentle heating[19][20].

  • This compound: Is significantly less reactive and often requires higher temperatures, more sophisticated and robust catalyst systems (e.g., those with bulky phosphine or NHC ligands), and sometimes copper-free conditions to avoid catalyst deactivation and side reactions at elevated temperatures[2][21].

Experimental Protocol: Sonogashira Coupling of 1-Bromo-3-cyclopropylbenzene

This protocol provides a representative method for the Sonogashira coupling of the more reactive bromo-analogue.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-3-cyclopropylbenzene (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon three times.

  • Solvent and Base Addition: Under a positive flow of argon, add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 3.0 mmol).

  • Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise to the stirring reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Gentle heating (e.g., to 50 °C) may be applied if the reaction is sluggish.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst.

  • Extraction and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired (3-cyclopropylphenyl)ethynyl)benzene.

Nucleophilic Aromatic Substitution (SNAr)

It is important to note that for simple, unactivated aryl halides like 1-chloro- and 1-bromo-3-cyclopropylbenzene, nucleophilic aromatic substitution (SNAr) is generally not a viable reaction pathway. These reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂) at the ortho or para positions to the halide to activate the ring towards nucleophilic attack. Without such activation, extremely harsh conditions (high temperatures and pressures) would be necessary, which are often not practical or compatible with many functional groups.

Conclusion

The choice between this compound and 1-Bromo-3-cyclopropylbenzene as a synthetic precursor is a classic case of balancing reactivity and cost.

  • 1-Bromo-3-cyclopropylbenzene is the more reactive substrate, often allowing for milder reaction conditions, simpler catalyst systems, and shorter reaction times in Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This reliability and ease of use make it an excellent choice for research and development where rapid library synthesis and proof-of-concept studies are paramount.

  • This compound , while less reactive, is often more cost-effective and readily available on a large scale. The advances in catalyst development, particularly the advent of bulky, electron-rich ligands, have significantly broadened the utility of aryl chlorides. For process development and large-scale synthesis, the initial investment in optimizing reaction conditions with a more sophisticated catalyst for the chloro-analogue can lead to substantial cost savings.

Ultimately, the decision rests on the specific needs of the project. This guide provides the fundamental principles and representative data to empower researchers to make an informed choice, anticipating the necessary adjustments in experimental design to achieve their synthetic goals efficiently and effectively.

References

  • Lide, D. R., ed. (2005). CRC Handbook of Chemistry and Physics (86th ed.). CRC Press.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Buchwald, S. L., & Mauger, C. (2010). A User's Guide to Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 75(10), 3177–3180.
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(34), 5843-5848.
  • ResearchGate. (2019). Synthesis of Cyclopropyl anilines. [Link]

  • Nolan, S. P., et al. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysis Science & Technology, 1(1), 23-37.
  • PubMed Central. (2015). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Bioorganic & Medicinal Chemistry Letters, 25(1), 129-132.
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  • Molander, G. A., & Brown, A. R. (2010). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 75(20), 6825–6832.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • MDPI. (2021).
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  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • Royal Society of Chemistry. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 20(2), 375-381.
  • PubMed Central. (2021). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. Chemistry – A European Journal, 27(13), 4354-4363.
  • Wipf Group. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]

  • ChemSynthesis. (2025). 3-cyclopropyl-propyl-benzene. [Link]

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  • PrepChem.com. (n.d.). Synthesis of 4-methoxybiphenyl. [Link]

  • ResearchGate. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. [Link]

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A Comparative Guide to the Biological Activity of 1-Chloro-3-cyclopropylbenzene Derivatives in Agrochemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Chloro-3-cyclopropylbenzene Scaffold

In the landscape of modern agrochemical and medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the future success of a discovery campaign. The this compound moiety has emerged as a privileged fragment, offering a unique combination of physicochemical properties. The cyclopropyl group, a three-membered ring, is not merely a lipophilic substituent; its strained ring system imparts a rigid, three-dimensional conformation and unique electronic properties that can facilitate favorable interactions with biological targets[1]. When combined with a chloro-substituted phenyl ring, the scaffold offers a metabolically stable core with modulated lipophilicity and electronic character, making it an attractive starting point for developing novel bioactive molecules.

This guide provides a comparative analysis of the biological activities of derivatives built upon the this compound scaffold, with a primary focus on their well-documented insecticidal properties. We will delve into the structure-activity relationships (SAR), compare the performance of key derivatives with supporting experimental data, and provide detailed protocols for the evaluation of these compounds. Our objective is to equip researchers and drug development professionals with the technical insights necessary to leverage this versatile scaffold in their own discovery programs.

Dominant Biological Activity: Insecticidal Applications

While the cyclopropylbenzene core appears in various medicinal chemistry contexts, its most pronounced and commercially relevant application has been in the development of next-generation insecticides. The scaffold serves as a crucial building block for molecules targeting vital physiological systems in insects that are distinct from those in mammals, offering a pathway to selective toxicity.

Case Study: Benzenesulfonamide Derivatives Targeting V-ATPase

A compelling example of the this compound scaffold in action is its incorporation into a series of benzenesulfonamide derivatives. Research has demonstrated that these compounds can be potent insecticides, targeting the H subunit of V-ATPase in the insect midgut[2][3]. V-ATPase is essential for maintaining the pH gradient required for nutrient absorption and overall gut function in insects, making it an excellent target for insecticide development.

The core hypothesis behind this design strategy is that the cyclopropylphenyl moiety provides optimal lipophilicity and steric bulk to occupy a key hydrophobic pocket within the V-ATPase enzyme, while the benzenesulfonamide portion can form critical hydrogen bonds and other polar interactions. The chlorine atom further modulates the electronic properties of the phenyl ring, potentially enhancing binding affinity or improving metabolic stability.

Comparative Performance Data

The efficacy of these derivatives is typically quantified by the median lethal concentration (LC50), which is the concentration of the compound required to kill 50% of a test population of insects. The data below, synthesized from studies on benzenesulfonamide insecticides, compares derivatives where the core scaffold is modified. For our purposes, we will compare a hypothetical derivative based on this compound (Compound A ) with other relevant substitutions on the phenyl ring to illustrate the structure-activity relationship.

Compound IDR1 Group (at position 3)R2 Group (at position 1)Target PestLC50 (mg/mL)Relative Potency vs. Parent
A CyclopropylChloroMythimna separata0.6501.3x
B IsopropylChloroMythimna separata0.8501.0x (Baseline)
C CyclopropylHydrogenMythimna separata1.1000.77x
D tert-ButylChloroMythimna separata0.9200.92x
E Chloro (at position 4)ChloroMythimna separata1.5000.56x

Note: Data is representative and synthesized from trends reported in literature for illustrative comparison[2][3].

Interpretation of SAR: From this comparative table, several key insights emerge:

  • Superiority of the Cyclopropyl Group: Compound A , featuring the cyclopropyl group, demonstrates higher potency (lower LC50) compared to its isopropyl (Compound B ) and tert-butyl (Compound D ) analogs. This underscores the unique conformational and electronic contribution of the cyclopropyl ring in optimizing the interaction with the target site.

  • Importance of the Chloro Substituent: Comparing Compound A to Compound C reveals the critical role of the chlorine atom. Its removal leads to a significant drop in activity, suggesting it is involved in a key binding interaction or favorably modulates the molecule's electronic profile for target engagement.

  • Positional Isomer Effects: The lower activity of a dichlorinated analog (Compound E ) where the cyclopropyl group is absent highlights that the combination and specific arrangement of the chloro and cyclopropyl groups are essential for high potency.

Mechanism of Action: V-ATPase Inhibition

The insecticidal activity of these benzenesulfonamide derivatives is attributed to the disruption of the Vacuolar-type H+-ATPase (V-ATPase). This proton pump is a multi-subunit enzyme complex crucial for energizing membranes in various insect tissues, particularly the midgut epithelium.

Below is a diagram illustrating the proposed mechanism of action.

V_ATPase_MOA cluster_midgut Insect Midgut Epithelial Cell cluster_effects Physiological Effects VATPase V-ATPase Complex V1 Domain (Cytosolic) V0 Domain (Membrane) H-Subunit Lumen Gut Lumen (High H+) Cytosol Cytosol (Low H+) Proton H+ ATP ATP ATPase ATPase ATP->ATPase:v1 Hydrolysis ADP ADP + Pi Proton->ATPase:v0 Derivative This compound Derivative Derivative->ATPase:h Binding & Inhibition Disruption pH Gradient Collapse Starvation Nutrient Malabsorption & Starvation Disruption->Starvation Death Insect Death Starvation->Death ATPase:v1->ADP ATPase->Disruption Inhibition Leads To

Caption: Proposed mechanism of V-ATPase inhibition by this compound derivatives.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below is a representative workflow for the synthesis and biological evaluation of these insecticidal derivatives.

General Workflow for Synthesis and Screening

The process begins with the synthesis of the core scaffold, followed by diversification and subsequent biological screening to identify lead candidates.

Screening_Workflow start Start: Scaffold Selection (this compound) synthesis Step 1: Synthesis of Benzenesulfonyl Chloride Intermediate start->synthesis diversify Step 2: Parallel Amidation with Diverse Amines synthesis->diversify library Compound Library (Derivative Series A, B, C...) diversify->library primary_screen Step 3: Primary Screen (e.g., Leaf-Dip Bioassay @ 100 mg/L) library->primary_screen hit_id Hit Identification (% Mortality > 80%) primary_screen->hit_id dose_response Step 4: Dose-Response Assay (LC50 Determination) hit_id->dose_response Active Hits sar_analysis Step 5: SAR Analysis & Lead Optimization hit_id->sar_analysis Inactive dose_response->sar_analysis end End: Lead Candidate sar_analysis->end

Caption: A typical workflow for the synthesis and screening of novel insecticidal derivatives.

Protocol 1: Leaf-Dip Bioassay for Lepidopteran Pests

This protocol is a standard method for determining the contact and ingestion toxicity of compounds against leaf-eating insects like Mythimna separata (Armyworm).

Objective: To determine the LC50 value of a test compound.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO).

  • Triton X-100 or similar surfactant.

  • Distilled water.

  • Cabbage or lettuce leaves, freshly cut into discs (approx. 5 cm diameter).

  • Third-instar larvae of Mythimna separata.

  • Petri dishes (9 cm diameter) lined with moist filter paper.

  • Forceps, beakers, and micropipettes.

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound (e.g., 10,000 mg/L) in the chosen solvent.

    • Create a series of dilutions (e.g., 2.0, 1.0, 0.5, 0.25, 0.125 mg/L) in distilled water. Ensure the final solvent concentration is consistent across all dilutions and does not exceed 0.5% (v/v).

    • Add a surfactant (e.g., Triton X-100 at 0.1%) to each dilution to ensure even leaf coverage.

    • Prepare a negative control solution containing only the solvent and surfactant in water.

  • Leaf Treatment:

    • Using forceps, dip a leaf disc into each test solution for 10-15 seconds, ensuring complete immersion.

    • Allow the treated leaves to air-dry completely on a wire rack for 1-2 hours in a fume hood.

  • Insect Exposure:

    • Place one treated leaf disc into each appropriately labeled petri dish.

    • Carefully transfer 10 third-instar larvae into each petri dish using a soft brush.

    • Seal the petri dishes with perforated lids to allow for air exchange.

    • Prepare at least three replicates for each concentration and the control.

  • Incubation and Assessment:

    • Incubate the petri dishes at 25 ± 1°C with a 16:8 hour (light:dark) photoperiod.

    • After 48 hours, record the number of dead larvae in each dish. Larvae are considered dead if they cannot move when prodded gently with a brush.

  • Data Analysis:

    • Correct the observed mortality using Abbott's formula if mortality is observed in the control group: Corrected % = [1 - (n in T after treatment / n in C after treatment)] x 100

    • Calculate the LC50 value and its 95% confidence intervals using Probit analysis software.

Self-Validation and Causality:

  • Negative Control: The solvent-only control is crucial to ensure that the observed mortality is due to the test compound and not the solvent or handling stress.

  • Dose-Response: Using a range of concentrations is essential to establish a clear dose-response relationship, which is a hallmark of true toxicological activity.

  • Replicates: Conducting multiple replicates minimizes the impact of random error and increases the statistical confidence in the final LC50 value.

Future Outlook

The this compound scaffold remains a highly valuable platform for the discovery of novel agrochemicals. Future research should focus on:

  • Exploring Alternative Targets: While V-ATPase is a validated target, derivatives of this scaffold could be optimized to interact with other insect-specific targets, such as ryanodine receptors or nicotinic acetylcholine receptors[4].

  • Fine-Tuning Physicochemical Properties: Systematic modification of the scaffold, such as introducing additional substituents or replacing the chloro group with other halogens, could lead to derivatives with improved potency, better selectivity, and more favorable environmental profiles.

  • Combating Resistance: As insecticide resistance is an ever-present threat, new derivatives based on this scaffold could provide novel modes of action to control resistant pest populations.

By combining rational design, systematic screening, and a deep understanding of structure-activity relationships, the this compound core can continue to yield effective and selective solutions for crop protection.

References

  • Design, synthesis and insecticidal activity of benzenesulfonamide derivatives containing various alkynyl, alkenyl and cyclopropyl groups in para position. Natural Product Research. [URL: https://pubmed.ncbi.nlm.nih.gov/36200705/]
  • This compound | C9H9Cl | CID 12509712. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-3-cyclopropylbenzene]
  • Design, synthesis and insecticidal activity of benzenesulfonamide derivatives containing various alkynyl, alkenyl and cyclopropyl groups in para position. ResearchGate. [URL: https://www.researchgate.net/publication/364132338_Design_synthesis_and_insecticidal_activity_of_benzenesulfonamide_derivatives_containing_various_alkynyl_alkenyl_and_cyclopropyl_groups_in_para_position]
  • Cyclopropyl Scaffold: A Generalist for Marketed Drugs. ResearchGate. [URL: https://www.researchgate.net/publication/349141940_Cyclopropyl_Scaffold_A_Generalist_for_Marketed_Drugs]
  • Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pesticide Biochemistry and Physiology. [URL: https://pubmed.ncbi.nlm.nih.gov/36464348/]
  • Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety. ResearchGate. [URL: https://www.researchgate.net/publication/322971271_Synthesis_Insecticidal_Activities_and_Structure-Activity_Relationship_of_Phenylpyrazole_Derivatives_Containing_Fluoro-substituted_Benzene_Moiety]

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Cyclopropylbenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural elucidation of positional isomers is a critical task in chemical research and development, particularly within the pharmaceutical and materials science sectors. Cyclopropylbenzene derivatives, valued for their unique electronic and conformational properties, present a common analytical challenge: the rapid and unambiguous differentiation of their ortho, meta, and para isomers. This in-depth guide provides a comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—used to distinguish these isomers. By integrating established spectroscopic principles with practical, field-proven methodologies, this document serves as an essential resource for researchers seeking to confidently identify and characterize ortho-, meta-, and para-cyclopropylbenzene compounds.

Guiding Principles of Spectroscopic Differentiation

The ability to distinguish between the ortho, meta, and para isomers of a disubstituted benzene, such as a notional methylcyclopropylbenzene, hinges on how the position of the substituents affects the molecule's electronic environment and symmetry. These differences manifest as distinct signatures in various spectra.

  • Symmetry: The most powerful differentiating principle is molecular symmetry. The para isomer possesses the highest degree of symmetry (C₂ᵥ point group, assuming free rotation), meaning it has fewer unique chemical environments. This directly impacts the number of signals observed in its NMR spectra. The ortho and meta isomers are less symmetric (Cₛ or C₁), resulting in more complex spectra.

  • Proximity and Steric Effects (Ortho Effect): In the ortho isomer, the two substituent groups are adjacent. This proximity can lead to through-space interactions, steric hindrance that may affect the conformation of the cyclopropyl group, and unique electronic effects that influence the chemical shifts of nearby protons and carbons in NMR spectroscopy.

  • Electronic Influence of the Cyclopropyl Group: The cyclopropyl group acts as a weak electron-donating group through σ-π conjugation. Its strained C-C bonds have significant p-character, allowing them to interact with the benzene ring's π-system. This influences the electron density at the ortho and para positions, affecting NMR chemical shifts and UV-Vis absorption bands.[1]

  • Vibrational Modes: The substitution pattern on a benzene ring dictates the characteristic frequencies of C-H out-of-plane bending vibrations. These vibrations produce strong, sharp bands in the fingerprint region of an IR spectrum (900–650 cm⁻¹), which are highly diagnostic for ortho, meta, and para isomers.[2][3]

Molecular Structures of Isomers

To visualize the subjects of our analysis, the fundamental structures of the three positional isomers are presented below. For this guide, we will consider the general case of a cyclopropylbenzene with a second, non-interfering substituent (R), such as a methyl group.

G cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer ortho ortho meta meta para para

Caption: Chemical structures of ortho, meta, and para isomers.

Experimental Methodologies

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended. These protocols are designed to be self-validating by providing clear, actionable steps that minimize experimental variability.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.[1]

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or higher, depending on sample concentration.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid): If the sample is a liquid, place one drop directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (Solid): If the sample is a solid, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Background Collection: Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.

  • Data Acquisition:

    • Spectral Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

Protocol 3: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., cyclohexane or ethanol) at a concentration of ~1 mg/mL. Perform serial dilutions to obtain a final concentration (~0.01 mg/mL) that yields an absorbance maximum below 1.5 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Use a quartz cuvette filled with the pure solvent as the reference.

  • Data Acquisition:

    • Scan Range: 400–200 nm.

    • Scan Speed: Medium.

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the sample to ~100 µg/mL in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (Electron Ionization - EI):

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: 40–300 m/z.

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum provides the most detailed information for distinguishing the isomers through chemical shifts and spin-spin coupling patterns in the aromatic region.

  • Ortho Isomer: Exhibits the most complex aromatic pattern, typically showing four distinct multiplets for the four non-equivalent aromatic protons. The signals are spread over a wider range due to the varied electronic environments.

  • Meta Isomer: Also shows four distinct signals in the aromatic region. However, the coupling patterns differ from the ortho isomer. One proton will appear as a singlet-like signal (or a finely split triplet) as it lacks an ortho-proton neighbor. The other three will show complex splitting from both ortho and meta couplings.

  • Para Isomer: Due to its symmetry, the four aromatic protons are divided into two chemically equivalent sets. This results in a much simpler spectrum, typically showing two signals that appear as a pair of doublets (an AA'XX' system).[4] This pattern is a highly reliable indicator of para-substitution.[5]

The cyclopropyl protons themselves are also diagnostic. They typically appear far upfield (0.5–2.0 ppm) due to the ring's magnetic anisotropy.[1] The chemical shift of the methine proton (the one attached to the benzene ring) will be slightly different for each isomer due to the varying electronic influence at the point of attachment.

Table 1: Expected ¹H NMR Data for Cyclopropylbenzene Isomers (in CDCl₃)

Isomer Aromatic Protons (δ, ppm) Aromatic Pattern Cyclopropyl Methine (δ, ppm) Cyclopropyl Methylene (δ, ppm)
Ortho ~7.0–7.3 4 distinct multiplets ~1.8–2.0 ~0.6–1.0
Meta ~6.9–7.2 4 distinct signals, one often a broad singlet ~1.8–1.9 ~0.6–1.0

| Para | ~7.0–7.1 | Two doublets (AA'XX' system) | ~1.8–1.9 | ~0.6–1.0 |

¹³C NMR Spectroscopy

Carbon NMR is exceptionally powerful for isomer differentiation, primarily based on the number of unique signals produced.

  • Ortho Isomer: All 8 carbon atoms in the aromatic and cyclopropyl moieties are chemically non-equivalent (assuming the second substituent is different from cyclopropyl), resulting in 8 distinct signals . The two substituted aromatic carbons (ipso-carbons) will have different chemical shifts.

  • Meta Isomer: Similar to the ortho isomer, the lack of high symmetry results in 8 distinct signals .

  • Para Isomer: The C₂ᵥ symmetry axis renders pairs of carbons equivalent. This results in a significantly reduced number of signals. There will be only 5 signals : two for the ipso-carbons, two for the aromatic C-H carbons, and one for the cyclopropyl methine carbon (the two methylene carbons in the cyclopropyl ring are also equivalent). This reduction in signal count is the most definitive signature of the para isomer.

Table 2: Expected ¹³C NMR Signal Counts for Cyclopropylbenzene Isomers

Isomer Aromatic C-H Signals Aromatic Ipso-C Signals Cyclopropyl Signals Total Signals
Ortho 4 2 2 8
Meta 4 2 2 8

| Para | 2 | 2 | 1 | 5 |

Infrared (IR) Spectroscopy

The key diagnostic region in the IR spectrum is the C-H out-of-plane bending (γ C-H) region from 900–650 cm⁻¹. The pattern of strong absorptions here is characteristic of the substitution pattern on the benzene ring.[6]

  • Ortho (1,2-disubstitution): A single strong absorption band is expected between 770–735 cm⁻¹ .[3]

  • Meta (1,3-disubstitution): Two strong absorption bands are typically observed. One appears between 810–750 cm⁻¹ , and a second, very characteristic band appears near 690 cm⁻¹ .[6][7]

  • Para (1,4-disubstitution): A single, very strong absorption band is expected in the range of 860–790 cm⁻¹ .[3][6]

Another, weaker set of "benzene fingers" or overtone bands between 2000-1650 cm⁻¹ can also be used to confirm the substitution pattern, as their shape is highly characteristic for each isomer type.[8]

Table 3: Key Diagnostic IR Absorption Bands (γ C-H) for Isomers

Isomer Substitution Pattern Characteristic Band(s) (cm⁻¹)
Ortho 1,2-disubstituted Strong band at 770–735
Meta 1,3-disubstituted Strong bands at 810–750 AND ~690

| Para | 1,4-disubstituted | Very strong band at 860–790 |

UV-Vis Spectroscopy

While less definitive than NMR or IR, UV-Vis spectroscopy can provide supporting evidence. All three isomers will show two primary absorption bands: the E2-band (~220 nm) and the benzenoid B-band (~260-280 nm). The position (λmax) and intensity (molar absorptivity, ε) of the B-band are subtly affected by the substitution pattern. Due to symmetry constraints, the B-band for the highly symmetric para isomer is often weaker and less structured than for the ortho and meta isomers. The ortho isomer may show a slight red-shift (shift to longer wavelength) compared to the others due to potential steric hindrance affecting planarity.

Table 4: Expected UV-Vis Absorption Data (in Cyclohexane)

Isomer B-Band λmax (nm) Molar Absorptivity (ε)
Ortho ~275 Moderate
Meta ~274 Moderate

| Para | ~276 | Low |

Mass Spectrometry (MS)

Under electron ionization (EI), all three isomers will have the same molecular weight and thus the same molecular ion peak (M⁺·).[9] The fragmentation patterns are also expected to be very similar, making MS a poor primary tool for distinguishing these positional isomers. The dominant fragmentation pathway for alkylbenzenes is benzylic cleavage. For cyclopropylbenzenes, this involves the loss of an ethylene molecule (C₂H₄, 28 Da) after ring opening, or loss of a methyl radical (CH₃, 15 Da), leading to prominent fragment ions. The most abundant fragment is often the tropylium ion or related structures at m/z 91. While minor differences in fragment ion intensities might exist, they are generally not reliable enough for unambiguous isomer assignment without reference standards.

Integrated Analytical Workflow

A systematic approach combining the strengths of each technique is the most efficient path to confident identification. The following workflow is recommended when faced with an unknown cyclopropylbenzene isomer.

Caption: Decision workflow for isomer identification.

Conclusion

The differentiation of ortho, meta, and para cyclopropylbenzene isomers is readily achievable through a strategic application of standard spectroscopic techniques.

  • ¹³C NMR is the most definitive single method, with the para isomer uniquely identified by its reduced number of signals due to symmetry.

  • IR spectroscopy provides a rapid and highly reliable distinction based on characteristic C-H out-of-plane bending bands, capable of resolving the ortho and meta isomers when NMR data is ambiguous.

  • ¹H NMR serves as an excellent confirmation tool, where the aromatic splitting pattern—particularly the classic AA'XX' system of the para isomer—is a key identifier.

While UV-Vis and Mass Spectrometry offer supplementary data, they lack the resolving power of NMR and IR for this specific analytical challenge. By following the integrated workflow presented, researchers can achieve rapid, confident, and unambiguous structural assignment of these important chemical entities.

References

  • NIST. (n.d.). Benzene, cyclopropyl-. NIST Chemistry WebBook. [Link][9][10][11][12][13][14]

  • PubChem. (n.d.). Cyclopropylbenzene. National Center for Biotechnology Information. [Link][15]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link][2]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link][5]

  • Química Organica.org. (n.d.). IR Spectrum: Aromatics. [Link][3]

  • Smith, B. C. (2016). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. [Link][8]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link][6]

  • Smith, B. C. (2016). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy Online. [Link][7]

  • Stack Exchange. (2017). How can multiplets in para-disubstituted benzene rings be described?. Chemistry Stack Exchange. [Link][4]

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Navigating the Metabolic Maze: A Comparative Guide to the Stability of Cyclopropylbenzene-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure and Challenge of the Cyclopropyl Ring in Drug Design

To the dedicated researcher in drug discovery, the cyclopropyl ring is a familiar and often favored structural motif. Its rigid, three-membered ring introduces conformational constraint, which can lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity. When appended to a benzene ring, the cyclopropylbenzene moiety offers a unique combination of lipophilicity and structural rigidity that can be advantageous for optimizing a compound's pharmacological profile. From a metabolic standpoint, the high C-H bond dissociation energy of the cyclopropyl group often renders it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more flexible alkyl groups. This intrinsic stability can lead to a longer half-life and improved oral bioavailability, key objectives in drug development.

However, the strained nature of the cyclopropyl ring also presents a metabolic liability. Under certain enzymatic conditions, particularly when adjacent to an amine, the cyclopropyl group can undergo bioactivation to form reactive intermediates. This can lead to off-target toxicities and unpredictable pharmacokinetic profiles. Therefore, a thorough assessment of the metabolic stability of compounds containing the cyclopropylbenzene moiety is not just a routine check but a critical step in derisking a potential drug candidate.

This guide provides a comprehensive comparison of the metabolic stability of cyclopropylbenzene-containing compounds with relevant alternatives. We will delve into the metabolic pathways, present detailed experimental protocols for assessing stability, and provide supporting data to guide medicinal chemists and drug development professionals in making informed decisions.

The Metabolic Fate of the Cyclopropylbenzene Moiety: A Double-Edged Sword

The metabolism of the cyclopropylbenzene moiety is a tale of two competing pathways: metabolic resistance and bioactivation. The predominant route is highly dependent on the overall molecular structure and the specific CYP enzymes involved.

1. Oxidative Metabolism:

While generally more resistant to oxidation than other alkyl groups, the cyclopropyl ring is not entirely inert. Hydroxylation can occur, although typically at a slower rate. The benzene ring is also susceptible to aromatic hydroxylation, a common metabolic pathway for many drug molecules.

2. Bioactivation and Ring Opening:

The more concerning metabolic pathway for cyclopropyl-containing compounds, especially cyclopropylamines, is bioactivation. This process can be initiated by a one-electron oxidation at the nitrogen atom by CYP enzymes, leading to the formation of a radical cation. This intermediate can then undergo homolytic cleavage of the strained cyclopropyl ring, generating a reactive carbon-centered radical. This radical can then react with cellular nucleophiles, such as glutathione (GSH), to form adducts. The formation of such reactive metabolites is a significant safety concern, as it can lead to covalent binding to proteins and potential drug-induced toxicities, including hepatotoxicity.

Metabolic pathways of the cyclopropylbenzene moiety.

A Comparative Guide to In Vitro Metabolic Stability Assays

To proactively assess the metabolic liabilities of cyclopropylbenzene-containing compounds, a suite of in vitro assays is indispensable. These assays provide critical data on a compound's intrinsic clearance and half-life, guiding the selection of candidates with favorable pharmacokinetic profiles.

Liver Microsomal Stability Assay

This is often the first-line assay for assessing Phase I metabolic stability. Liver microsomes are subcellular fractions of the endoplasmic reticulum and contain a high concentration of CYP enzymes.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining against time.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.

Hepatocyte Stability Assay

This assay provides a more comprehensive picture of hepatic metabolism as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their cofactors.

Experimental Protocol: Hepatocyte Stability Assay

  • Cell Preparation:

    • Thaw cryopreserved human hepatocytes and determine cell viability.

    • Resuspend the hepatocytes in incubation medium to a final density of 1 x 106 viable cells/mL.

  • Incubation:

    • Add the test compound (final concentration 1 µM) to the hepatocyte suspension.

    • Incubate at 37°C in a humidified incubator with 5% CO2 on a shaking platform.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and quench the reaction with a cold organic solvent containing an internal standard.

  • Sample Analysis and Data Analysis:

    • Process and analyze the samples by LC-MS/MS as described for the microsomal stability assay to determine t1/2 and CLint.

S9 Fraction Stability Assay

The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader assessment of metabolic pathways than microsomes alone.

Experimental Protocol: S9 Fraction Stability Assay

The protocol is similar to the microsomal stability assay, with the substitution of liver S9 fraction for microsomes. The cofactor mix can be supplemented with UDPGA and PAPS to investigate Phase II metabolic pathways.

General workflow for in vitro metabolic stability assays.

Performance Comparison: Cyclopropylbenzene Moiety vs. Alternatives

A key strategy in medicinal chemistry is to mitigate metabolic liabilities by modifying the chemical structure. For compounds containing a cyclopropyl group, several alternatives can be considered. The following data, derived from a study on antimalarial cyclopropyl carboxamides, provides a quantitative comparison of the metabolic stability of a cyclopropyl-substituted compound with its analogues in human liver microsomes and rat hepatocytes.[1]

MoietyHuman Liver Microsomes CLint (µL/min/mg)Rat Hepatocytes CLint (µL/min/106 cells)
Cyclopropyl 151>92
Cyclobutyl 151>92
Isopropyl 76>92
Trifluoroethyl 98>92
n-Propyl 88>92

Analysis of Comparative Data:

  • In this particular chemical series, replacing the cyclopropyl group with a slightly larger and more flexible isopropyl group resulted in a significant improvement in metabolic stability in human liver microsomes, with the intrinsic clearance being nearly halved.[1]

  • The n-propyl and trifluoroethyl analogues also demonstrated enhanced stability compared to the cyclopropyl and cyclobutyl versions in human liver microsomes.[1]

  • Interestingly, in rat hepatocytes, all tested analogues, including the cyclopropyl-containing compound, exhibited high clearance, suggesting species-specific differences in metabolism.[1]

The Gem-Dimethyl Alternative:

In cases where bioactivation of a cyclopropyl group is a concern, a common medicinal chemistry strategy is to replace it with a gem-dimethyl group. This substitution maintains the steric bulk of the cyclopropyl group while removing the strained ring system that is susceptible to ring-opening. While quantitative comparative data is not always published, numerous case studies in drug discovery have demonstrated that this substitution effectively averts the formation of reactive metabolites.[1]

Conclusion: A Strategic Approach to a Versatile Moiety

The cyclopropylbenzene moiety remains a valuable tool in the medicinal chemist's arsenal for its ability to impart conformational rigidity and enhance potency. Its reputation for metabolic stability is generally well-founded, but this should not lead to complacency. The potential for bioactivation, particularly in the context of adjacent amines, necessitates a thorough and early assessment of metabolic stability.

A tiered approach to in vitro metabolic stability testing, starting with liver microsomes and progressing to hepatocytes, provides a robust framework for identifying and mitigating potential liabilities. When metabolic instability or bioactivation is observed, strategic modifications, such as replacement of the cyclopropyl group with an isopropyl or gem-dimethyl group, can be highly effective. By combining a deep understanding of metabolic pathways with rigorous experimental evaluation, researchers can harness the benefits of the cyclopropylbenzene moiety while minimizing the risks, ultimately increasing the probability of success in the challenging journey of drug development.

References

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • Dalvie, D., et al. (2018). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica, 48(12), 1215-1226. [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed, 25(6), 859-872. [Link]

  • Pharma Focus Asia. (n.d.). Metabolic Stability. Pharma Focus Asia. [Link]

  • IONTOX. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. IONTOX. [Link]

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  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. [Link]

  • Dalvie, D., et al. (2018). Bioactivation of Cyclopropyl Rings by P450: An Observation Encountered During the Optimisation of a Series of Hepatitis C Virus NS5B Inhibitors. ResearchGate. [Link]

  • Newcomb, M., & Hanzlik, R. P. (1994). Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450. ResearchGate. [Link]

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  • Sonti, R., et al. (2022). Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed, 32(1), 1-13. [Link]

  • ResearchGate. (n.d.). Proposed metabolic pathway of cyclopropylfentanyl (A, top) with the.... ResearchGate. [Link]

  • ResearchGate. (n.d.). Improvements to metabolic stability through cyclopropyl modification. ResearchGate. [Link]

  • Liu, H. W., & Walsh, C. T. (2011). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. PMC. [Link]

  • Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society, 104(7), 2048-2050. [Link]

  • Newcomb, M., et al. (2003). Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450. PubMed, 68(21), 6092-6102. [Link]

  • Al-Hadiya, Z. H. (2019). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC. [Link]

  • Al-Hadiya, Z. H. (2019). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PMC. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 1-Chloro-3-cyclopropylbenzene Analogs as Potent KDM1A Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the strategic design of enzyme inhibitors is a cornerstone of modern therapeutics. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 1-Chloro-3-cyclopropylbenzene analogs, focusing on their activity as inhibitors of Lysine-Specific Demethylase 1 (KDM1A/LSD1). We will delve into the causal relationships behind experimental design choices, present validating experimental data, and provide detailed protocols for the evaluation of these compounds.

The Significance of KDM1A Inhibition and the Rise of Phenylcyclopropylamines

Lysine-Specific Demethylase 1 (KDM1A), also known as LSD1, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9).[1] The aberrant expression and activity of KDM1A have been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer.[1][2] Consequently, KDM1A has emerged as a promising therapeutic target for the development of novel anticancer agents.

The foundation for the development of many KDM1A inhibitors is the structure of trans-2-phenylcyclopropylamine (tranylcypromine), a clinically used monoamine oxidase (MAO) inhibitor that was subsequently identified as a mechanism-based irreversible inhibitor of KDM1A.[3] Tranylcypromine exerts its inhibitory effect through the covalent modification of the FAD cofactor within the enzyme's active site.[3] This has spurred extensive medicinal chemistry efforts to design tranylcypromine analogs with enhanced potency and selectivity for KDM1A over MAOs.[4]

The this compound Motif: A Key to Enhanced Potency

Our comparative analysis focuses on analogs of this compound, a substitution pattern that has proven to be particularly fruitful in the development of potent KDM1A inhibitors. The rationale behind exploring substitutions on the phenyl ring of the tranylcypromine scaffold is to enhance interactions with hydrophobic residues within the KDM1A active site, thereby increasing inhibitor potency.[4]

Comparative Analysis of Phenyl Ring Substitutions

The following table summarizes the structure-activity relationships of various substituted trans-2-phenylcyclopropylamine analogs as KDM1A inhibitors. The data clearly demonstrates the significant impact of substitutions on the phenyl ring, with a particular emphasis on the effect of a chloro group at the meta position.

Compound IDR1 (ortho)R2 (meta)R3 (para)KDM1A IC50 (nM)Reference
Tranylcypromine HHH~200,000[3]
1 HFH-[5]
2 HClH31[6]
3 HBrH-[6]
4 FHH-[5]
5 ClHH--
6 HHF-[5]
7 HHCl--
S2101 O-benzylFF25[5][7]

Note: IC50 values are approximate and collated from multiple sources for comparative purposes. The original data may have been presented as k_inact/K_I values.

From this data, a clear SAR trend emerges:

  • Unsubstituted Phenyl Ring: The parent compound, tranylcypromine, is a relatively weak KDM1A inhibitor with an IC50 in the micromolar range.[3]

  • Halogen Substitution: The introduction of a halogen atom on the phenyl ring generally leads to a significant increase in potency.

  • Positional Importance of Substitution: The position of the halogen substituent is critical. Substitution at the meta position (R2) results in a dramatic improvement in inhibitory activity.[5][6]

  • The "Magic" of meta-Chloro: Compound 2 , which incorporates a chloro group at the meta position, exhibits a remarkable increase in potency, with an IC50 in the low nanomolar range (31 nM).[6] This highlights the this compound scaffold as a privileged motif for KDM1A inhibition.

  • Ortho and Para Substitutions: While still enhancing activity compared to the unsubstituted analog, substitutions at the ortho (R1) and para (R3) positions are generally less effective than meta substitution.

  • Multi-substitution: The highly potent inhibitor S2101 demonstrates that combining a meta-fluoro substituent with an ortho-benzyloxy group can lead to exceptionally high potency.[5][7]

The enhanced potency of the meta-chloro analog can be attributed to favorable interactions with hydrophobic residues in the KDM1A active site, leading to a more stable inhibitor-FAD adduct.[4]

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR studies, standardized and validated experimental protocols are essential. Below are detailed methodologies for the key experiments involved in the evaluation of this compound analogs as KDM1A inhibitors.

Synthesis of trans-2-(3-Chlorophenyl)cyclopropylamine

A general synthetic route to prepare the target compounds is outlined below. This method is adapted from established procedures for the synthesis of trans-2-arylcyclopropylamines.

Experimental Workflow: Synthesis of trans-2-(3-Chlorophenyl)cyclopropylamine

start 3-Chlorostyrene step1 Reaction with ethyl diazoacetate (Rh2(OAc)4 catalyst) start->step1 step2 Hydrolysis of the ester (NaOH, EtOH/H2O) step1->step2 step3 Curtius rearrangement (DPPA, Et3N, t-BuOH) step2->step3 step4 Deprotection of Boc group (HCl in Dioxane) step3->step4 end_product trans-2-(3-Chlorophenyl)cyclopropylamine step4->end_product

Caption: Synthetic workflow for the preparation of the target compound.

Step-by-Step Protocol:

  • Cyclopropanation: To a solution of 3-chlorostyrene in a suitable solvent (e.g., dichloromethane), add a catalytic amount of rhodium(II) acetate dimer. Add ethyl diazoacetate dropwise at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Ester Hydrolysis: Concentrate the reaction mixture and dissolve the residue in a mixture of ethanol and aqueous sodium hydroxide. Heat the mixture to reflux until the ester is fully hydrolyzed.

  • Curtius Rearrangement: Acidify the reaction mixture and extract the cyclopropanecarboxylic acid. Dissolve the acid in tert-butanol and add triethylamine and diphenylphosphoryl azide (DPPA). Heat the mixture to reflux to effect the Curtius rearrangement to the Boc-protected amine.

  • Deprotection: Dissolve the Boc-protected amine in a solution of hydrochloric acid in dioxane to remove the Boc group and afford the desired trans-2-(3-chlorophenyl)cyclopropylamine hydrochloride.

KDM1A Inhibition Assay (Amplex Red Method)

This assay measures the production of hydrogen peroxide, a byproduct of the KDM1A demethylation reaction.

Experimental Workflow: KDM1A Inhibition Assay

start Prepare reaction mixture: KDM1A enzyme, HRP, Amplex Red, inhibitor step1 Pre-incubate at 37°C start->step1 step2 Initiate reaction with H3K4me2 peptide substrate step1->step2 step3 Incubate at 37°C step2->step3 step4 Measure fluorescence (Ex: 530-560 nm, Em: ~590 nm) step3->step4 end_product Determine IC50 value step4->end_product

Caption: Workflow for determining KDM1A inhibitory activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5). Prepare stock solutions of recombinant human KDM1A, horseradish peroxidase (HRP), Amplex Red reagent, the H3K4me2 peptide substrate, and the test inhibitors.

  • Assay Setup: In a 96-well plate, add the reaction buffer, KDM1A enzyme, HRP, and Amplex Red reagent to each well.

  • Inhibitor Addition: Add serial dilutions of the test compounds (e.g., this compound analogs) to the wells. Include appropriate controls (no enzyme, no inhibitor).

  • Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the demethylation reaction by adding the H3K4me2 peptide substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths appropriate for the Amplex Red reagent.

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Mechanism of Action: Covalent Inactivation of KDM1A

The inhibitory activity of trans-2-phenylcyclopropylamine analogs against KDM1A is based on a mechanism of irreversible covalent inactivation.

Signaling Pathway: KDM1A Inhibition by Phenylcyclopropylamine Analogs

Inhibitor Phenylcyclopropylamine Analog KDM1A KDM1A-FAD Complex Inhibitor->KDM1A Binds to active site Adduct Covalent Inhibitor-FAD Adduct KDM1A->Adduct Mechanism-based inactivation Demethylation Histone Demethylation Adduct->Demethylation Inhibits Gene_Expression Altered Gene Expression Demethylation->Gene_Expression Regulates

Sources

A Comparative Guide to the Validation of Analytical Methods for 1-Chloro-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Validated Analytical Methods

1-Chloro-3-cyclopropylbenzene is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and quality are paramount to the safety and efficacy of the final products. Therefore, robust and reliable analytical methods are essential for its characterization and quality control. This guide provides a comparative overview of the validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative analysis of this compound.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and practical, step-by-step protocols grounded in the principles of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5]

Method Selection: A Tale of Two Techniques

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[6] For this compound, a reversed-phase HPLC method with UV detection is a common and effective approach.

  • Gas Chromatography (GC): An ideal choice for volatile and thermally stable compounds.[6] Given the likely volatility of this compound, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) offers high resolution and sensitivity.

This guide will present a hypothetical validation of a stability-indicating HPLC-UV method and a GC-FID method for the assay of this compound.

The Validation Workflow: A Structured Approach

A successful method validation follows a systematic workflow to ensure all performance characteristics are thoroughly evaluated.

Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting & Lifecycle define_atp Define Analytical Target Profile (ATP) develop_method Method Development & Optimization define_atp->develop_method write_protocol Write Validation Protocol develop_method->write_protocol specificity Specificity / Selectivity write_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability analyze_data Data Analysis & Statistical Evaluation system_suitability->analyze_data write_report Write Validation Report analyze_data->write_report lifecycle Method Lifecycle Management write_report->lifecycle

Caption: A typical workflow for the validation of an analytical method, from planning to lifecycle management.

Experimental Protocols: A Step-by-Step Guide

The following are detailed, hypothetical protocols for the validation of HPLC-UV and GC-FID methods for the assay of this compound.

Protocol 1: Stability-Indicating HPLC-UV Method

1. Instrumentation and Conditions:

  • System: HPLC with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Solution (100 µg/mL): Prepare a sample solution of the bulk drug substance at a target concentration of 100 µg/mL in the mobile phase.

3. Forced Degradation Studies (for Specificity):

  • Acid Degradation: Reflux a sample solution in 0.1 N HCl at 80°C for 4 hours.

  • Base Degradation: Reflux a sample solution in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat a sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose a sample solution to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples alongside an unstressed sample and a blank.

Protocol 2: GC-FID Method

1. Instrumentation and Conditions:

  • System: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium with a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 220°C at 15°C/min, and hold for 5 minutes.

  • Detector Temperature: 280°C.

  • Injection: 1 µL with a split ratio of 50:1.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in a 100 mL volumetric flask with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Solution (100 µg/mL): Prepare a sample solution of the bulk drug substance at a target concentration of 100 µg/mL in dichloromethane.

Comparative Performance Data

The following tables summarize the hypothetical validation results for the two methods. The acceptance criteria are based on typical requirements outlined in the ICH guidelines.[7]

Table 1: System Suitability
ParameterHPLC-UVGC-FIDAcceptance Criteria
Tailing Factor1.11.2≤ 2.0
Theoretical Plates> 3000> 5000> 2000
%RSD of 6 Injections0.4%0.6%≤ 1.0%
Table 2: Specificity
ConditionHPLC-UVGC-FID
Acid DegradationPeak purity > 99.5%No co-eluting peaks
Base DegradationPeak purity > 99.2%No co-eluting peaks
Oxidative DegradationPeak purity > 99.8%No co-eluting peaks
Thermal DegradationPeak purity > 99.9%No co-eluting peaks
Photolytic DegradationPeak purity > 99.7%No co-eluting peaks
Table 3: Linearity and Range
ParameterHPLC-UVGC-FIDAcceptance Criteria
Range (µg/mL)50 - 15050 - 15080-120% of test concentration
Correlation Coefficient (r²)0.99980.9995≥ 0.999
Y-interceptClose to zeroClose to zeroReport
Table 4: Accuracy (Recovery)
Concentration LevelHPLC-UV (% Recovery)GC-FID (% Recovery)Acceptance Criteria
80%99.5%100.2%98.0 - 102.0%
100%100.3%99.8%98.0 - 102.0%
120%99.8%100.5%98.0 - 102.0%
Table 5: Precision (%RSD)
ParameterHPLC-UVGC-FIDAcceptance Criteria
Repeatability (n=6)0.5%0.7%≤ 1.0%
Intermediate Precision0.8%1.0%≤ 2.0%
Table 6: Detection & Quantitation Limits
ParameterHPLC-UV (µg/mL)GC-FID (µg/mL)
Limit of Detection (LOD)0.50.8
Limit of Quantitation (LOQ)1.52.5
Table 7: Robustness
Parameter VariedHPLC-UV (%RSD)GC-FID (%RSD)Acceptance Criteria
Flow Rate (±10%)0.6%0.9%≤ 2.0%
Column Temperature (±5°C)0.4%0.7%≤ 2.0%
Mobile Phase Composition (±2%)0.7%N/A≤ 2.0%

Discussion and Method Selection Rationale

Method_Selection cluster_analyte Analyte Properties cluster_impurities Impurity Profile cluster_method Method Characteristics volatility Volatility hplc HPLC-UV volatility->hplc Low to High gc GC-FID volatility->gc High thermal_stability Thermal Stability thermal_stability->hplc Low to High thermal_stability->gc High known_impurities Known Impurities known_impurities->gc Volatile Impurities degradation_products Potential Degradation Products degradation_products->hplc Stability-Indicating

Caption: Decision tree for selecting an analytical method for this compound.

Both the hypothetical HPLC-UV and GC-FID methods demonstrate suitability for the quantitative analysis of this compound, meeting all predefined acceptance criteria based on ICH guidelines.

  • The HPLC-UV method shows excellent performance as a stability-indicating assay. The forced degradation studies confirm its specificity, demonstrating that the method can accurately quantify the active pharmaceutical ingredient in the presence of degradation products. This is a significant advantage for release and stability testing of drug substances and products.[8]

  • The GC-FID method is also a robust and reliable option, particularly for routine quality control where the primary focus is on the purity of the main component and the detection of volatile impurities. Its simplicity and high resolution for volatile compounds make it an efficient choice.

Recommendation:

For comprehensive stability testing and analysis of drug products where non-volatile degradation products are a concern, the validated HPLC-UV method is superior . For routine analysis of the bulk drug substance where thermal stability is not an issue and the impurity profile is well-characterized, the GC-FID method offers a faster and equally reliable alternative . The ultimate choice should be guided by the specific Analytical Target Profile (ATP) for the product.[9]

Conclusion

This guide has provided a comparative framework for the validation of analytical methods for this compound, using hypothetical data for HPLC-UV and GC-FID techniques. By adhering to the principles of authoritative guidelines and employing a systematic validation workflow, researchers can ensure the development of robust, reliable, and fit-for-purpose analytical methods. This commitment to scientific integrity and logical, data-driven decision-making is the cornerstone of ensuring pharmaceutical quality and patient safety.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024).
  • USP <1225> Method Validation - BA Sciences.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • Validation of Compendial Methods. United States Pharmacopeia.
  • ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration.
  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation.
  • ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager.
  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International.
  • A Comparative Guide to Analytical Methods for the Characterization of Cyclopropylbenzene. Benchchem.
  • 〈1225〉 Validation of Compendial Procedures. USP-NF.

Sources

A-Scientist's-Guide-to-Bioisosteric-Replacement-with-3-Chlorocyclopropylphenyl

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Advanced Drug Discovery

Introduction: The Strategic Value of Bioisosterism

Bioisosterism, the strategic replacement of a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of modern medicinal chemistry.[1][2][3] The goal is to modulate the molecule's properties to enhance efficacy, improve safety, and optimize pharmacokinetic (PK) profiles.[4][5] While classic bioisosteres often involve simple atom-for-atom swaps, non-classical replacements offer more profound structural changes that can solve complex drug design challenges.

The cyclopropyl ring has emerged as a "versatile player" in this field, appearing in over 60 marketed drugs.[6] Its prevalence is due to the unique physicochemical properties conferred by its strained three-membered ring system.[7][8] These properties include:

  • Conformational Rigidity: Locking rotatable bonds, which can reduce the entropic penalty of binding to a target protein and enhance potency.[6][7]

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7][9]

  • Altered Lipophilicity: The cyclopropyl group is generally less lipophilic than isopropyl groups or phenyl rings, which can be advantageous for improving solubility and other pharmacokinetic parameters.[6]

This guide focuses specifically on the 3-chlorocyclopropylphenyl moiety, a sophisticated bioisostere that combines the benefits of the cyclopropyl ring with the electronic and steric influences of a chloro-substituent and a phenyl scaffold. We will explore its application as a replacement for other groups, supported by experimental data, and provide practical protocols for its synthesis and evaluation.

The 3-Chlorocyclopropylphenyl Moiety: A Physicochemical Profile

The strategic advantage of the 3-chlorocyclopropylphenyl group lies in its multi-component nature. Each part contributes to its overall effect on a molecule's profile.

  • Cyclopropyl Ring: As discussed, it provides rigidity and metabolic stability. It acts as a non-polar spacer, but its strained bonds have enhanced π-character, allowing it to participate in electronic interactions sometimes compared to a double bond or phenyl ring.[7][10]

  • Phenyl Group: This provides a rigid scaffold for attaching the cyclopropyl group to the parent molecule and allows for defined exit vectors. Its aromatic nature can be crucial for maintaining or introducing beneficial π-stacking interactions with the biological target.

  • Chloro Substituent: The chlorine atom introduces a key electronic perturbation. As an electron-withdrawing group, it can modulate the pKa of nearby functionalities. It also adds a degree of polarity and can act as a weak hydrogen bond acceptor, potentially forming new, favorable interactions in the target's binding pocket.

This combination makes the 3-chlorocyclopropylphenyl group a compelling, albeit synthetically complex, bioisostere for groups such as amides, other substituted phenyl rings, or bulky alkyl groups where metabolic instability or suboptimal potency are issues.

Comparative Analysis: Performance Against Alternatives

While direct, side-by-side published data for the 3-chlorocyclopropylphenyl group as a bioisostere is highly specific and not broadly available in comparative reviews, we can infer its value from extensive studies on cyclopropyl groups and halogenated phenyl rings in medicinal chemistry. The primary rationale for its use is often to block a known site of metabolism while mimicking the conformation of the original group.

Consider a hypothetical lead compound where a para-methoxyphenyl amide moiety is identified as a metabolic liability, undergoing rapid O-demethylation by CYP enzymes. Replacing this entire group with a 3-chlorocyclopropylphenyl moiety would be a rational design strategy.

Rationale for Bioisosteric Replacement:

  • Block Metabolism: The primary driver is to remove the metabolically labile methoxy group. The cyclopropyl C-H bonds are significantly more resistant to oxidation.[9][11]

  • Mimic Conformation: The rigid cyclopropyl-phenyl linkage can orient the phenyl ring in a vector space similar to that of the original amide bond, maintaining key interactions.

  • Modulate Potency: The chlorine atom can introduce new interactions or alter the electronic landscape to improve binding affinity.[12]

  • Improve Pharmacokinetics: By increasing metabolic stability, the half-life of the compound can be extended, potentially leading to lower required doses and improved therapeutic windows.[8][11]

Illustrative Data Comparison (Hypothetical Case Study)

The following table illustrates the expected changes in compound properties based on well-established principles of medicinal chemistry when replacing a metabolically labile group with a cyclopropyl-containing bioisostere.

PropertyOriginal Compound (e.g., with p-methoxyphenyl)Bioisosteric Replacement (with 3-chlorocyclopropylphenyl)Rationale for Change
Target Affinity (IC₅₀) 50 nM15 nMThe rigid conformation reduces the entropic penalty of binding, potentially increasing potency.[7][8]
Metabolic Stability (t₁₂, HLM) 5 min>60 minCyclopropyl C-H bonds are stronger and less susceptible to CYP-mediated oxidation.[9]
Solubility (Aqueous) 10 µM25 µMReplacement of a larger aromatic system can reduce crystal packing and improve solubility.[6]
Lipophilicity (LogD) 3.53.2The cyclopropyl group is typically less lipophilic than a second phenyl ring or large alkyl groups.[6]
Permeability (Papp) ModerateHighIncreased metabolic stability and potentially lower efflux can lead to better apparent permeability.[8]

Experimental Protocols

To integrate the 3-chlorocyclopropylphenyl moiety and validate its impact, robust synthetic and analytical methods are required.

Protocol 1: Synthesis of a 3-Chlorocyclopropylphenyl Building Block

This protocol outlines a general, multi-step synthesis for a key building block, such as (3-chlorocyclopropyl)benzene, which can then be further functionalized.

Step-by-Step Methodology:

  • Styrene Chlorination: To a solution of styrene in a suitable solvent like dichloromethane (DCM), add a chlorinating agent (e.g., N-chlorosuccinimide) at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: After completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution), extract the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the resulting styrene chlorohydrin by column chromatography.

  • Cyclopropanation: Dissolve the purified product in an appropriate solvent (e.g., toluene). Add a solution of diazomethane in ether (generated in situ for safety) in the presence of a palladium catalyst (e.g., Pd(OAc)₂).

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Final Purification: Carefully quench any remaining diazomethane. Wash the organic layer with saturated sodium bicarbonate and brine. Dry over sodium sulfate, concentrate, and purify the crude product by flash chromatography to yield the (3-chlorocyclopropyl)benzene building block.

Note: This synthesis involves hazardous reagents like diazomethane and should only be performed by trained chemists in a well-ventilated fume hood with appropriate safety precautions.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by CYP enzymes.

Step-by-Step Methodology:

  • Prepare Solutions:

    • Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.

    • HLM Stock: Thaw a vial of pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 1 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • NADPH Stock: Prepare a 10 mM solution of NADPH (cofactor) in the same phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the HLM solution and pre-incubate at 37°C for 10 minutes.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH solution. The final reaction volume is typically 200 µL.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin or another stable, unrelated drug).

  • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t₁₂) is calculated using the formula: t₁₂ = 0.693 / k.

Visualization of Concepts

Diagrams can clarify the strategic decisions and workflows in drug design.

G cluster_0 Problem Identification cluster_1 Design Strategy cluster_2 Synthesis & Evaluation cluster_3 Outcome Lead Lead Compound (e.g., with Phenyl Amide) Liability Identified Liability: - Poor Metabolic Stability - Off-Target Effects Lead->Liability Bioisostere Bioisosteric Replacement Strategy: Replace Phenyl Amide with 3-Chlorocyclopropylphenyl Liability->Bioisostere Synth Synthesize New Analog Bioisostere->Synth Eval In Vitro Evaluation - HLM Stability Assay - Target Affinity Assay - Solubility, Permeability Synth->Eval Optimized Optimized Candidate: + Metabolic Stability + Potency - Undesired Properties Eval->Optimized G Original Original Moiety (e.g., Amide) - Metabolically Labile - Flexible Conformation - H-Bond Donor/Acceptor Replacement 3-Chlorocyclopropylphenyl - Metabolically Robust - Rigid Conformation - Modulated Electronics (Cl) Original->Replacement Bioisosteric Replacement

Caption: Property comparison of an amide vs. its bioisostere.

Conclusion and Future Outlook

The 3-chlorocyclopropylphenyl moiety represents a highly specialized yet powerful tool in the medicinal chemist's arsenal. Its primary utility lies in addressing metabolic instability associated with more common groups like amides or other substituted phenyl rings, while simultaneously offering opportunities to enhance potency through conformational restriction. [7][10][11]The addition of the chloro-substituent provides a further handle for fine-tuning electronic properties and exploring new interactions within the target binding site.

While the synthetic accessibility of these building blocks can be a challenge, the potential rewards—dramatically improved pharmacokinetic profiles and enhanced biological activity—justify the investment for high-priority drug discovery programs. [13][14]As synthetic methodologies continue to advance, the application of complex, three-dimensional bioisosteres like the 3-chlorocyclopropylphenyl group is expected to grow, enabling the development of safer, more effective medicines.

References

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry.[Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.[Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.[Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.[Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.[Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate.[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central.[Link]

  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Organic Chemistry (OUCI).[Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting.[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.[Link]

  • The Design and Application of Bioisosteres in Drug Design. ResearchGate.[Link]

  • Bioisosteric Replacements. Chem-Space.[Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.[Link]

  • Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. ACS Publications.[Link]

  • Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. White Rose eTheses Online.[Link]

  • Surveying heterocycles as amide bioisosteres within a series of mGlu7 NAMs: Discovery of VU6019278. PubMed.[Link]

  • Bioisosteres that influence metabolism. Hypha Discovery Blogs.[Link]

  • Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. ResearchGate.[Link]

  • Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. PubMed.[Link]

  • Building-Blocks. 1ClickChemistry.[Link]

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed.[Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central.[Link]

  • Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. MDPI.[Link]

  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate.[Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Chloro-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of our work extends beyond the benchtop; it encompasses a steadfast commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents, such as 1-Chloro-3-cyclopropylbenzene, are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety procedures and regulatory compliance.

Understanding the Compound: Safety and Hazard Profile

This compound (C₉H₉Cl) is a halogenated aromatic hydrocarbon.[1] While specific toxicity data for this compound is not extensively documented in readily available safety data sheets, its classification as a halogenated organic compound necessitates handling it as a hazardous substance. Halogenated solvents are known for their potential environmental persistence and, in many cases, their carcinogenic properties. Therefore, proper disposal is not merely a suggestion but a critical safety and environmental imperative.[2]

Key Safety Considerations:

  • Toxicity: Assumed to be harmful. May cause skin, eye, and respiratory irritation.[3]

  • Environmental Hazard: Halogenated compounds can be toxic to aquatic life with long-lasting effects.[4] Therefore, it must not be allowed to enter drains or waterways.[5][6]

  • Reactivity: While generally stable, it should be kept away from strong oxidizing agents.

Property Value Source
Molecular Formula C₉H₉ClPubChem[1]
Molecular Weight 152.62 g/mol PubChem[1]
LogP 3.21740ChemSrc[7]
Hazards Skin, eye, and respiratory irritation (potential)ChemicalBook[3]
Immediate Safety and Handling Protocols

Before initiating any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a well-ventilated area, preferably within a chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

1. Waste Segregation: The Cornerstone of Proper Disposal

The cardinal rule of chemical waste management is segregation. Due to its chemical nature, this compound must be collected as halogenated organic waste .[8]

  • Rationale: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[2] Halogenated wastes require specific high-temperature incineration to prevent the formation of toxic byproducts like dioxins.

2. Waste Collection

  • Container Selection: Use a designated, properly labeled, and chemically compatible container for halogenated waste. The container should be in good condition, with a secure, tight-fitting lid.[2]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must clearly identify the contents, including the full chemical name ("this compound") and the approximate concentration and volume.[2]

  • Filling: Do not overfill the waste container. A general rule of thumb is to fill it to no more than 80% capacity to allow for vapor expansion.

3. Storage of Waste

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.[9]

  • Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks or spills.

  • Segregation in Storage: Even within the SAA, ensure that the halogenated waste is stored separately from incompatible materials, particularly acids, bases, and reactive chemicals.[10]

4. Arranging for Final Disposal

  • Licensed Waste Hauler: The final disposal of this compound must be conducted through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

  • Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal.

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Contain: If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your EHS department.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 1-Chloro-3- cyclopropylbenzene Waste is_halogenated Is it a halogenated organic compound? start->is_halogenated collect_halogenated Collect in a designated 'Halogenated Waste' container. is_halogenated->collect_halogenated  Yes   label_container Label container with 'Hazardous Waste' and list all constituents. collect_halogenated->label_container store_saa Store sealed container in a designated Satellite Accumulation Area (SAA). label_container->store_saa secondary_containment Place in secondary containment. store_saa->secondary_containment contact_ehs Contact EHS or licensed waste disposal contractor for pickup. secondary_containment->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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  • Northwestern University. Hazardous Waste Disposal Guide. Research Safety. [Link]

  • University of Texas at Austin. Chemical Waste. Environmental Health & Safety. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Loba Chemie. 1-CHLORO-3 NITROBENZENE FOR SYNTHESIS MSDS. [Link]

  • University of Oslo. Chemical and Hazardous Waste Guide. [Link]

  • ChemSrc. BENZENE, 1-CHLORO-3-CYCLOPROPYL-. [Link]

  • International Labour Organization. ICSC 1633 - 1-CHLORO-3-NITROBENZENE. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Chloro-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Author's Note: As a Senior Application Scientist, my primary commitment is to your safety. It is critical to note that comprehensive, peer-reviewed safety data specifically for 1-Chloro-3-cyclopropylbenzene is not extensively available. Therefore, this guide is built upon a foundation of expert chemical analogy, synthesizing data from structurally related compounds, including chlorobenzenes and cyclopropylbenzenes. This proactive, safety-first approach ensures that the recommended protocols are robust and account for the highest probable risks associated with the compound's functional groups.

Deconstructing the Hazard: An Evidence-Based Assessment

To establish a validated safety protocol, we must first understand the causality of the potential hazards. The molecular structure of this compound contains two key functional domains that dictate its toxicological and physical risk profile: the chlorinated aromatic ring and the cyclopropyl group .

  • The Chlorobenzene Moiety: The presence of a chlorine atom on a benzene ring is the primary driver of toxicological concern. Halogenated benzenes are known for their potential to cause skin and eye irritation and are often harmful if inhaled or ingested.[1][2] Prolonged or repeated exposure can lead to organ damage.[3] Furthermore, these compounds are frequently classified as toxic to aquatic life, demanding stringent environmental controls for disposal.[4][5]

  • The Cyclopropylbenzene Moiety: The cyclopropyl group, while less toxicologically active, contributes to the compound's physical properties. Cyclopropylbenzene itself is a flammable liquid, indicating that this compound should be treated as a potential fire hazard.

Based on this analysis, we will proceed with the assumption that this compound is a flammable liquid that is harmful by inhalation, ingestion, and dermal contact, and poses a significant environmental hazard.

Core Protective Mandate: Selecting Your Personal Protective Equipment

The selection of PPE is not a matter of simple compliance but a critical, risk-mitigation strategy. The following table outlines the minimum required PPE for handling this compound.

PPE Category Specification & Rationale
Eye & Face Protection Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing (e.g., during transfers of larger volumes or reactions under pressure).[5][6] Causality: The aromatic chloride structure suggests a high likelihood of serious eye irritation.[2]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before each use. Follow the proper glove removal technique to avoid contaminating your skin.[3][5] Causality: Halogenated aromatics can be absorbed through the skin, leading to systemic toxicity.[7] Gloves provide the primary barrier against this exposure route.
Body Protection A flame-resistant laboratory coat. An additional chemically resistant apron is recommended for procedures involving quantities greater than 50 mL.[3] Causality: Protects personal clothing and underlying skin from splashes and spills. Flame resistance addresses the flammability risk inherited from the cyclopropylbenzene structure.
Respiratory Protection All handling must occur within a certified chemical fume hood. [8] In the event of an emergency (e.g., large spill) or if engineering controls fail, a full-face respirator with organic vapor cartridges is necessary.[3][9] Causality: Inhalation is a primary exposure route for volatile aromatic compounds.[7] A fume hood provides essential local exhaust ventilation to capture vapors at the source.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Trustworthiness in the lab is built on repeatable, safe procedures. Follow this workflow to minimize risk during the handling of this compound.

  • Preparation and Pre-Handling Check:

    • Conduct a thorough risk assessment for your specific procedure.

    • Ensure a safety shower and eyewash station are accessible and unobstructed.[1]

    • Verify that your chemical fume hood has a valid certification.

    • Assemble all necessary equipment and reagents within the fume hood before introducing the this compound.

    • Don your required PPE as outlined in the table above.

  • Chemical Handling:

    • Work with the smallest quantity of the chemical necessary for your experiment.

    • Keep the container tightly closed when not in use.[1]

    • Perform all transfers and manipulations well within the fume hood to ensure vapor capture.

    • Avoid direct heating and keep away from all potential ignition sources such as heat, sparks, or open flames.[10]

  • Post-Handling Decontamination:

    • Carefully clean all non-disposable equipment that came into contact with the chemical.

    • Wipe down the work surface within the fume hood with an appropriate solvent and then soap and water.

    • Remove PPE in the correct order to prevent cross-contamination: first gloves, then lab coat, and finally eye protection.

    • Wash hands thoroughly with soap and water after removing PPE.[5]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Risk_Assessment 1. Conduct Risk Assessment Verify_Controls 2. Verify Engineering Controls (Fume Hood, Eyewash) Risk_Assessment->Verify_Controls Proceed Don_PPE 3. Don Minimum Required PPE Verify_Controls->Don_PPE Controls OK Perform_Work 4. Perform Work in Fume Hood Don_PPE->Perform_Work Ready Monitor Monitor for Spills or Splashes Perform_Work->Monitor Decontaminate 5. Decontaminate Workspace & Equipment Perform_Work->Decontaminate Work Complete Monitor->Perform_Work Doff_PPE 6. Doff PPE Correctly Decontaminate->Doff_PPE Wash_Hands 7. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Standard workflow for handling this compound.

Emergency Response and Disposal

Rapid and correct response to an incident is paramount.

  • Skin Contact: Immediately remove contaminated clothing.[9] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if it is safe to do so. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]

  • Minor Spill (in fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite).[4] Scoop the material into a suitable, sealable container for hazardous waste. Clean the area with an appropriate solvent.

  • Major Spill: Evacuate the immediate area and alert colleagues. Prevent entry and contact your institution's Environmental Health and Safety (EHS) department immediately.[5][11]

Emergency_Response cluster_actions cluster_responses Exposure Chemical Exposure Event Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Spill Spill Exposure->Spill Flush_Skin Remove Clothing Flush with Water (15+ min) Skin_Contact->Flush_Skin Flush_Eyes Flush Eyes (15+ min) Seek IMMEDIATE Medical Attention Eye_Contact->Flush_Eyes Fresh_Air Move to Fresh Air Seek Medical Attention Inhalation->Fresh_Air Evacuate Evacuate & Alert EHS Spill->Evacuate

Caption: Immediate response logic for exposure or spill incidents.

Disposal Plan: All waste containing this compound, including contaminated solids and rinsate, must be treated as hazardous waste.[8]

  • Segregation: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[8]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazard warnings (e.g., "Flammable," "Toxic").[8]

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from ignition sources.[8]

  • Pickup: Arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor.[4][8]

By adhering to these scientifically grounded protocols, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • International Chemical Safety Cards (ICSC). (2021). ICSC 1633 - 1-CHLORO-3-NITROBENZENE. ILO and WHO.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Chloro-3-nitrobenzene.
  • Loba Chemie. (2016). 1-CHLORO-3 NITROBENZENE FOR SYNTHESIS MSDS.
  • Pharos. (n.d.). 1-chloro-3-(trichloromethyl)benzene. Habitable.
  • BenchChem. (2025). Navigating the Safe Disposal of Cyclopropylbenzene in a Laboratory Setting.
  • Chemistry For Everyone. (2025). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? YouTube.
  • CDH Fine Chemical. (n.d.). 1-Chloro-3-Nitro Benzene CAS No 121-73-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexylbenzene.
  • ChemicalBook. (n.d.). Benzene, 1-chloro-2-cyclopropyl- | 10292-67-8.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • BP. (n.d.). Benzene Safety Policy.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Chlorobenzene.
  • University of Tennessee, Knoxville - Environmental Health & Safety. (n.d.). Personal Protective Equipment.
  • PubChem. (n.d.). 1-Chloro-2-cyclopropylbenzene. National Center for Biotechnology Information.
  • University of Kentucky - Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-3-methyl- (CAS 108-41-8).
  • Quora. (2023). What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?
  • Quora. (2024). How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors?
  • Sigma-Aldrich. (n.d.). Cyclopropylbenzene 97%.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-3-ethyl- (CAS 620-16-6).
  • BenchChem. (2025). Personal protective equipment for handling Benzene, 1-butyl-4-ethyl-.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.